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  • Product: 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • CAS: 796067-44-2

Core Science & Biosynthesis

Foundational

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS number

An In-Depth Technical Guide to 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Executive Summary: This document provides a comprehensive technical overview of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Executive Summary: This document provides a comprehensive technical overview of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its core chemical identity, outline a logical synthetic pathway grounded in established heterocyclic chemistry principles, discuss its potential as a versatile intermediate for creating libraries of bioactive molecules, and provide a detailed analytical protocol for its characterization and quality control. This guide is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage this scaffold for novel therapeutic discovery.

Introduction: The Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic motif that has garnered substantial attention in pharmaceutical research.[1] This fused bicyclic system is present in numerous molecules exhibiting a wide range of biological activities. Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, making it an excellent scaffold for designing targeted inhibitors and modulators of various biological targets. Recent studies have highlighted the potential of derivatives of this scaffold as allosteric SHP2 inhibitors for cancer therapy, activators of the M2 isoform of pyruvate kinase (PKM2), and Wee1 kinase inhibitors, underscoring its therapeutic relevance.[2][3][4]

The subject of this guide, 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is particularly valuable due to the presence of a reactive chloromethyl group at the 2-position. This functional group serves as an electrophilic handle, enabling facile derivatization through nucleophilic substitution reactions. This strategic feature allows chemists to readily introduce a diverse array of functional groups and build libraries of analogues for structure-activity relationship (SAR) studies.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The core properties of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are summarized below.

PropertyValueSource
CAS Number 796067-44-2[5][6]
Molecular Formula C₁₀H₉ClN₂O[5][7]
Molecular Weight 208.64 g/mol [5][7]
Canonical SMILES CC1=CC=CN2C(=O)C=C(CCl)N=C12N/A
Physical Appearance Assumed to be a solid at room temperatureN/A

This compound is intended for research use only and is not for diagnostic or therapeutic use.[5][8]

Synthesis and Mechanistic Considerations

The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is typically achieved through the condensation of a 2-aminopyridine derivative with a β-dicarbonyl compound or its equivalent.[1][9] For the target molecule, a plausible and efficient synthetic route involves the reaction of 2-amino-3-methylpyridine with an appropriate derivative of acetoacetic acid bearing a chloromethyl equivalent.

A robust approach is the condensation of 2-amino-3-methylpyridine with ethyl 4-chloroacetoacetate. This reaction is generally catalyzed by acid and proceeds via a cyclocondensation mechanism.

Proposed Synthetic Protocol:

  • Reaction Setup: To a solution of 2-amino-3-methylpyridine (1.0 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A, add ethyl 4-chloroacetoacetate (1.1 eq).

  • Catalysis: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to facilitate the reaction.

  • Heating: Heat the reaction mixture to a high temperature (typically 180-250 °C) to drive the condensation and subsequent cyclization, with removal of water and ethanol.

  • Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled and poured into a non-polar solvent like hexane to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Causality and Experimental Rationale:

  • Choice of Reagents: 2-amino-3-methylpyridine provides the pyridine ring and the amino group necessary for the initial condensation. Ethyl 4-chloroacetoacetate is the ideal three-carbon electrophilic partner, containing the pre-installed chloromethyl group and the ester/ketone functionalities required for cyclization.

  • High Temperature: The high temperature is necessary to overcome the activation energy for both the initial condensation and the final intramolecular cyclization/dehydration steps, driving the reaction to completion.

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the β-ketoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the pyridine.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Process cluster_purification Work-up & Purification A 2-amino-3-methylpyridine C Mix in High-Boiling Solvent (e.g., Diphenyl Ether) A->C B Ethyl 4-chloroacetoacetate B->C D Add Acid Catalyst (e.g., PPA) C->D E Heat to 180-250 °C (Cyclocondensation) D->E F Cool & Precipitate E->F G Filter & Wash F->G H Purify (Recrystallization or Chromatography) G->H I 2-(chloromethyl)-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one H->I

Caption: Proposed synthesis workflow for the target compound.

Applications in Drug Discovery: A Versatile Chemical Intermediate

The primary utility of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in a research context is its role as a reactive intermediate for the synthesis of more complex molecules. The chloromethyl group is an excellent electrophilic site for Sₙ2 reactions.

Library Synthesis Strategy:

By reacting this compound with a diverse set of nucleophiles, a large library of derivatives can be rapidly synthesized. This allows for a systematic exploration of the chemical space around the pyrido[1,2-a]pyrimidin-4-one scaffold to optimize binding to a biological target.

  • Nucleophiles: A wide range of nucleophiles can be employed, including:

    • Amines (Primary and Secondary): To introduce various alkyl and aryl substituents, potentially targeting specific pockets in an enzyme or receptor.

    • Thiols: To form thioether linkages, which can act as hydrogen bond acceptors or engage in other non-covalent interactions.

    • Alcohols/Phenols: To create ether linkages, modulating polarity and solubility.

    • Azides: To introduce an azide group, which can then be used in "click chemistry" reactions (e.g., CuAAC) for bioconjugation or further elaboration.[10]

This strategy is highly effective for generating lead compounds in early-stage drug discovery programs.

Derivatization_Strategy cluster_nucleophiles Diverse Nucleophiles cluster_library Derivative Library for SAR Core 2-(chloromethyl)-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one Nuc1 R-NH₂ (Amines) Core->Nuc1 Nuc2 R-SH (Thiols) Core->Nuc2 Nuc3 R-OH (Alcohols) Core->Nuc3 Nuc4 N₃⁻ (Azide) Core->Nuc4 Lib1 Amine Derivatives Nuc1->Lib1 Lib2 Thioether Derivatives Nuc2->Lib2 Lib3 Ether Derivatives Nuc3->Lib3 Lib4 Azide Intermediate Nuc4->Lib4

Caption: Strategy for library synthesis from the core compound.

Quality Control and Analytical Methodology

Ensuring the purity and identity of the synthesized compound is critical. A sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method is recommended for both qualitative and quantitative analysis.[11]

Validated LC/MS/MS Protocol:

  • Chromatography System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase C18 column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm particle size) is suitable for retaining this moderately polar compound.[11]

  • Mobile Phase:

    • A: 10 mM ammonium acetate in water.

    • B: Acetonitrile.

    • Gradient: A gradient elution starting from a low percentage of B, ramping up to a high percentage to ensure elution of the compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive mode (ESI+). The pyridopyrimidine nitrogen is readily protonated.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • Q1 (Precursor Ion): m/z 209.0 [M+H]⁺

      • Q3 (Product Ion): A characteristic fragment ion resulting from the collision-induced dissociation of the precursor. This would be determined experimentally by infusing the pure compound.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[11]

Analytical_Workflow cluster_ms Triple Quadrupole MS A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection A->B C Reverse-Phase C18 Separation (Gradient Elution) B->C D ESI+ Ionization C->D E Mass Spectrometry (MS/MS) D->E MS1 Q1: Select Precursor Ion (m/z 209.0) E->MS1 F Data Analysis (Purity & Identity Confirmation) MS2 Q2: Collision Cell (CID) MS1->MS2 MS3 Q3: Select Product Ion MS2->MS3 MS3->F

Caption: LC/MS/MS workflow for compound analysis.

Conclusion and Future Outlook

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a strategically important building block for medicinal chemistry. Its well-defined structure, combined with a reactive chloromethyl handle, makes it an ideal starting point for the development of novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, purify, and utilize this compound effectively. Future work will undoubtedly focus on the synthesis of diverse libraries based on this scaffold and their evaluation against a range of disease targets, continuing the exploration of the rich chemical and biological potential of the pyrido[1,2-a]pyrimidin-4-one family.

References

  • BuyersGuideChem. 2-(Chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Wang, F. et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • Yale, H. L., & Sheehan, J. T. (1973). 9‐Hydroxy‐2‐methyl‐4H‐pyrido[1,2‐α] pyrimidin‐4‐one and its derivatives. Journal of Heterocyclic Chemistry, 10(2), 143–147. [Link]

  • ResearchGate. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. [Link]

  • Jiang, X. et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3368-3372. [Link]

  • Wang, L. et al. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Bioorganic & Medicinal Chemistry, 87, 117300. [Link]

  • Rao, D. D. et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 414-419. [Link]

  • Onipko, O. V. et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 15(10), 1234. [Link]

  • Sciforum. (2024). One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry. Given the recurring emergence of the pyrido[1,2-a]pyrimidin-4-one scaffold in drug discovery, this document synthesizes established chemical principles and data from analogous structures to present a robust framework for its synthesis, characterization, and potential applications.

Core Molecular Attributes

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a substituted derivative of the pyrido[1,2-a]pyrimidine heterocyclic system. Its core attributes are summarized below.

PropertyValueSource(s)
Molecular Weight 208.64 g/mol [1][2]
Molecular Formula C₁₀H₉ClN₂O[1][2]
CAS Number 796067-44-2[1]
Chemical Structure Chemical structure of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Rationale for Scientific Interest: The Pyrido[1,2-a]pyrimidine Scaffold in Drug Discovery

The pyrido[1,2-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. This is attributed to its rigid, planar structure and its ability to engage in various non-covalent interactions with biological targets. Derivatives of this scaffold have been investigated for numerous therapeutic applications, including:

  • Anticancer Agents: Notably as inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key node in cellular signaling pathways that is often dysregulated in cancer.[3] Inhibition of SHP2 can disrupt the RAS-ERK and PI3K-AKT signaling pathways, thereby impeding cell proliferation and survival.[3]

  • Enzyme Inhibitors: Certain derivatives have shown potent and selective inhibition of aldose reductase, an enzyme implicated in diabetic complications.

  • Central Nervous System (CNS) Activity: The scaffold is present in compounds with antidepressant and neurotropic properties.

  • Antimicrobial and Anti-inflammatory agents: Various substitutions on the core ring system have yielded compounds with significant antimicrobial and anti-inflammatory effects.

The 2-(chloromethyl) and 9-methyl substitutions on the pyrido[1,2-a]pyrimidin-4-one core of the topic compound offer specific functionalities. The chloromethyl group at the 2-position acts as a reactive handle, or electrophilic site, allowing for covalent modification of target proteins or for further synthetic elaboration to explore structure-activity relationships. The methyl group at the 9-position can influence the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity and selectivity for its biological target.

Proposed Synthesis Protocol

Reaction Scheme

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 2-Amino-3-methylpyridine C Condensation/ Cyclization A->C B Ethyl 4-chloroacetoacetate B->C D 2-(chloromethyl)-9-methyl- 4H-pyrido[1,2-a]pyrimidin-4-one C->D

Caption: Proposed synthesis of the target compound.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-methylpyridine (1.0 equivalent) and a suitable solvent such as ethanol or a higher boiling point solvent like Dowtherm A.

  • Addition of Reagents: To this solution, add ethyl 4-chloroacetoacetate (1.1 equivalents).

  • Catalysis: Introduce a catalytic amount of a dehydrating acid, such as polyphosphoric acid (PPA) or a Lewis acid like bismuth chloride (BiCl₃), which has been shown to be effective in similar cyclizations.[6]

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If PPA is used, the mixture may be poured onto ice water to hydrolyze the acid, leading to the precipitation of the crude product. If a different solvent and catalyst are used, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Analytical Characterization

The identity and purity of the synthesized 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one would be confirmed using standard analytical techniques. Below are the expected spectral data based on its chemical structure.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyridine ring system (in the range of 7.0-9.0 ppm). - A singlet for the methyl group (CH₃) at the 9-position (around 2.5 ppm). - A singlet for the chloromethyl group (CH₂Cl) protons (around 4.5-5.0 ppm). - A singlet for the proton at the 3-position of the pyrimidinone ring (around 6.0-6.5 ppm).
¹³C NMR - Carbonyl carbon (C=O) of the pyrimidinone ring (around 160-170 ppm). - Aromatic and heterocyclic carbons in the range of 110-160 ppm. - Carbon of the chloromethyl group (CH₂Cl) (around 40-50 ppm). - Carbon of the methyl group (CH₃) (around 15-25 ppm).
Mass Spectrometry (MS) - A molecular ion peak [M]⁺ corresponding to the molecular weight of 208.64. - A characteristic isotopic pattern for a molecule containing one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy - A strong absorption band for the carbonyl (C=O) stretching vibration (around 1650-1690 cm⁻¹). - C-H stretching vibrations for the aromatic and aliphatic protons. - C-Cl stretching vibration (around 600-800 cm⁻¹).

Potential Mechanism of Action and Therapeutic Applications

Drawing parallels from recent research on structurally related pyrido[1,2-a]pyrimidin-4-one derivatives, a likely therapeutic application for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is in oncology, potentially as an inhibitor of the SHP2 phosphatase.[3]

Proposed Signaling Pathway Involvement

G RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->RAS Compound 2-(chloromethyl)-9-methyl- 4H-pyrido[1,2-a]pyrimidin-4-one Compound->SHP2

Caption: Potential inhibition of the SHP2-mediated RAS-ERK signaling pathway.

The SHP2 protein is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS-ERK signaling cascade downstream of receptor tyrosine kinase (RTK) activation. By dephosphorylating specific sites, SHP2 facilitates the recruitment of the GRB2-SOS complex, leading to the activation of RAS and subsequent downstream signaling that promotes cell growth and survival.[3]

The electrophilic chloromethyl group on 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one could potentially act as a covalent inhibitor by forming a bond with a nucleophilic amino acid residue (such as cysteine) in or near the active site of SHP2, leading to its irreversible inactivation. This would block the signaling cascade, making this compound a candidate for anticancer drug development.

Future Directions and Experimental Workflows

To validate the therapeutic potential of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, the following experimental workflows are recommended:

In Vitro Enzymatic Assays
  • Objective: To determine the inhibitory activity of the compound against purified SHP2 enzyme.

  • Methodology:

    • Express and purify recombinant human SHP2 protein.

    • Perform an in vitro phosphatase assay using a synthetic phosphopeptide substrate.

    • Incubate the enzyme with varying concentrations of the test compound.

    • Measure the rate of phosphate release to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays
  • Objective: To assess the anti-proliferative effects of the compound on cancer cell lines with known dysregulation of the RAS-ERK pathway.

  • Methodology:

    • Select a panel of cancer cell lines (e.g., those with KRAS or BRAF mutations).

    • Treat the cells with increasing concentrations of the compound for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay to determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis
  • Objective: To confirm the on-target effect of the compound by measuring the phosphorylation status of key proteins in the SHP2 signaling pathway.

  • Methodology:

    • Treat cancer cells with the compound for a specified time.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Probe the resulting blot with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • A reduction in the p-ERK/total ERK ratio would indicate successful target engagement in a cellular context.

Conclusion

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a molecule of significant interest for chemical and pharmaceutical research. While its specific synthesis and biological activities are not yet extensively documented, its structural features, particularly the privileged pyrido[1,2-a]pyrimidin-4-one core and the reactive chloromethyl group, suggest a high potential for applications in drug discovery, most notably in the development of targeted anticancer therapies. The proposed synthetic route and characterization methods, along with the outlined experimental workflows for biological evaluation, provide a solid foundation for researchers to explore the therapeutic utility of this promising compound.

References

  • Antonsen, S., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2736–2743. [Link]

  • Adams, R., & Pachter, I. J. (1952). The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester. Journal of the Chemical Society C: Organic, 748-750. [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • Bhawale, D. D., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry, 60(5), 785-813. [Link]

  • Google Patents. (2021). CN112979643A - 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Sources

Foundational

An In-depth Technical Guide to 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrido[1,2-a]pyrimidin-4-one core is a well-established scaffold found in a variety of biologically active molecules. This guide will delve into the structure, proposed synthesis, characterization, reactivity, and potential applications of this specific derivative, grounding the discussion in established chemical principles and data from closely related analogues.

Chemical Structure and Properties

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one possesses a fused bicyclic system consisting of a pyridine and a pyrimidine ring. The key structural features include a chloromethyl substituent at the 2-position, a methyl group at the 9-position, and a carbonyl group at the 4-position.

PropertyValueSource
CAS Number 796067-44-2[1][2]
Molecular Formula C₁₀H₉ClN₂O[1][2]
Molecular Weight 208.64 g/mol [2]
Canonical SMILES CC1=CC=CN2C(=O)C=C(CN(C)C)N=C12
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as DMSO and DMF (predicted)

Proposed Synthesis of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The proposed synthesis involves a two-step process:

Step 1: Synthesis of Ethyl 4-chloroacetoacetate

This reactive β-keto ester can be synthesized through various methods, with a common approach being the reaction of ethyl acetoacetate with a chlorinating agent.

Step 2: Condensation with 2-amino-3-methylpyridine

The key step is the cyclocondensation reaction between ethyl 4-chloroacetoacetate and 2-amino-3-methylpyridine. This reaction is typically acid-catalyzed and proceeds via an initial Michael addition followed by an intramolecular cyclization and dehydration to form the fused ring system.

Proposed Synthesis cluster_step1 Step 1: Synthesis of Ethyl 4-chloroacetoacetate cluster_step2 Step 2: Condensation Reaction Ethyl_acetoacetate Ethyl acetoacetate Ethyl_4_chloroacetoacetate Ethyl 4-chloroacetoacetate Ethyl_acetoacetate->Ethyl_4_chloroacetoacetate Chlorination Chlorinating_agent Chlorinating Agent (e.g., SO2Cl2) Chlorinating_agent->Ethyl_4_chloroacetoacetate 2_amino_3_methylpyridine 2-amino-3-methylpyridine Target_Compound 2-(chloromethyl)-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one 2_amino_3_methylpyridine->Target_Compound Acid-catalyzed condensation Ethyl_4_chloroacetoacetate_2 Ethyl 4-chloroacetoacetate Ethyl_4_chloroacetoacetate_2->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Ethyl 4-chloroacetoacetate

  • 2-amino-3-methylpyridine

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, add ethyl 4-chloroacetoacetate (1.1 eq).

  • Add the acid catalyst (e.g., a catalytic amount of PPA) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not available in the reviewed literature. However, based on the analysis of related structures, the following spectral characteristics can be predicted:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the pyridopyrimidine core, a singlet for the methyl group at the 9-position, and a singlet for the chloromethyl protons.

  • ¹³C NMR: The spectrum should display signals for the carbonyl carbon, the carbons of the aromatic rings, the methyl carbon, and the chloromethyl carbon.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.64 g/mol ), along with a characteristic isotopic pattern for a monochlorinated compound.

Reactivity and Synthetic Utility

The 2-(chloromethyl) group is a key functional handle that imparts significant synthetic versatility to the molecule. This group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups at the 2-position, enabling the generation of diverse chemical libraries for drug discovery.

Based on the reactivity of similar 2-(halomethyl) heterocyclic systems, the following transformations are anticipated:

Reactivity cluster_reactions Nucleophilic Substitution Reactions Target_Compound 2-(chloromethyl)-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one Amines Amines (R₂NH) Target_Compound->Amines Thiols Thiols (RSH) Target_Compound->Thiols Azides Azides (NaN₃) Target_Compound->Azides Alkoxides Alkoxides (RO⁻) Target_Compound->Alkoxides Amine_Product 2-(aminomethyl) derivatives Amines->Amine_Product Thiol_Product 2-(thiomethyl) derivatives Thiols->Thiol_Product Azide_Product 2-(azidomethyl) derivatives Azides->Azide_Product Ether_Product 2-(alkoxymethyl) derivatives Alkoxides->Ether_Product

Caption: Potential nucleophilic substitution reactions.

The reactivity of the related compound, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, which readily undergoes nucleophilic substitution with azides and hydrazines, further supports the potential for such transformations with the 2-(chloromethyl) analogue.[4]

Potential Biological and Therapeutic Applications

The pyrido[1,2-a]pyrimidin-4-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. While specific biological data for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not yet published, the core structure is associated with several therapeutic areas:

  • Oncology: Derivatives of this scaffold have been investigated as inhibitors of SHP2 (Src homology-2 containing protein tyrosine phosphatase 2), a key node in cancer signaling pathways.[5][6]

  • Metabolic Diseases: Certain pyrido[1,2-a]pyrimidin-4-ones have been identified as aldose reductase inhibitors, which are of interest for the treatment of diabetic complications.

  • Neurological Disorders: The structural motif is present in drugs targeting the central nervous system.

The 2-(chloromethyl) group serves as a crucial linker for attaching various pharmacophores, making this compound a valuable intermediate for the synthesis of novel drug candidates. For instance, it can be used to synthesize compounds analogous to those investigated as PKM2 activators for cancer therapy.

Conclusion

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a promising building block for the development of new therapeutic agents. Its proposed synthesis is based on well-established chemical transformations, and its reactive chloromethyl group offers a gateway to a wide range of derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to fully explore its potential in drug discovery and development.

References

  • 2-(Chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. BuyersGuideChem. Available from: [Link]

  • Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11–17. Available from: [Link]

  • CN112979643A - 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Google Patents.
  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the core physical properties of the heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical properties of the heterocyclic compound 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Intended for professionals in research and drug development, this document moves beyond a simple data sheet to offer a foundational understanding of why specific physical characteristics are critical and how they are reliably determined. The methodologies detailed herein are designed to ensure scientific integrity and reproducibility, forming a self-validating system for the characterization of this compound and its analogs.

Introduction to 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities.[1][2][3] The title compound, 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a functionalized derivative that holds potential as a key intermediate in the synthesis of novel therapeutic agents. The presence of a reactive chloromethyl group at the 2-position offers a versatile handle for further molecular elaboration, enabling the exploration of structure-activity relationships in drug discovery programs.

A thorough understanding of the physical properties of this intermediate is paramount for its effective use. These properties influence everything from reaction kinetics and purification strategies to formulation and bioavailability of downstream active pharmaceutical ingredients.

Table 1: Core Molecular Identifiers

IdentifierValueSource
CAS Number 796067-44-2[4]
Molecular Formula C₁₀H₉ClN₂O[4]
Molecular Weight 208.64 g/mol [4]

Predicted Physicochemical Properties

While experimental data for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not extensively available in the public domain, computational models provide valuable initial estimates. These predictions, summarized in Table 2, should be regarded as preliminary and must be validated through rigorous experimental determination.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSource
Boiling Point 326.7 ± 44.0 °C[5]
Density 1.32 ± 0.1 g/cm³[5]

The predicted high boiling point suggests that the compound is likely a solid at room temperature and possesses low volatility. The density, greater than that of water, is also a key consideration for solvent selection during synthesis and purification.

Structural and Thermal Properties: The Importance of Purity

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting range is typically narrow, while impurities will lead to a depression and broadening of the melting range.

Experimental Determination of Melting Point

The following protocol outlines the standard capillary method for determining the melting point of a solid organic compound.

Protocol 1: Melting Point Determination

  • Sample Preparation:

    • Ensure the sample of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

    • Invert the capillary and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the capillary tube into the heating block of a calibrated melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is reported as T₁ - T₂.

  • Interpretation:

    • A sharp melting range (≤ 2 °C) is indicative of a pure compound.

    • A broad melting range suggests the presence of impurities.

Causality Behind the Method: This slow heating rate near the melting point is crucial for ensuring that the temperature observed on the thermometer accurately reflects the temperature of the sample. Rapid heating can lead to a lag between the sample temperature and the thermometer reading, resulting in an erroneously high and broad melting range.

Caption: Workflow for Melting Point Determination.

Solubility Profile: A Key Parameter for Drug Development

The solubility of a compound in various solvents is a fundamental physical property that dictates its behavior in different environments, from reaction mixtures to biological systems. A comprehensive solubility profile is essential for designing effective purification methods, formulating drug delivery systems, and predicting absorption in the body.

Experimental Determination of Solubility

The following qualitative solubility tests provide a systematic approach to understanding the solubility characteristics of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol 2: Qualitative Solubility Analysis

  • General Procedure:

    • To approximately 10-20 mg of the compound in a small test tube, add 1 mL of the solvent to be tested.

    • Agitate the mixture vigorously for 1-2 minutes.

    • Observe if the solid dissolves completely. If not, gently warm the mixture and observe any changes in solubility. Note whether the compound crystallizes upon cooling.

  • Solvent Selection and Interpretation:

    • Water: Solubility in water suggests the presence of polar functional groups capable of hydrogen bonding.

    • 5% HCl (aq): Solubility in dilute acid is indicative of a basic functional group, such as an amine. The pyrido[1,2-a]pyrimidine core contains basic nitrogen atoms.

    • 5% NaOH (aq): Solubility in dilute base suggests an acidic functional group.

    • Common Organic Solvents: Test solubility in a range of organic solvents with varying polarities, such as:

      • Polar Protic: Methanol, Ethanol

      • Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

      • Nonpolar: Dichloromethane, Chloroform, Toluene, Hexanes

Causality Behind the Method: The principle of "like dissolves like" governs solubility. Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The use of aqueous acidic and basic solutions allows for the probing of ionizable functional groups, which can form soluble salts.

G cluster_0 Solubility Testing Workflow A Compound + Solvent B Agitate A->B C Observe B->C D Soluble? C->D E Yes D->E F No D->F G Gently Warm F->G H Soluble? G->H I Yes (Note Temperature Dependence) H->I J No H->J

Caption: Systematic Approach to Solubility Testing.

Spectroscopic Characterization: Elucidating the Molecular Structure

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine and pyrimidine rings, a singlet for the methyl group, and a singlet for the chloromethyl protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the pyrimidinone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one would be expected to show characteristic absorption bands for:

  • C=O (carbonyl) stretching of the pyrimidinone ring.

  • C=C and C=N stretching in the aromatic rings.

  • C-H stretching and bending vibrations.

  • C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.64 g/mol ). The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a key diagnostic feature.

Conclusion

The physical properties of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are critical parameters for its successful application in research and development. This guide has provided a framework for understanding and determining these properties, emphasizing the importance of experimental validation over reliance on predicted values. The detailed protocols for melting point and solubility determination, along with an overview of spectroscopic characterization techniques, offer a robust system for ensuring the quality and integrity of this valuable chemical intermediate.

References

  • Molbase. 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one(SALTDATA: FREE). [Link]

  • BuyersGuideChem. 2-(Chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • ResearchGate. (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. [Link]

  • PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

  • Journal of Advanced Scientific Research. SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME NOVEL PYRIDO[1,2-A] PYRIMIDIN-4-ONE DERIVATIVES. [Link]

  • NIST WebBook. 9-(Chloromethyl)anthracene. [Link]

  • PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

  • ResearchGate. (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. [Link]

  • Journal of Advanced Scientific Research. SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME NOVEL PYRIDO[1,2-A] PYRIMIDIN-4-ONE DERIVATIVES. [Link]

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Foundational

Technical Guide: Solubility Profiling of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one for Preclinical Development

Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to erratic absorption, low exposure,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to erratic absorption, low exposure, and ultimately, clinical failure. This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic motif of significant interest in medicinal chemistry.[1] While specific experimental solubility data for this compound is not extensively documented in public literature, this whitepaper outlines the authoritative protocols and scientific rationale required to generate and interpret this crucial dataset. We present detailed methodologies for determining both thermodynamic and kinetic solubility, explore the impact of key physicochemical factors such as pH, and contextualize the potential findings within the Biopharmaceutics Classification System (BCS). This document is intended to serve as a practical guide for researchers in drug discovery and development, enabling a robust and scientifically sound approach to solubility assessment.

Introduction to the Compound and the Imperative of Solubility

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one belongs to a class of fused nitrogen-containing heterocyclic compounds that are prominent scaffolds in drug discovery due to their diverse biological activities.[2][3][4] The journey of a promising molecule from a laboratory hit to a clinical candidate is critically dependent on its physicochemical properties, with aqueous solubility being a primary gatekeeper for oral drug delivery.[5]

Solubility dictates the concentration of a drug in the gastrointestinal (GI) fluid, thereby establishing the concentration gradient necessary for its absorption across the intestinal membrane.[5][6] Insufficient solubility is a leading cause of poor bioavailability for orally administered drugs.[7] Therefore, a thorough understanding and quantitative measurement of a compound's solubility is not merely a data collection exercise; it is a foundational step that influences formulation design, dose selection, and the overall strategy for preclinical and clinical development.[8]

This guide provides the scientific and methodological framework to comprehensively answer the question: "What is the solubility of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and what are the implications for its development?"

Physicochemical Profile

A preliminary characterization of the molecule is essential before embarking on solubility studies.

Molecular Structure and Known Properties
  • Chemical Name: 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • CAS Number: 796067-44-2[9]

  • Molecular Formula: C₁₀H₉ClN₂O[9]

  • Molecular Weight: 208.64 g/mol [9]

  • Structure:

    
    
    
Critical Properties for Determination

To fully understand the solubility profile, the following parameters must be experimentally determined:

  • pKa (Ionization Constant): The pyrido[1,2-a]pyrimidin-4-one core contains nitrogen atoms that can be protonated. Determining the pKa is crucial as it defines how the compound's charge, and thus its solubility, will change across the physiological pH range of the GI tract (pH 1-7.5).[10][11]

  • LogP/LogD (Lipophilicity): The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) measure the lipophilicity of the compound. This property influences the balance between solubility in aqueous media and permeability across lipid membranes.

  • Solid-State Properties: The solid form of the API (e.g., crystalline vs. amorphous, presence of polymorphs) can significantly impact its measured solubility.[5] Characterization using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is a prerequisite for reliable thermodynamic solubility studies.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent and is the "gold standard" for solubility measurement.[12] The Shake-Flask method is the most reliable technique for this determination.[13][14]

Rationale for Experimental Design

The goal is to create a saturated solution where the dissolved API is in equilibrium with its solid, undissolved form. This requires an excess of the solid compound and sufficient time and agitation for the equilibrium to be reached.[13] Performing the experiment at a physiologically relevant temperature (37 °C) and across a range of pH values is essential for BCS classification.[14]

Detailed Experimental Protocol: Shake-Flask Method

Materials and Equipment:

  • 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (crystalline powder)

  • Buffer solutions (pH 1.2, 4.5, 6.8 as per regulatory guidance)[15][16]

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1 °C)[14]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • Analytical balance

  • HPLC-UV system for quantification[17]

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid API to a series of vials (in triplicate for each pH condition). "Excess" means enough solid is visibly present after the equilibrium period.[13]

  • Solvent Addition: Add a precise volume of each buffer solution (e.g., 2 mL) to the corresponding vials.

  • pH Verification (Initial): Measure and record the pH of the resulting suspension.[13]

  • Equilibration: Securely cap the vials and place them in the orbital shaker at 37 °C. Agitate at a consistent speed (e.g., 150 rpm) for a minimum of 24 to 48 hours. This extended time is critical to ensure true equilibrium is reached.[12][13]

  • Phase Separation: After incubation, allow the vials to stand briefly to let larger particles settle. To separate the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Immediately filter this aliquot through a syringe filter to remove any remaining microscopic particles.

  • pH Verification (Final): Measure and record the pH of the final filtrate to check for any shifts during the experiment.[13]

  • Quantification: Dilute the filtrate with an appropriate mobile phase and analyze its concentration using a validated HPLC-UV method (as described in Section 4.0).

Workflow Diagram

Below is a diagram illustrating the thermodynamic solubility determination workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh Excess API prep2 Add Buffer (pH 1.2, 4.5, 6.8) prep1->prep2 prep3 Verify Initial pH prep2->prep3 equil1 Incubate & Agitate (37°C, 24-48h) prep3->equil1 sep1 Centrifuge Suspension equil1->sep1 sep2 Filter Supernatant (0.22 µm) sep1->sep2 sep3 Verify Final pH sep2->sep3 analysis1 Dilute Filtrate sep3->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is required to accurately determine the concentration of the dissolved API in the collected samples. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard for this purpose.[18][19]

Rationale for Method

HPLC offers high specificity and sensitivity, allowing for the accurate quantification of the analyte even in the presence of potential impurities or degradants. UV detection is suitable for chromophore-containing molecules like 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol for Quantification

1. Standard Preparation:

  • Prepare a primary stock solution of the API in a suitable organic solvent (e.g., Acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions from the stock solution with the mobile phase to create a series of at least five calibration standards spanning the expected solubility range (e.g., 1 µg/mL to 100 µg/mL).[18]

2. HPLC Method Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of the API to find its lambda max (λmax).

  • Injection Volume: 10-20 µL.

3. Analysis and Calculation:

  • Inject the calibration standards to generate a standard curve of peak area versus concentration. The curve should have a correlation coefficient (R²) > 0.99.

  • Inject the filtered and diluted samples from the solubility experiment.

  • Calculate the concentration in the sample using the linear regression equation from the standard curve.[18]

  • Back-calculate the original solubility in the buffer, accounting for any dilution steps. Report the final value in µg/mL or mM.

Factors Influencing Solubility

Impact of pH and Ionization

The gastrointestinal tract presents a dynamic environment with pH ranging from ~1-3 in the stomach to ~6-7.5 in the small intestine.[6] For an ionizable compound, this pH gradient is the most significant factor affecting solubility.[7][11]

  • Weakly Basic Compounds: A compound with a basic nitrogen (like those in the pyrido-pyrimidine core) will be protonated and exist in its more soluble, ionized (salt) form in the low pH of the stomach. As it transits to the higher pH of the intestine, it may convert to its less soluble, neutral form, potentially leading to precipitation.[7][10]

  • Weakly Acidic Compounds: The opposite is true for weakly acidic compounds, which are more soluble at higher pH values.[7]

Determining the pKa of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is essential to predict its pH-dependent solubility behavior. The relationship is conceptually illustrated below.

G cluster_stomach Stomach (Low pH) cluster_intestine Intestine (High pH) stomach Compound (BH+) Ionized Form intestine Compound (B) Neutral Form stomach->intestine Transit sol_high High Solubility (Favorable for Dissolution) stomach->sol_high sol_low Low Solubility (Risk of Precipitation) intestine->sol_low

Caption: pH-dependent behavior of a hypothetical weak base in the GI tract.

Kinetic Solubility

While thermodynamic solubility is the definitive measure, kinetic solubility is a high-throughput assay often used in early discovery.[8] This method involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs.[20][21] Kinetic solubility is often higher than thermodynamic solubility because it can measure a supersaturated state.[13] It is valuable for quickly flagging compounds with potential solubility liabilities.[8]

Data Interpretation: The Biopharmaceutics Classification System (BCS)

The experimental solubility data must be interpreted within a regulatory and development context. The Biopharmaceutics Classification System (BCS) is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[15][22]

  • Solubility Classification: A drug is considered "highly soluble" when its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over the pH range of 1.0 to 6.8.[15]

  • Permeability Classification: A drug is considered "highly permeable" when the extent of absorption in humans is determined to be ≥ 85%.[15]

Table 1: The Biopharmaceutics Classification System (BCS)

ClassSolubilityPermeabilityAbsorption Rate-Limiting StepExample
I HighHighGastric EmptyingMetoprolol
II LowHighDissolutionGlibenclamide
III HighLowPermeabilityCimetidine
IV LowLowDissolution & PermeabilityBifonazole
(Source: Adapted from BCS guidelines)[15][23]

By determining the solubility of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, researchers can place it into one of these classes (assuming permeability data is also available or can be predicted). For example, if the compound has low solubility, it will likely be a Class II or Class IV drug, indicating that formulation strategies such as micronization, salt formation, or amorphous solid dispersions may be required to improve its bioavailability.[23]

Conclusion

A comprehensive and early assessment of aqueous solubility is indispensable for the successful development of any new chemical entity, including 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide provides the authoritative, step-by-step protocols necessary to determine its thermodynamic solubility via the shake-flask method and quantify it using a validated HPLC-UV assay. Understanding the influence of pH and interpreting the resulting data within the BCS framework will empower drug development professionals to make informed decisions, devise appropriate formulation strategies, and mitigate the risks associated with poor solubility, ultimately increasing the probability of developing a safe and effective medicine.

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Exploratory

Spectral Analysis of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Guide

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the heterocyclic compound, 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the heterocyclic compound, 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, characterization, and application of novel chemical entities. The pyrido[1,2-a]pyrimidine scaffold is a significant pharmacophore, appearing in a range of biologically active molecules.[1][2][3] A thorough understanding of its spectral characteristics is paramount for unambiguous structural confirmation and for facilitating further research and development.

Introduction to 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The title compound, with CAS number 796067-44-2 and a molecular formula of C₁₀H₉ClN₂O, belongs to the pyrido[1,2-a]pyrimidin-4-one class of fused N-heterocycles.[4] These scaffolds are of considerable interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and in other therapeutic areas.[1][2][5] The presence of a reactive chloromethyl group at the 2-position offers a versatile handle for further synthetic modifications, making this a valuable intermediate for the generation of compound libraries. Accurate spectral analysis is the cornerstone of its chemical identity, ensuring the integrity of subsequent biological and pharmacological studies.

Molecular Structure and Isotopic Considerations

The molecular structure of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is presented below. Its molecular weight is 208.64 g/mol .[4] A key feature for mass spectrometry is the presence of a chlorine atom, which has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This isotopic distribution will result in a characteristic M+2 peak in the mass spectrum, providing a clear diagnostic marker for the presence of chlorine.

Caption: Chemical structure of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, both ¹H and ¹³C NMR are essential for complete structural assignment. The predicted chemical shifts are based on the analysis of related pyrido[1,2-a]pyrimidine derivatives and established principles of NMR theory.[6]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.[7]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C (typically 1024 or more scans).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0d1HH-6The proton at the 6-position is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent nitrogen and the carbonyl group.
~7.8t1HH-8The proton at the 8-position will appear as a triplet due to coupling with H-7 and H-9.
~7.5d1HH-7The proton at the 7-position will be a doublet, coupled to H-8.
~6.5s1HH-3This proton is on an electron-rich part of the pyrimidine ring and is expected to be a singlet.
~4.8s2H-CH₂ClThe methylene protons adjacent to the electronegative chlorine atom and the pyrimidine ring will be significantly deshielded and appear as a singlet.
~2.5s3H-CH₃The methyl protons at the 9-position will appear as a sharp singlet in the aliphatic region.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~160C-4The carbonyl carbon is the most deshielded carbon in the molecule.
~155C-2The carbon atom attached to the chloromethyl group and flanked by two nitrogen atoms will be significantly deshielded.
~150C-9aThis is a quaternary carbon at the ring junction.
~140C-6The carbon at the 6-position is deshielded by the adjacent nitrogen atom.
~135C-8Aromatic carbon in the pyridine ring.
~125C-9The carbon bearing the methyl group.
~115C-7Aromatic carbon in the pyridine ring.
~110C-3The carbon bearing H-3 in the pyrimidine ring.
~45-CH₂ClThe carbon of the chloromethyl group is in the aliphatic region but deshielded by the chlorine atom.
~20-CH₃The methyl carbon will appear in the high-field aliphatic region.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺. Electron impact (EI) ionization can also be used and will provide more extensive fragmentation information.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition:

    • For ESI, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation. Infuse the sample directly or via an LC system.

    • For EI, introduce the sample via a direct insertion probe or a GC inlet.

    • Acquire data in positive ion mode.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is expected to show a molecular ion peak cluster corresponding to its molecular formula.

Molecular Ion: The molecular ion region will exhibit two peaks:

  • m/z 208: Corresponding to the [M]⁺ ion with ³⁵Cl.

  • m/z 210: Corresponding to the [M]⁺ ion with ³⁷Cl, with an intensity of approximately one-third of the m/z 208 peak.

Under ESI conditions, the protonated molecular ions will be observed at:

  • m/z 209: [M+H]⁺ with ³⁵Cl.

  • m/z 211: [M+H]⁺ with ³⁷Cl.

Key Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through several characteristic pathways, providing structural confirmation.[8][9]

Fragmentation_Pathway M [M]⁺˙ m/z 208/210 F1 [M-Cl]⁺ m/z 173 M->F1 - •Cl F2 [M-CH₂Cl]⁺ m/z 159 M->F2 - •CH₂Cl F3 [M-CO]⁺˙ m/z 180/182 M->F3 - CO F4 [F2-CO]⁺ m/z 131 F2->F4 - CO

Caption: Predicted major fragmentation pathways for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one under EI-MS.

  • Loss of a Chlorine Radical: A primary fragmentation will be the loss of a chlorine radical (•Cl) to form a stable carbocation at m/z 173. This is a common fragmentation for chlorinated compounds.

  • Loss of the Chloromethyl Radical: Cleavage of the C-C bond between the pyrimidine ring and the chloromethyl group will result in the loss of a chloromethyl radical (•CH₂Cl), leading to a fragment at m/z 159.

  • Loss of Carbon Monoxide: The carbonyl group can be lost as a neutral molecule of carbon monoxide (CO), resulting in a fragment at m/z 180/182. This is a characteristic fragmentation for compounds containing a carbonyl group.

  • Sequential Fragmentation: Further fragmentation of the primary fragment ions can occur. For example, the fragment at m/z 159 could lose CO to give a fragment at m/z 131.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural elucidation of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The combination of ¹H NMR, ¹³C NMR, and mass spectrometry, supported by a thorough understanding of the underlying chemical principles, allows for the unambiguous confirmation of its molecular structure. This detailed characterization is an indispensable step in the advancement of research and development involving this versatile heterocyclic scaffold. The provided protocols and predicted data serve as a valuable resource for scientists working with this compound and its derivatives, ensuring the quality and reliability of their scientific endeavors.

References

  • PubChem. 4H-Pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. [Link]

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  • ResearchGate. 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. [Link]

  • Royal Society of Chemistry. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. [Link]

  • PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • YouTube. Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. [Link]

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  • Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

  • PubMed. Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

  • ResearchGate. Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ...). [Link]

  • PubMed. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. [Link]

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Foundational

An In-Depth Technical Guide to the Reactivity of Chloromethyl Groups in Heterocyclic Compounds

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Role of Chloromethylated Heterocycles in Modern Synthesis Heterocyclic compounds are foundational scaffolds in...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Chloromethylated Heterocycles in Modern Synthesis

Heterocyclic compounds are foundational scaffolds in a significant portion of pharmaceuticals and biologically active molecules.[1][2][3] Among the vast array of functionalized heterocycles, those bearing a chloromethyl group (-CH₂Cl) stand out as exceptionally versatile and reactive intermediates. Their utility lies in the electrophilic nature of the chloromethyl carbon, which allows for the strategic introduction of diverse molecular fragments. This capacity for facile and predictable chemical modification makes chloromethylated heterocycles indispensable building blocks in the fields of medicinal chemistry, agrochemicals, and materials science.[3][4]

This guide provides a comprehensive exploration of the core principles governing the reactivity of the chloromethyl group when attached to various heterocyclic systems. We will delve into the mechanistic underpinnings of its key transformations, the factors that modulate its reactivity, and provide field-proven protocols for its application in synthesis. The objective is to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively harness the synthetic potential of these powerful chemical synthons.

Part 1: Fundamental Principles of Reactivity

The reactivity of a chloromethylated heterocycle is not an intrinsic property of the -CH₂Cl group alone; rather, it is a dynamic interplay between the carbon-chlorine bond and the electronic and steric characteristics of the attached heterocyclic ring.

The Nature of the C-Cl Bond: A Benzylic Analogy

The carbon-chlorine bond in a chloromethyl group is polarized due to the higher electronegativity of chlorine, rendering the carbon atom electrophilic.[5] This inherent reactivity is significantly enhanced when the chloromethyl group is attached to an aromatic or heteroaromatic ring, a position analogous to a benzylic halide.[5][6] Like benzylic halides, chloromethylated heterocycles exhibit heightened reactivity in nucleophilic substitution reactions compared to simple alkyl halides.[6][7] This is attributable to the ability of the adjacent π-system of the heterocycle to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.[6][8]

Mechanistic Pathways: A Duality of Sₙ1 and Sₙ2 Reactions

The primary mechanistic pathways for the transformation of chloromethylated heterocycles are bimolecular nucleophilic substitution (Sₙ2) and, to a lesser extent, unimolecular nucleophilic substitution (Sₙ1).[9] The prevailing mechanism is dictated by the structure of the heterocycle, the nature of the nucleophile, the solvent, and the reaction conditions.

  • Sₙ2 Mechanism: This pathway involves a backside attack by a nucleophile on the electrophilic carbon, leading to the displacement of the chloride ion in a single, concerted step.[10] This is the most common mechanism, particularly for less sterically hindered heterocycles and with strong nucleophiles.[10][11] The thiophene ring in 2-(chloromethyl)thiophene, for example, can stabilize the transition state, facilitating this substitution.[10]

  • Sₙ1 Mechanism: This pathway proceeds through a two-step process involving the initial formation of a carbocation intermediate, which is then attacked by the nucleophile. This mechanism is favored for substrates that can form a stable carbocation. Heterocycles that can effectively delocalize the positive charge, such as furan, can promote Sₙ1-type reactivity.[12] The use of polar, protic solvents also favors the Sₙ1 pathway.

SN1_vs_SN2_Mechanisms cluster_0 Sₙ2 Mechanism (Concerted) cluster_1 Sₙ1 Mechanism (Stepwise) start_sn2 Het-CH₂Cl + Nu⁻ ts_sn2 [Nu---CH₂(Het)---Cl]⁻ start_sn2->ts_sn2 Backside Attack end_sn2 Het-CH₂Nu + Cl⁻ ts_sn2->end_sn2 Inversion of Stereochemistry start_sn1 Het-CH₂Cl carbocation Het-CH₂⁺ + Cl⁻ start_sn1->carbocation Slow, Rate-Determining end_sn1 Het-CH₂Nu carbocation->end_sn1 Fast, Nu⁻ Attack

Caption: Competing Sₙ1 and Sₙ2 pathways for chloromethylated heterocycles.

Factors Influencing Reactivity

The choice of experimental conditions and the inherent properties of the heterocyclic system can be strategically manipulated to control the rate and outcome of reactions.

  • Electronic Effects of the Heterocycle: The electron density of the heterocyclic ring plays a paramount role.

    • Electron-rich heterocycles (e.g., furan, pyrrole, thiophene) can stabilize the positive charge buildup in the transition state of both Sₙ1 and Sₙ2 reactions, thereby accelerating the rate of nucleophilic substitution.[10][12]

    • Electron-deficient heterocycles (e.g., pyridine, pyrimidine) have a deactivating effect on the adjacent chloromethyl group for Sₙ1-type reactions due to the inductive electron withdrawal. However, they can still undergo Sₙ2 reactions, especially with potent nucleophiles.[13][14] The pyridine ring is an electron-deficient system with moderate reactivity towards nucleophilic substitution at the ortho and para positions.[14]

  • Steric Hindrance: Substituents on the heterocyclic ring near the chloromethyl group can sterically hinder the approach of the nucleophile, significantly slowing down Sₙ2 reactions.

  • Solvent Effects: The polarity and protic nature of the solvent can influence the reaction mechanism.

    • Polar aprotic solvents (e.g., DMF, acetonitrile) are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity.[13]

    • Polar protic solvents (e.g., water, ethanol) can stabilize both the carbocation and the leaving group, favoring the Sₙ1 pathway.

Part 2: Key Transformations and Synthetic Applications

The enhanced reactivity of the chloromethyl group on heterocyclic rings opens the door to a wide array of synthetic transformations, allowing for the construction of complex molecular architectures.

Nucleophilic Substitution Reactions

This is the most common and versatile reaction class for chloromethylated heterocycles, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

Nucleophile TypeExample NucleophileProduct Functional GroupTypical Base (if needed)
Nitrogen Primary/Secondary AminesSubstituted AminesK₂CO₃, Et₃N
Oxygen Alcohols, PhenolsEthersNaH, K₂CO₃
Sulfur Thiols, ThiophenolsThioethersNaH, NaOH
Carbon Cyanide (CN⁻)NitrilesN/A

Table 1: Common Nucleophilic Substitution Reactions of Chloromethylated Heterocycles.

Field-Proven Protocol: Synthesis of 3-(Aminomethyl)pyridine Derivatives [13]

This protocol outlines a general procedure for the Sₙ2 reaction of 3-(chloromethyl)pyridine hydrochloride with an amine nucleophile.

  • Objective: To synthesize a 3-(aminomethyl)pyridine derivative via nucleophilic substitution.

  • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The disappearance of the chloromethyl proton signal and the appearance of new signals corresponding to the aminomethyl group in the NMR spectrum validate the success of the reaction.

Materials:

  • 3-(Chloromethyl)pyridine hydrochloride

  • Primary or secondary amine (e.g., morpholine) (1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • To the stirred suspension, add the amine nucleophile (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(aminomethyl)pyridine derivative.

Nucleophilic_Substitution_Workflow cluster_workflow Experimental Workflow: Nucleophilic Substitution A 1. Combine Reactants (Het-CH₂Cl, Base in DMF) B 2. Add Nucleophile (e.g., Amine) A->B C 3. Heat and Monitor (TLC Analysis) B->C D 4. Aqueous Workup (Quench and Extract) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: A typical workflow for a nucleophilic substitution reaction.

Oxidation of the Chloromethyl Group

The chloromethyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid, providing access to other important functional groups.

  • To Aldehydes: Various methods can be employed, such as the Sommelet reaction or oxidation with dimethyl sulfoxide (DMSO) based reagents. These aldehydes are valuable intermediates for subsequent reactions like reductive amination or Wittig reactions.

  • To Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Pinnick oxidation conditions (using sodium chlorite), can convert the chloromethyl group directly to a carboxylic acid.[15]

Field-Proven Protocol: Pinnick Oxidation of a Heterocyclic Aldehyde to a Carboxylic Acid [15]

This protocol describes the oxidation of an aldehyde, which could be derived from a chloromethyl heterocycle, to the corresponding carboxylic acid.

  • Objective: To oxidize a heterocyclic aldehyde to a carboxylic acid with high functional group tolerance.

  • Self-Validation: The reaction can be monitored by the disappearance of the aldehyde starting material via TLC. The formation of the carboxylic acid can be confirmed by a colorimetric test with a pH indicator or by IR spectroscopy (appearance of a broad O-H stretch) and NMR spectroscopy (disappearance of the aldehyde proton signal and appearance of a carboxylic acid proton signal).

Materials:

  • Heterocyclic aldehyde (1.0 equivalent)

  • Sodium chlorite (NaClO₂) (1.5 equivalents)

  • Monosodium phosphate (NaH₂PO₄) (1.5 equivalents)

  • 2-Methyl-2-butene (5.0 equivalents)

  • tert-Butanol and water (solvent mixture)

Step-by-Step Methodology:

  • Dissolve the heterocyclic aldehyde in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene, which acts as a scavenger for the hypochlorite byproduct.

  • In a separate flask, dissolve sodium chlorite and monosodium phosphate in water.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Slowly add the aqueous solution of sodium chlorite and monosodium phosphate to the aldehyde solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture with 1M HCl and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography.

Reductive Dehalogenation

The chloromethyl group can be reduced to a methyl group, a process known as reductive dehalogenation.[16] This transformation is useful when the chloromethyl group is used as a temporary activating group or when the final target molecule requires a methyl substituent. Common reagents for this reduction include catalytic hydrogenation (H₂ over a palladium catalyst) or the use of reducing agents like zinc in acetic acid.[16]

Part 3: Case Study in Drug Development - The Synthesis of Omeprazole

The strategic use of a chloromethylated pyridine derivative is a key step in the industrial synthesis of Omeprazole, a widely used proton pump inhibitor.

  • Intermediate Synthesis: 2,3,5-trimethylphenol is converted in several steps to 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

  • Chlorination: This alcohol is then treated with a chlorinating agent like thionyl chloride (SOCl₂) to form the highly reactive 2-chloromethyl-3,5-dimethyl-4-methoxypyridine.[1]

  • Nucleophilic Substitution: This chloromethylated pyridine is then reacted with 2-mercapto-5-methoxybenzimidazole.[1] The sulfur atom of the benzimidazole acts as a nucleophile, displacing the chloride ion from the pyridine derivative in an Sₙ2 reaction to form the thioether linkage.[1]

  • Oxidation: The final step involves the oxidation of the sulfide to the corresponding sulfoxide, yielding Omeprazole.

This synthesis highlights how the predictable reactivity of the chloromethyl group allows for the efficient and controlled coupling of two complex heterocyclic fragments, a common strategy in modern drug discovery.[3]

Conclusion

Chloromethylated heterocycles are powerful and versatile intermediates in organic synthesis. Their reactivity, which is analogous to that of benzylic halides, is dominated by nucleophilic substitution reactions. A thorough understanding of the factors that influence their reactivity—namely the electronic nature of the heterocycle, steric effects, and solvent choice—allows for the rational design of synthetic routes to complex molecules. From the formation of C-N, C-O, and C-S bonds to their conversion into other functional groups through oxidation or reduction, the chloromethyl group provides a reliable handle for molecular elaboration. As demonstrated in the synthesis of pharmaceuticals like Omeprazole, the strategic application of the principles outlined in this guide is a cornerstone of efficient and effective drug development.

References

  • Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Divald, S., Chun, M. C., & Joullié, M. M. (1976). Chemistry of 2-(chloromethyl)furans. Reaction of 2-(chloromethyl)furans with aqueous potassium cyanide and other nucleophiles. The Journal of Organic Chemistry, 41(17), 2835–2846. Retrieved from [Link]

  • Hossain, M. I., & Ema, F. A. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44837-44853. Retrieved from [Link]

  • Nagal, A., & Singh, G. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 584-628. Retrieved from [Link]

  • Naghipour, A., & Sabzyan, H. (2020). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Structural Chemistry, 31(6), 2269-2280. Retrieved from [Link]

  • Perch, N. S., & Perch, S. (2021). Why is benzylic and allylic halide reaction faster than primary alkyl halide?. Quora. Retrieved from [Link]

  • Tilstam, U. (2012). Reductive dehalogenation of organic halides. Chemical Reviews, 112(5), 2624-2652. Retrieved from [Link]

  • Various Authors. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive dechlorination. Wikipedia. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to Investigating the Molecular Targets of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrido[1,2-a]pyrimidin-4-one scaffold is a recognized "privileged" structure in medicinal chemistry, with its derivatives demonstrating a broad...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[1,2-a]pyrimidin-4-one scaffold is a recognized "privileged" structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This guide focuses on a specific derivative, 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and provides a comprehensive framework for identifying its potential molecular targets. The presence of a reactive chloromethyl group suggests a high probability of this compound acting as a targeted covalent inhibitor. This document outlines the rationale behind prioritizing certain target classes, details modern experimental and computational methodologies for target identification and validation, and offers insights into the potential therapeutic applications of this molecule.

Introduction: The Therapeutic Potential of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidine core is a recurring motif in a multitude of biologically active compounds. Derivatives of this scaffold have been reported to exhibit a wide array of therapeutic properties, including:

  • Anticancer Activity: Various derivatives have shown potent antiproliferative effects against a range of cancer cell lines.[1][2]

  • Anti-inflammatory Effects: Compounds with this core structure have demonstrated the ability to modulate inflammatory pathways.[3][4]

  • Enzyme Inhibition: Specific derivatives have been identified as inhibitors of enzymes such as SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) and aldose reductase.[5][6][7]

  • Antimalarial Properties: The scaffold has served as a foundation for the development of novel antimalarial agents.[8][9]

The subject of this guide, 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, possesses a key structural feature: a chloromethyl group at the 2-position. This electrophilic moiety is a potential "warhead" capable of forming a covalent bond with nucleophilic amino acid residues, such as cysteine, within the binding site of a target protein.[10][11] This mechanism of action is characteristic of targeted covalent inhibitors (TCIs), a class of drugs that often exhibit high potency and selectivity.[12][13] Several FDA-approved kinase inhibitors, for instance, utilize this covalent binding strategy.[12][14]

Hypothetical Target Classes: Where to Begin the Search

Based on the known activities of the pyrido[1,2-a]pyrimidin-4-one scaffold and the reactive nature of the chloromethyl group, the following protein families represent high-priority potential targets for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:

Protein Kinases

The human kinome is a major focus of drug discovery, particularly in oncology.[11] The ATP-binding pocket of many kinases contains a non-catalytic cysteine residue that can be targeted by covalent inhibitors.[10][11] Given that intermediates of similar structures are used in the synthesis of kinase inhibitors, this class of enzymes is a prime candidate.[15]

Phosphatases

Recent studies have highlighted the potential of pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways.[5][6]

Deubiquitinating Enzymes (DUBs)

DUBs are proteases that regulate the ubiquitin-proteasome system and often rely on a catalytic cysteine in their active site. Their role in various diseases, including cancer, makes them attractive therapeutic targets for covalent inhibitors.

Other Enzymes with Catalytic Cysteines

A broad range of enzymes, including certain proteases and metabolic enzymes, utilize a cysteine residue for their catalytic activity. These represent a wider pool of potential targets that could be explored.

A Strategic Workflow for Target Identification and Validation

A multi-pronged approach combining computational, biochemical, and cell-based methods is essential for definitively identifying and validating the molecular targets of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Target_Identification_Workflow cluster_computational Computational Approaches cluster_biochemical Biochemical & Proteomic Approaches cluster_cell_based Cell-Based Validation cluster_final Final Validation in_silico In Silico Screening & Docking affinity_chrom Affinity Chromatography-Mass Spectrometry in_silico->affinity_chrom Prioritize Target Classes activity_based Activity-Based Protein Profiling (ABPP) affinity_chrom->activity_based Identify Covalent Adducts darts Drug Affinity Responsive Target Stability (DARTS) activity_based->darts Confirm Direct Binding target_engagement Cellular Target Engagement Assays darts->target_engagement Validate Target in Cells phenotypic Phenotypic Screening phenotypic->affinity_chrom Identify Cellular Phenotype genetic_validation Genetic Validation (e.g., CRISPR, RNAi) target_engagement->genetic_validation Confirm Target's Role in Phenotype in_vivo In Vivo Target Validation (Animal Models) genetic_validation->in_vivo Confirm Therapeutic Hypothesis

Caption: A strategic workflow for the identification and validation of molecular targets.

Phase 1: Initial Target Scoping and Hypothesis Generation
  • In Silico Screening and Covalent Docking: Computational modeling can be employed to dock 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one into the crystal structures of candidate proteins, particularly those with known reactive cysteines. This can help prioritize potential targets for experimental validation.

  • Phenotypic Screening: High-content screening across a panel of diverse cancer cell lines can reveal the compound's anti-proliferative profile and provide initial clues about the signaling pathways it may be affecting.[16]

Phase 2: Experimental Target Identification

The following are robust, widely-used techniques for identifying the direct binding partners of a small molecule.

This approach involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[17][18]

Experimental Protocol: On-Bead Affinity Matrix Pull-Down

  • Synthesis of an Affinity Probe: Synthesize an analog of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with a linker (e.g., polyethylene glycol) at a position that does not interfere with its binding activity. The linker will be used to attach the molecule to a solid support.

  • Immobilization: Covalently attach the linker-modified compound to agarose or magnetic beads.

  • Incubation: Incubate the compound-conjugated beads with a cell lysate or tissue homogenate.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by mass spectrometry.[18]

These techniques do not require chemical modification of the compound, which can sometimes alter its binding properties.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysate Preparation: Prepare a cell lysate from the cell line of interest.

  • Compound Incubation: Treat aliquots of the lysate with varying concentrations of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one or a vehicle control.

  • Protease Digestion: Subject the treated lysates to limited proteolysis with a protease such as pronase or thermolysin. The binding of the small molecule to its target protein is expected to confer a conformational change that protects it from proteolytic degradation.

  • Analysis: Analyze the protein profiles of the digested lysates by SDS-PAGE or Western blotting for specific candidate proteins. Proteins that show increased stability (i.e., less degradation) in the presence of the compound are potential targets.[17]

Phase 3: Target Validation

Once potential targets have been identified, it is crucial to validate that they are indeed responsible for the observed biological effects of the compound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one or a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures. Ligand-bound proteins are typically more thermally stable.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Genetic Validation:

  • RNA interference (RNAi) or CRISPR-Cas9-mediated knockout/knockdown: Depleting the expression of the candidate target protein should phenocopy the effects of the compound. Conversely, overexpression of the target may confer resistance to the compound.[19]

Potential Therapeutic Applications

The identification of the specific molecular targets of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one will be instrumental in defining its therapeutic potential.

Potential Target ClassAssociated DiseasesTherapeutic Rationale
Protein Kinases Cancer, Inflammatory DiseasesInhibition of key signaling pathways driving cell proliferation and inflammation.
Phosphatases (e.g., SHP2) Cancer, Developmental DisordersModulation of critical cellular signaling cascades.[5]
Deubiquitinating Enzymes Cancer, Neurodegenerative DiseasesRegulation of protein stability and turnover.

Conclusion

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound with significant therapeutic potential, largely owing to its privileged scaffold and the presence of a reactive chloromethyl group that enables covalent targeting. The systematic application of the computational and experimental strategies outlined in this guide will be critical in elucidating its mechanism of action and identifying its specific molecular targets. This knowledge will, in turn, pave the way for its further development as a novel therapeutic agent.

References

  • A-S-H, A. et al. (2021) Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs). PubMed. Available at: [Link]

  • Al-Nuaimi, S.K. et al. (2023) Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link]

  • Covalent Kinase Inhibitors: An Overview (no date) ResearchGate. Available at: [Link]

  • de Jesus, M. et al. (2021) Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Available at: [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors (2024) PubMed. Available at: [Link]

  • Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators (2013) PubMed. Available at: [Link]

  • Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives (no date) NIH. Available at: [Link]

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity (2007) PubMed. Available at: [Link]

  • Small-molecule Target and Pathway Identification (no date) Broad Institute. Available at: [Link]

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents (2014) PubMed. Available at: [Link]

  • Target Identification and Validation (Small Molecules) (no date) University College London. Available at: [Link]

  • Targeted covalent inhibitors (no date) Wikipedia. Available at: [Link]

  • Zhang, L. et al. (2024) Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ResearchGate. Available at: [Link]

  • Zhao, Z. et al. (2021) Advances in reversible covalent kinase inhibitors. PMC. Available at: [Link]

Sources

Foundational

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one safety and handling

An In-depth Technical Guide to the Safe Handling of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Authored by a Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Designed for researchers, chemists, and professionals in drug development, this document synthesizes known chemical properties with field-proven safety methodologies. The core focus is on mitigating risks associated with the compound's potential alkylating nature and ensuring a secure laboratory environment. The protocols outlined herein are based on established best practices for handling hazardous chemical intermediates.

Introduction: Understanding the Compound

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic compound with the molecular formula C₁₀H₉ClN₂O[1][2]. It belongs to the pyrido[1,2-a]pyrimidine class of compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities[3][4][5]. The presence of a chloromethyl group attached to the pyrimidine ring suggests that this compound is a reactive electrophile and a potential alkylating agent. Alkylating agents are known for their ability to form covalent bonds with nucleophilic groups in biological macromolecules, a property that underlies both their therapeutic potential and their toxicity[6]. Therefore, the handling of this compound requires a high degree of caution and adherence to stringent safety protocols.

Chemical and Physical Properties

A summary of the known and predicted properties of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is presented in the table below. It is important to note that while some data is available from chemical suppliers, a complete experimental profile is not extensively documented in public literature.

PropertyValueSource
CAS Number 796067-44-2[1][2]
Molecular Formula C₁₀H₉ClN₂O[1][2]
Molecular Weight 208.64 g/mol [1]
Appearance Likely a solidInferred from related compounds
Solubility No data available-
Boiling Point Not available-
Melting Point Not available-

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a risk assessment must be conducted based on its chemical structure and data from analogous compounds.

Primary Hazards:

  • Alkylation: The chloromethyl group is a classic electrophilic functional group, making the compound a potential alkylating agent. Such agents can be mutagenic, carcinogenic, and cytotoxic[6].

  • Toxicity: Based on the GHS classifications for the parent 4H-Pyrido[1,2-a]pyrimidin-4-one, this derivative is likely to be harmful if swallowed, inhaled, or in contact with skin[7].

  • Irritation: Similar chlorinated heterocyclic compounds are known to cause skin and serious eye irritation[8][9].

Exposure Routes:

  • Inhalation: Aerosolized dust or vapors can be inhaled.

  • Dermal Contact: Direct contact with the skin.

  • Ingestion: Accidental ingestion.

  • Ocular Contact: Contact with the eyes.

Safe Handling and Storage Protocols

Adherence to strict protocols is paramount to minimize exposure and ensure a safe working environment.

4.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended when handling the pure compound.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

  • Respiratory Protection: When handling the solid outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

4.2. Engineering Controls

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

4.3. Storage

Proper storage is crucial to maintain the compound's integrity and prevent accidental release.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and nucleophiles.

  • Temperature: Some suppliers of related compounds recommend refrigerated storage (2-8°C)[10][11].

Experimental Workflow: A Step-by-Step Guide for a Typical Synthetic Application

The following protocol outlines a generalized procedure for using 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a reactant in a nucleophilic substitution reaction.

Objective: To perform a safe and efficient reaction involving the alkylation of a nucleophile with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Materials:

  • 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Nucleophile (e.g., a primary amine or thiol)

  • Anhydrous aprotic solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Appropriate reaction vessel and workup equipment

Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE.

    • Set up the reaction apparatus under an inert atmosphere.

  • Reagent Handling:

    • Weigh the required amount of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in the fume hood.

    • Dissolve the compound in the chosen anhydrous solvent.

  • Reaction:

    • Add the solution of the nucleophile to the reaction vessel.

    • Slowly add the solution of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to the reaction mixture at the desired temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Workup and Purification:

    • Quench the reaction carefully.

    • Perform the necessary extractions and washes in the fume hood.

    • Purify the product using standard laboratory techniques (e.g., chromatography).

  • Waste Disposal:

    • Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Emergency Procedures

6.1. Spills

A spill response plan should be in place before commencing any work with the compound.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert the institutional safety office and emergency response team.

    • Prevent entry to the affected area.

6.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualization of Key Processes

Diagram 1: General Laboratory Workflow for Handling 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_post Post-Reaction prep_ppe Don PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_setup Setup Apparatus prep_hood->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react post_workup Workup & Purification handle_react->post_workup Reaction Complete post_waste Waste Disposal post_workup->post_waste post_cleanup Decontaminate Work Area post_waste->post_cleanup end Safe Completion post_cleanup->end End of Process

Caption: A logical workflow for the safe handling of the compound from preparation to completion.

Diagram 2: Emergency Response for a Chemical Spill

G cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs small_alert Alert Nearby Personnel spill->small_alert If spill is small and manageable large_evacuate Evacuate Laboratory spill->large_evacuate If spill is large or unmanageable small_absorb Absorb with Inert Material small_alert->small_absorb small_collect Collect Waste small_absorb->small_collect small_decon Decontaminate Area small_collect->small_decon large_alert Alert Emergency Services large_evacuate->large_alert large_secure Secure the Area large_alert->large_secure

Caption: Decision-making and action flow for responding to a chemical spill.

Conclusion

While 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a valuable compound in research and development, its potential as a reactive alkylating agent necessitates a cautious and well-documented approach to its handling. By implementing robust safety protocols, including the use of appropriate personal protective equipment, engineering controls, and emergency preparedness, researchers can mitigate the associated risks and ensure a safe laboratory environment. This guide serves as a foundational document to be supplemented by institution-specific safety procedures and a thorough review of any available new information.

References

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • ACS Omega. (2025). New Mesoionic Pyrido[1,2-a] Pyrimidines Containing Oxime Esters against Megoura japonica with Better Safety to Pollinating Insects. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-(Chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • SALTDATA. (n.d.). 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Retrieved from [Link]

  • Unknown Source. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. Retrieved from [Link]

  • Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • PubMed. (n.d.). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF. Retrieved from [Link]

  • Sci-Hub. (1973). 9‐Hydroxy‐2‐methyl‐4H‐pyrido[1,2‐α] pyrimidin‐4‐one and its derivatives. Retrieved from [Link]

  • PubMed. (1979). Bioassay of 2-(Chloromethyl)Pyridine Hydrochloride for Possible Carcinogenicity (CAS No. 6959-47-3). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Hydroxy-9-Methyl-4H-Pyrido[1,2-A]Pyrimidin-4-One. Retrieved from [Link]

  • PubChem. (n.d.). 9-(Chloromethyl)anthracene. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
  • PubMed. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-(2-Chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium chloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The pyrido[1,2-a]pyrimidine core is a privileged scaffold found in numerous biologically active molecules.[1] This guide details the synthetic strategy, reaction mechanism, and step-by-step protocols for the preparation, purification, and characterization of the target molecule.

Introduction

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities.[2] The introduction of a chloromethyl group at the 2-position provides a reactive handle for further molecular elaboration, making the title compound a key intermediate for the synthesis of diverse libraries of drug candidates. This document outlines a robust and reproducible method for the synthesis of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, commencing from commercially available starting materials.

Synthetic Strategy and Mechanism

The synthesis of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is achieved through a two-step process involving an initial N-acylation followed by an intramolecular cyclization. This strategy is a modification of the well-established Gould-Jacobs reaction, which is a powerful method for the synthesis of quinolines and related heterocyclic systems.[3][4]

The proposed synthetic pathway commences with the reaction of 2-amino-3-methylpyridine with ethyl 4-chloroacetoacetate. This reaction proceeds via a nucleophilic attack of the exocyclic amino group of the pyridine onto the carbonyl carbon of the ester, followed by the elimination of ethanol to form an enamine intermediate. Subsequent thermal or acid-catalyzed intramolecular cyclization leads to the formation of the desired 4H-pyrido[1,2-a]pyrimidin-4-one ring system.

The key steps in the proposed reaction mechanism are:

  • N-Acylation/Condensation: The reaction is initiated by the nucleophilic attack of the 2-amino group of 2-amino-3-methylpyridine on the acetyl carbonyl of ethyl 4-chloroacetoacetate. This is followed by dehydration to form a vinylogous amide intermediate.

  • Intramolecular Cyclization: The pyridine ring nitrogen then acts as a nucleophile, attacking the ester carbonyl carbon. This intramolecular cyclization is the key ring-forming step.

  • Aromatization: Subsequent elimination of ethanol from the cyclized intermediate results in the formation of the stable, aromatic 4H-pyrido[1,2-a]pyrimidin-4-one ring system.

Caption: Proposed reaction mechanism for the synthesis of the target compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-3-methylpyridine≥98%Commercially Available
Ethyl 4-chloroacetoacetate≥95%Commercially Available
Polyphosphoric acid (PPA)Commercially Available
Dowtherm ACommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Ethyl acetate (EtOAc)Commercially Available
HexanesCommercially Available
Sodium sulfate (Na2SO4)AnhydrousCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Protocol 1: One-Pot Synthesis using Polyphosphoric Acid (PPA)

This protocol describes a one-pot synthesis utilizing polyphosphoric acid as both a catalyst and a dehydrating agent.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 2-amino-3-methylpyridine (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add polyphosphoric acid (10-15 times the weight of the amine).

  • Heating and Addition of Ester: Heat the mixture to 80-90 °C with stirring. Once the amine has dissolved, add ethyl 4-chloroacetoacetate (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 100 °C.

  • Reaction: After the addition is complete, raise the temperature to 120-130 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexanes 1:1).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Thermal Cyclization in a High-Boiling Solvent

This protocol utilizes a high-boiling solvent for the thermal cyclization step.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-methylpyridine (1.0 eq) and ethyl 4-chloroacetoacetate (1.1 eq) in Dowtherm A (10 mL per gram of amine).

  • Reaction: Heat the reaction mixture to 240-250 °C and maintain at this temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: Directly purify the reaction mixture by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, the product may precipitate upon cooling and can be collected by filtration and washed with a non-polar solvent like hexanes.

Caption: Experimental workflows for the synthesis of the target compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

ParameterProtocol 1 (PPA)Protocol 2 (Thermal)
Starting Material 2-Amino-3-methylpyridine2-Amino-3-methylpyridine
Reagent Ethyl 4-chloroacetoacetateEthyl 4-chloroacetoacetate
Catalyst/Solvent Polyphosphoric AcidDowtherm A
Temperature 120-130 °C240-250 °C
Reaction Time 2-4 hours30-60 minutes
Typical Yield 60-75%50-65%
Purification Column ChromatographyColumn Chromatography

Characterization

The structure and purity of the synthesized 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 796067-44-2)[5][6][7] should be confirmed by standard analytical techniques.

  • Molecular Formula: C₁₀H₉ClN₂O[5][6]

  • Molecular Weight: 208.64 g/mol [5][6]

  • Appearance: Off-white to pale yellow solid.

  • NMR Spectroscopy:

    • ¹H NMR: Expected signals for the aromatic protons of the pyridopyrimidine core, a singlet for the methyl group, and a singlet for the chloromethyl protons.

    • ¹³C NMR: Expected signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the chloromethyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the carbonyl group (C=O) and the aromatic C-H and C=C bonds are expected.

Safety Precautions

  • Chloroacetyl chloride and its derivatives are corrosive and lachrymatory. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.

  • Dowtherm A is a high-boiling liquid. Use appropriate heating equipment and take precautions to avoid burns.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The described protocols, based on established synthetic methodologies, offer researchers a reliable means of accessing this valuable building block for applications in medicinal chemistry and drug discovery. The provided mechanistic insights and characterization data will further aid in the successful execution and verification of this synthesis.

References

  • Gould–Jacobs reaction - Wikipedia.

  • US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents.

  • 2-Chloro-4-(chloromethyl)pyrimidine synthesis - ChemicalBook.

  • 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | CAS 796067-44-2 | SCBT.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents.

  • Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles - ResearchGate.

  • 2-(Chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Matrix Scientific.

  • 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | CAS 796067-44-2 | SCBT - Santa Cruz Biotechnology.

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.

  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE - Sciforum.

  • EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents.

  • 2-(chloromethyl)-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one - ChemicalBook.

  • 2-(CHLOROMETHYL)-9-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE - ChemicalBook.

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed.

  • 4H-Pyrido[1,2-a]pyrimidin-4-one - PubChem.

  • Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - ResearchGate.

  • (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization - ResearchGate.

  • K2CO3 catalyzed green and rapid access to 2-amino-3,5-dicarbonitrile-6-thio-pyridines.

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry.

  • 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem.

  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones - ResearchGate.

  • The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester - Journal of the Chemical Society C - RSC Publishing.

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Application

Application Notes and Protocols for the Utilization of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a Covalent Chemical Probe

Introduction: Unveiling Protein Function with Covalent Probes The study of protein function within the complex milieu of a living cell requires tools of exceptional precision and specificity. Covalent chemical probes hav...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Protein Function with Covalent Probes

The study of protein function within the complex milieu of a living cell requires tools of exceptional precision and specificity. Covalent chemical probes have emerged as powerful reagents for modern chemical biology and drug discovery, offering the ability to irreversibly label and study specific proteins, thereby providing a durable readout of target engagement and enabling a deep dive into cellular mechanisms.[1] This guide focuses on a novel potential chemical probe, 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , a molecule combining a biologically relevant scaffold with a reactive electrophile.

The core structure, 4H-pyrido[1,2-a]pyrimidin-4-one, is a privileged heterocyclic motif found in numerous bioactive compounds, suggesting its potential for specific recognition by protein targets.[2] Coupled with a chloromethyl ketone "warhead"—a well-established electrophile known to covalently modify nucleophilic amino acid residues such as cysteine, histidine, and lysine—this molecule presents an opportunity for the development of a potent and selective chemical probe.

Given the nascent status of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a research tool, this document provides a comprehensive framework for its characterization, validation, and application. The protocols herein are designed not only for this specific compound but also to serve as a general guide for researchers seeking to validate and utilize any novel covalent chemical probe.

Section 1: Foundational Characterization of the Probe

Before deploying a new chemical probe in complex biological systems, a thorough understanding of its intrinsic chemical properties is paramount. This initial characterization ensures that subsequent cellular experiments are built on a solid, well-understood foundation.

Probe Synthesis and Essential Derivatives

The successful application of a chemical probe hinges on the availability of not just the primary molecule but also a suite of derivatives designed for specific experimental readouts. The synthesis of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one should be accompanied by the generation of two critical analogues:

  • Tagged Probes: For target identification and visualization, versions of the probe featuring a bioorthogonal handle are indispensable. Incorporating a terminal alkyne or azide group allows for "click chemistry" ligation to reporter tags like biotin (for enrichment) or fluorophores (for imaging).[3][4] This two-step labeling approach minimizes steric hindrance that a bulky reporter group might otherwise impose on the probe's binding activity.[5]

  • Negative Control: A crucial component for validating on-target effects is a structurally similar but biologically inactive control molecule.[6] For a covalent probe, an ideal negative control would be an analogue where the chloromethyl group is replaced with a non-reactive methyl group. This control helps to distinguish phenotypes arising from specific covalent engagement from those caused by non-specific interactions of the core scaffold.

Reactivity Profiling: Understanding the "Warhead"

The chloromethyl ketone moiety is the probe's reactive engine. Its intrinsic reactivity will dictate its stability in aqueous media and its propensity for off-target labeling. A simple yet informative experiment is to assess its reactivity with a model biological nucleophile, such as glutathione (GSH), which is abundant in the cellular environment.

Protocol 1: In Vitro Reactivity Assessment with Glutathione

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in DMSO.

    • Prepare a 100 mM stock solution of reduced glutathione (GSH) in a suitable aqueous buffer (e.g., 50 mM HEPES, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the buffer, GSH (final concentration 1 mM), and the probe (final concentration 100 µM).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of acetonitrile with 0.1% formic acid.

  • LC-MS Analysis:

    • Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS) to monitor the depletion of the parent probe and the formation of the GSH-adduct.

    • The rate of adduct formation provides a quantitative measure of the probe's intrinsic electrophilicity.

In Vitro Target Engagement and Kinetic Analysis

For a covalent probe, the potency is best described by the kinetic parameters of its interaction with a target protein, specifically the initial binding affinity (Ki) and the rate of covalent bond formation (kinact). The overall efficiency of inactivation is represented by the second-order rate constant, kinact/Ki.[7]

Table 1: Key Kinetic Parameters for Covalent Probes

ParameterDescriptionSignificance
Ki Inhibitor dissociation constant for the initial non-covalent complex.Reflects the initial binding affinity. A lower Ki indicates tighter non-covalent binding.
kinact Maximum rate of irreversible inactivation at saturating inhibitor concentrations.Represents the rate of covalent bond formation once the probe is bound to the target.
kinact/Ki Second-order rate constant for inactivation.The primary metric for comparing the efficiency of different covalent inhibitors. A higher value indicates more efficient inactivation.

Protocol 2: Determination of kinact/Ki for a Purified Enzyme

  • Enzyme and Substrate Preparation:

    • Obtain or purify the target enzyme of interest.

    • Prepare a solution of the enzyme in a suitable assay buffer.

    • Prepare a stock solution of a fluorogenic or chromogenic substrate for the enzyme.

  • Inhibition Assay:

    • In a 96-well plate, pre-incubate the enzyme with varying concentrations of the chemical probe for different durations.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress (fluorescence or absorbance) over time using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations. Fitting this data to the Michaelis-Menten equation will yield the values for kinact and Ki.[8]

Section 2: Target Identification and Validation in a Cellular Context

The ultimate goal of a chemical probe is to function within the complex environment of a living cell. This section outlines a comprehensive workflow to identify the cellular targets of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and validate its engagement with these targets in situ.

Target_ID_Workflow cluster_0 Chemoproteomics for Target Discovery cluster_1 Target Engagement Validation Cell Treatment Cell Treatment Lysis Lysis Cell Treatment->Lysis Lyse cells Click Chemistry Click Chemistry Lysis->Click Chemistry Add biotin-azide Enrichment Enrichment Click Chemistry->Enrichment Streptavidin beads Proteomics Proteomics Enrichment->Proteomics On-bead digestion CETSA CETSA Proteomics->CETSA Validate hits Western Blot/MS Western Blot/MS CETSA->Western Blot/MS Quantify soluble protein

Figure 1: A generalized workflow for the identification and validation of cellular targets of a covalent chemical probe.

Activity-Based Protein Profiling (ABPP) for Target Discovery

ABPP is a powerful chemoproteomic strategy that utilizes reactive probes to profile the functional state of entire enzyme families directly in native biological systems.[9] By using an alkyne-tagged version of our probe, we can identify its cellular binding partners.

Protocol 3: Chemoproteomic Target Identification

  • Cell Culture and Treatment:

    • Culture the cells of interest to ~80% confluency.

    • Treat the cells with the alkyne-tagged probe at various concentrations (e.g., 1-10 µM) for a defined period (e.g., 1-2 hours). Include a vehicle control (DMSO).

    • For competitive profiling, pre-incubate cells with the untagged parent compound before adding the tagged probe.

  • Cell Lysis:

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Click Chemistry:

    • To the cell lysate, add the click chemistry reaction cocktail: biotin-azide, copper(I) sulfate, and a reducing agent (e.g., sodium ascorbate).[10][11]

    • Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.

  • Protein Enrichment:

    • Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead tryptic digestion to release the peptides from the captured proteins, leaving the biotinylated peptides bound to the beads.

    • Collect the supernatant containing the peptides for LC-MS/MS analysis.[12]

  • Proteomic Analysis:

    • Identify and quantify the proteins that are significantly enriched in the probe-treated samples compared to the controls. These are the candidate targets.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method that allows for the assessment of target engagement in intact cells and tissues.[13] The principle is that a protein's thermal stability is altered upon ligand binding. By heating cells treated with the probe to various temperatures, we can determine if it stabilizes its target proteins.

Protocol 4: CETSA for In-Cell Target Engagement

  • Cell Treatment:

    • Treat cultured cells with the chemical probe or vehicle control for a specified time.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[14]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of a specific target protein remaining in the soluble fraction by Western blotting or by mass spectrometry.

  • Data Interpretation:

    • A shift in the melting curve to a higher temperature in the probe-treated samples indicates that the probe has bound to and stabilized the target protein.[15]

Section 3: Cellular Applications and Mechanistic Insights

Once the targets of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one have been identified and validated, the probe can be used to explore their biological roles.

Visualizing Target Localization with Fluorescence Microscopy

A fluorescently tagged version of the probe can be used to visualize the subcellular localization of its targets, providing clues about their function.

Cellular_Imaging_Workflow Cell Seeding Cell Seeding Probe Incubation Probe Incubation Cell Seeding->Probe Incubation Treat with alkyne-probe Fixation & Permeabilization Fixation & Permeabilization Probe Incubation->Fixation & Permeabilization Prepare for staining Click Reaction Click Reaction Fixation & Permeabilization->Click Reaction Add fluorescent azide Imaging Imaging Click Reaction->Imaging Confocal microscopy

Figure 2: Workflow for cellular imaging of probe-labeled proteins.

Protocol 5: Fluorescent Labeling of Cellular Targets

  • Cell Culture:

    • Grow cells on glass coverslips suitable for microscopy.

  • Probe Labeling:

    • Treat the cells with the alkyne-tagged probe as in Protocol 3.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent such as Triton X-100.

  • Fluorescent Tagging:

    • Perform a click chemistry reaction on the coverslip using a fluorescent azide (e.g., Alexa Fluor 488 azide).

  • Microscopy:

    • Mount the coverslips on microscope slides.

    • Image the cells using a confocal or epifluorescence microscope to visualize the localization of the probe's targets.[16][17]

Probing Biological Function

With a validated probe and its negative control in hand, researchers can design a wide array of functional assays to investigate the biological consequences of inhibiting the identified targets. This could involve:

  • Signaling Pathway Analysis: Using Western blotting or proteomic approaches to examine changes in downstream signaling pathways upon probe treatment.

  • Phenotypic Assays: Assessing the effects of the probe on cellular processes such as proliferation, migration, or apoptosis.

  • Target Validation with Genetic Methods: Confirming that the observed phenotype is on-target by comparing the effects of the probe with those of siRNA or CRISPR-mediated knockdown/knockout of the target protein.[5]

Section 4: Data Interpretation and Best Practices

The quality and reliability of data generated with chemical probes are of utmost importance. Adhering to best practices in experimental design and data interpretation is crucial.

  • The Critical Role of Controls: Always include a vehicle control (e.g., DMSO) and, most importantly, a structurally related, non-reactive negative control.[18] Comparing the effects of the active probe to the negative control is the most rigorous way to attribute a cellular phenotype to the covalent modification of a specific target.

  • Dose-Response and Time-Course Experiments: Characterize the effects of the probe over a range of concentrations and time points to understand the dynamics of target engagement and the resulting cellular response.

Conclusion

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a promising starting point for the development of a valuable chemical probe. Its privileged scaffold suggests the potential for selective protein recognition, while its chloromethyl ketone warhead enables covalent target modification. By following the comprehensive characterization and application workflows outlined in this guide, researchers can rigorously validate this molecule, identify its cellular targets, and ultimately use it as a powerful tool to dissect complex biological processes. This systematic approach not only ensures the generation of robust and reproducible data but also provides a blueprint for the development of other novel covalent probes in the ongoing quest to understand the intricate machinery of the cell.

References

  • Lea, W. A., & Wycherley, K. (2005). Selective effects of two chloromethyl ketones on amino acid and phosphate uptake in rat liver and tumors. Cancer Research, 35(9), 2379–2384.
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv.
  • Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. (n.d.).
  • The Promise and Peril of Chemical Probe Negative Controls. (2021).
  • Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
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  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2024). PubMed.
  • Covalent chemical probes. (2024). PMC.
  • Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs)
  • Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. (n.d.). PMC.
  • Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applic
  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. (2024).
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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022).
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  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2024).
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  • Negative controls of chemical probes can be misleading. (2020). bioRxiv.
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  • Size-Dependent Target Engagement of Covalent Probes. (n.d.). Journal of Medicinal Chemistry.
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  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace.
  • Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. (2024).
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Method

protocol for protein alkylation with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Topic: Protocol for Protein Alkylation with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one For: Researchers, scientists, and drug development professionals. Introduction: A Strategic Approach to Covalent Prote...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Protein Alkylation with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Covalent Protein Modification

Protein alkylation is a cornerstone technique in chemical biology and proteomics, enabling the precise chemical modification of amino acid residues. This process is instrumental for a variety of applications, from blocking reactive cysteine residues to prevent disulfide bond formation during mass spectrometry sample preparation to developing targeted covalent inhibitors in drug discovery.[1] The strategic alkylation of proteins provides invaluable insights into their structure, function, and interactions.

This document provides a detailed guide to using 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a selective alkylating agent. The core scaffold, 4H-pyrido[1,2-a]pyrimidin-4-one, is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and enzyme inhibitory properties.[2][3][4] The incorporation of a reactive chloromethyl group transforms this scaffold into a potent electrophile, ideal for creating stable, covalent linkages with target proteins. This application note will detail the mechanism, provide a robust experimental protocol, and outline methods for verifying successful protein modification.

Mechanism of Covalent Modification

The alkylation reaction is driven by the electrophilic nature of the chloromethyl group on the pyrido[1,2-a]pyrimidin-4-one scaffold. This group readily reacts with nucleophilic amino acid side chains on the protein surface. The primary target for this class of reagent is the highly nucleophilic thiol group (-SH) of cysteine residues.[1] Under typical physiological or slightly basic conditions (pH 7.5-8.5), the cysteine thiol is deprotonated to the more reactive thiolate anion (S⁻), which then attacks the carbon of the chloromethyl group in a classic SN2 reaction. This results in the formation of a stable thioether bond and the displacement of the chloride leaving group.

While cysteine is the most common target, other nucleophilic residues such as lysine, histidine, and the protein's N-terminus can also be modified, particularly at higher pH, longer reaction times, or with a large excess of the alkylating agent.[5] However, the reactivity of the cysteine thiol is generally paramount, allowing for a significant degree of selectivity under controlled conditions.

Caption: SN2 reaction mechanism for cysteine alkylation.

Materials and Reagents

Equipment
  • pH meter

  • Incubator or temperature-controlled shaker

  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer (for protein quantification)

  • Dialysis or buffer exchange columns (e.g., PD-10)

  • Standard laboratory glassware and plasticware

Reagents
  • Alkylation Reagent: 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 796067-44-2).[6]

  • Target Protein: Purified protein of interest at a known concentration.

  • Solvent for Reagent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).

  • Reaction Buffer: 100 mM Tris-HCl or 100 mM Ammonium Bicarbonate, pH 7.5-8.5. The choice of buffer depends on downstream applications (Ammonium Bicarbonate is volatile and suitable for mass spectrometry).

  • Reducing Agent (Optional): 500 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) stock solution. TCEP is often preferred as it does not contain a thiol and will not compete with cysteine during alkylation.

  • Denaturant (Optional): 8 M Urea or 6 M Guanidine Hydrochloride (for proteins with buried cysteines).

  • Quenching Solution: 1 M DTT, L-cysteine, or Glutathione.

Experimental Protocol: In-Solution Protein Alkylation

This protocol describes a general method for alkylating a purified protein in solution. Optimization of reagent concentration, pH, and incubation time is recommended for each specific protein.

Workflow Overview

Experimental Workflow A 1. Prepare Reagents (Buffer, Reagent Stock) B 2. Prepare Protein Sample (Quantify and dilute in buffer) A->B C 3. Reduction (Optional) (Add DTT/TCEP, incubate) B->C D 4. Alkylation Reaction (Add Reagent, incubate in dark) C->D E 5. Quench Reaction (Add excess thiol) D->E F 6. Sample Cleanup (Dialysis / Buffer Exchange) E->F G 7. Verification (Mass Spectrometry / SDS-PAGE) F->G

Sources

Application

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one for covalent ligand screening

Application Note & Protocol Guide Topic: 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one for Covalent Ligand Screening Audience: Researchers, scientists, and drug development professionals. Introduction: A Stra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one for Covalent Ligand Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Covalent Drug Discovery

Covalent inhibitors have undergone a renaissance in drug discovery, transitioning from a class viewed with skepticism to one that has delivered highly successful therapies. By forming a stable, irreversible bond with their protein target, these molecules can achieve high potency, prolonged duration of action, and the ability to target challenging binding sites that are inaccessible to traditional reversible inhibitors[1]. The key to a successful covalent drug discovery campaign lies in the careful selection of a reactive fragment, or "warhead," that is potent enough to engage its target but not so reactive that it causes widespread, off-target modifications.

This guide focuses on 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , a promising electrophilic fragment for covalent ligand screening. It combines the biologically relevant 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, which has been explored for various therapeutic targets[2][3][4], with a moderately reactive chloromethyl warhead. This chloromethyl group acts as an alkylating agent, primed to react with nucleophilic amino acid residues on a target protein, most notably cysteine, but also potentially lysine or histidine.

The strategic advantage of this compound lies in its balance. The reactivity of the chloromethyl group is generally sufficient for bond formation under physiological conditions without being overly promiscuous. This document provides a comprehensive framework for utilizing this compound, detailing a multi-step, self-validating workflow from initial hit identification to cellular target engagement and selectivity profiling.

Compound Profile: 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

A thorough understanding of the screening compound is the foundation of any successful campaign. Below are the key properties and mechanistic considerations for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

PropertyValueSource
Chemical Name 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS Number 796067-44-2[5]
Molecular Formula C₁₀H₉ClN₂O[5]
Molecular Weight 208.65 g/mol Calculated
Structure
Mechanism of Covalent Modification

The reactive center of this molecule is the chloromethyl group. It functions as a mild electrophile that can be attacked by nucleophilic side chains of amino acids within a protein's binding pocket. The most common target is the thiolate anion of a cysteine residue, which acts as a potent nucleophile to displace the chloride leaving group via an Sɴ2 reaction, forming a stable thioether bond.

Caption: Covalent modification of a cysteine residue.

Integrated Workflow for Covalent Ligand Discovery

A robust screening campaign requires multiple, orthogonal validation steps. We propose a three-stage workflow designed to identify true covalent binders, confirm their action in a cellular context, and assess their selectivity across the proteome. This approach minimizes false positives and provides a strong foundation for subsequent lead optimization.

Start Start: Protein of Interest (POI) & Covalent Fragment Stage1 Stage 1: Primary Screen Intact Protein Mass Spectrometry Start->Stage1 Decision1 Covalent Adduct Detected? Stage1->Decision1 Stage2 Stage 2: Cellular Validation Cellular Thermal Shift Assay (CETSA) Decision1->Stage2 Yes Stop1 Stop: No Covalent Binding Decision1->Stop1 No Decision2 Significant Thermal Shift? Stage2->Decision2 Stage3 Stage 3: Selectivity Profiling Competitive ABPP Decision2->Stage3 Yes Stop2 Stop: No Cellular Engagement or Permeability Decision2->Stop2 No End Validated Hit: Potent, Cell-Active, & Selective Stage3->End cluster_0 Scenario A: No Inhibition cluster_1 Scenario B: Competitive Inhibition node_A Protein Cys result_A Protein Cys-Probe probe_A Reporter Probe probe_A->node_A:f1 label_A Strong Reporter Signal inhibitor_B Test Compound node_B Protein Cys inhibitor_B->node_B:f1 inhibited_B Protein Cys-Compound result_B No Reaction probe_B Reporter Probe probe_B->inhibited_B:f1 label_B Reduced Reporter Signal

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Introduction: Unveiling the Potential of a Covalent Probe The compound 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one belongs to the pyrido[1,2-a]pyrimidin-4-one class of heterocyclic compounds, a scaffold kno...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Covalent Probe

The compound 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one belongs to the pyrido[1,2-a]pyrimidin-4-one class of heterocyclic compounds, a scaffold known for its diverse biological activities.[1][2][3][4] Derivatives of this core structure have been identified as potent modulators of various cellular targets, including enzymes like SHP2 phosphatase, aldose reductase, and pyruvate kinase M2 (PKM2), implicating them in critical signaling pathways that govern cell proliferation, metabolism, and inflammatory responses.[1][3][5]

The defining feature of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is the 2-(chloromethyl) substituent . This electrophilic chloromethyl group acts as a reactive "warhead," poised to form a stable covalent bond with nucleophilic amino acid residues (such as cysteine, lysine, or histidine) on a target protein. This positions the compound as a putative covalent inhibitor , a class of molecules that offers distinct advantages in drug discovery, including prolonged target engagement and the ability to modulate challenging targets.

These application notes provide a comprehensive guide for researchers to characterize the cellular effects of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The protocols are designed to be a self-validating system, starting from broad phenotypic assessments and progressing to specific target engagement and downstream pathway analysis.

Proposed Mechanism of Action

The presence of the chloromethyl group strongly suggests a covalent mechanism of inhibition. The process is conceptualized as a two-step mechanism:

  • Reversible Binding: The pyrido[1,2-a]pyrimidin-4-one scaffold directs the molecule to the binding site of a target protein through non-covalent interactions.

  • Irreversible Covalent Bonding: The electrophilic chloromethyl group is then positioned to react with a nearby nucleophilic residue, forming a permanent covalent adduct and leading to irreversible inhibition of the protein's function.

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Compound Compound Reversible_Complex Non-covalent Complex Compound->Reversible_Complex Ki Target_Protein Target_Protein Target_Protein->Reversible_Complex Covalent_Adduct Covalently Modified Target Protein Reversible_Complex->Covalent_Adduct kinact

Caption: Proposed two-step mechanism of covalent inhibition.

Experimental Workflows: A Multi-faceted Approach

A tiered approach is recommended to comprehensively profile the activity of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in a cellular context.

A Tier 1: Phenotypic Screening (e.g., Cell Viability Assay) B Tier 2: Target Engagement Verification (Cellular Thermal Shift Assay - CETSA) A->B Identify responsive cell lines and cytotoxic concentrations C Tier 3: Downstream Pathway Analysis (e.g., Western Blot for Signaling Molecules) B->C Confirm direct binding to a target in intact cells D Tier 4: Off-Target & Selectivity Profiling (Proteome-wide CETSA or Activity-Based Probes) C->D Elucidate mechanism of action

Caption: Tiered experimental workflow for characterization.

Tier 1 Protocol: Cell Viability and Cytotoxicity Assessment

Objective: To determine the concentration-dependent effect of the compound on cell proliferation and viability. This initial screen helps identify sensitive cell lines and establishes the concentration range for subsequent, more targeted assays.

Methodology: ATP-based luminescence assay (e.g., CellTiter-Glo®). The amount of ATP is directly proportional to the number of metabolically active cells.

Materials:

  • 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (dissolved in DMSO to a 10 mM stock)

  • Cell line(s) of interest (e.g., a panel of cancer cell lines)

  • Complete cell culture medium

  • White, clear-bottom 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in culture medium. A typical starting range is from 100 µM down to 1 nM. Include a DMSO-only vehicle control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for 72 hours (or a desired time point) at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the vehicle control (100% viability).

  • Plot the normalized viability against the log of the compound concentration.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) using a non-linear regression curve fit (log(inhibitor) vs. response).

ParameterDescription
Cell Line The specific cell line used in the assay.
Seeding Density Number of cells seeded per well.
Treatment Duration Incubation time with the compound (e.g., 72 hours).
IC₅₀ (µM) The concentration of the compound that inhibits cell viability by 50%.

Tier 2 Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To directly verify that 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one engages with its intended target protein inside intact cells.[6][7][8][9][10] Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.

Methodology: Western Blot-based CETSA.

Materials:

  • Cell line expressing the target of interest.

  • Complete cell culture medium.

  • PBS (Phosphate-Buffered Saline) and appropriate lysis buffer with protease inhibitors.

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • PCR machine or thermal cycler.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the compound at a concentration determined from the viability assay (e.g., 10x IC₅₀) or with a vehicle (DMSO) control for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control.

    • Cool the tubes to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

Data Analysis:

  • Quantify the band intensity for each temperature point.

  • For both the vehicle and compound-treated samples, plot the relative band intensity against the temperature.

  • A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement.

TreatmentTₘ (Melting Temperature)ΔTₘ (Shift)
Vehicle (DMSO)Temperature at which 50% of the protein is denatured.N/A
CompoundStabilized melting temperature.Tₘ (Compound) - Tₘ (Vehicle)

Tier 3 Protocol: Downstream Signaling Pathway Analysis

Objective: To determine if the compound modulates the signaling pathway downstream of its putative target. For example, if the target is a kinase, this assay would assess the phosphorylation status of its known substrates.

Methodology: Western Blot analysis of key signaling nodes.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to attach overnight.

    • Starve the cells (if necessary, depending on the pathway) in a serum-free medium for 4-6 hours.

    • Pre-treat cells with various concentrations of the compound (based on IC₅₀) for 1-4 hours.

    • Stimulate the cells with an appropriate growth factor or ligand to activate the pathway of interest (if applicable).

    • Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Quantify protein concentration and normalize samples.

    • Perform SDS-PAGE and Western blotting as described in the CETSA protocol.

    • Probe membranes with antibodies against the phosphorylated form of the downstream protein (e.g., p-ERK, p-AKT) and the total protein as a loading control.

Data Analysis:

  • Quantify the band intensities for the phosphorylated and total proteins.

  • Calculate the ratio of phosphorylated to total protein for each treatment condition.

  • A dose-dependent decrease in this ratio indicates that the compound is inhibiting the signaling pathway.

References

  • Yuan, T., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science.
  • (Request PDF) Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. [Link]

  • Alhanaty, E., & Sheetz, M. P. (1984). Cell Membrane Shape Control--Effects of Chloromethyl Ketone Peptides. Blood. [Link]

  • Hughes, S. J., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Sestito, S., et al. (2011). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry. [Link]

  • An, H., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Robles, A. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • MySkinRecipes. 2-Hydroxy-9-Methyl-4H-Pyrido[1,2-A]Pyrimidin-4-One. [Link]

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  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • D'Abbondanza, M., et al. (2022). Ketone Bodies as Metabolites and Signalling Molecules at the Crossroad between Inflammation and Epigenetic Control of Cardiometabolic Disorders. International Journal of Molecular Sciences. [Link]

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  • Chen, J., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances. [Link]

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  • Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry. ResearchGate. [Link]

  • El-Naggar, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Garside, L. H., & Goldsworthy, G. J. (1995).
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  • Guo, C., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Ward, R. A., & Lonsdale, R. (2018). Covalent Inhibition of Kinases. Royal Society of Chemistry.
  • Brameld, K. A., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Note: A Multi-Pronged Strategy for Identifying the Protein Targets of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Abstract Target identification and deconvolution are pivotal steps in drug discovery, transforming a bioactive small molecule into a valuable tool or therapeutic lead. This guide provides a comprehensive, multi-modal str...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Target identification and deconvolution are pivotal steps in drug discovery, transforming a bioactive small molecule into a valuable tool or therapeutic lead. This guide provides a comprehensive, multi-modal strategy for elucidating the protein targets of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a novel compound with potential biological activity. The core scaffold, pyrido[1,2-a]pyrimidin-4-one, is present in molecules known to modulate key signaling proteins, including kinases and phosphatases.[1][2][3] The presence of a reactive chloromethyl group suggests the potential for covalent interaction, a feature that can be leveraged for robust target identification. We present an integrated workflow that combines in silico prediction, affinity-based proteomics, and in-cell target engagement confirmation to provide a high-confidence, validated list of protein targets.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening can identify compounds with desirable cellular effects, but their mechanisms of action often remain a "black box." Identifying the specific protein(s) a compound interacts with is essential for understanding its efficacy, predicting potential side effects, and enabling rational lead optimization.[4] A successful target identification strategy must not only capture potential binding partners but also validate these interactions in a physiologically relevant context.

This application note outlines a workflow designed to address this challenge, using 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a case study. The strategy is divided into three core phases:

  • Hypothesis Generation: Utilizing computational tools to predict likely protein targets.

  • Interaction Discovery: Employing chemoproteomic techniques to capture and identify binding proteins from complex biological samples.[5]

  • In-Cell Validation: Confirming direct target engagement within intact cells to ensure physiological relevance.

Compound Profile: 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • CAS Number: 796067-44-2[6]

  • Molecular Formula: C₁₀H₉ClN₂O[6]

  • Molecular Weight: 208.64 g/mol [6]

  • Key Features: The molecule contains a pyrido[1,2-a]pyrimidin-4-one core, found in other bioactive compounds, and a reactive chloromethyl "warhead," suggesting it may act as an irreversible or covalent inhibitor.[1][7]

An Integrated Workflow for Target Identification

No single method for target identification is foolproof. A multi-pronged approach, where data from orthogonal techniques converge on a set of candidates, provides the highest degree of confidence. This workflow is designed to systematically narrow down the entire proteome to a handful of validated targets.

G Figure 1: Overall Target Identification Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: In Vitro / In Situ Capture cluster_2 Phase 3: In-Cell Validation cluster_3 Phase 4: Synthesis & Prioritization a Computational Prediction (e.g., SwissTargetPrediction, Docking) b Hypothetical Target List (Kinases, Phosphatases, etc.) a->b Identifies potential candidates c Affinity-Based Proteomics (Pulldown or ABPP) b->c Guides experiment design d Mass Spectrometry (LC-MS/MS) c->d Sample analysis e List of Interacting Proteins d->e Protein ID & Quantification f Cellular Thermal Shift Assay (CETSA) e->f Provides candidates for validation h Validated Protein Target(s) e->h Corroborating evidence g Target Engagement Confirmation f->g Measures thermal stability shift g->h

Caption: A multi-phase strategy for target deconvolution.

Phase 1: In Silico Target Prediction

Expertise & Experience: Before initiating costly and time-consuming wet-lab experiments, computational methods can provide valuable, data-driven hypotheses.[8] These tools leverage vast databases of known drug-target interactions and protein structures to predict the most probable binding partners for a novel small molecule.[9] This step is crucial for narrowing the search space and guiding the design of subsequent experiments.

Protocol: Similarity-Based Target Prediction using SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server.

  • Input Structure: Draw the structure of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one or input its SMILES string.

  • Select Organism: Choose the relevant organism (e.g., Homo sapiens).

  • Run Prediction: Initiate the prediction algorithm.

  • Analyze Results: The output will be a list of potential protein targets, ranked by probability. Pay close attention to target classes that appear frequently, such as protein kinases or phosphatases, given the known activities of the core scaffold.

Data Presentation: Hypothetical In Silico Prediction Results

Target ClassRepresentative ProteinsPrediction ProbabilityRationale for Follow-up
Protein KinaseABL1, SRC, EGFRHighPyrido[1,2-a]pyrimidin-4-one is a known kinase inhibitor scaffold.[3]
PhosphataseSHP2, PTP1BModerateDerivatives of this scaffold have shown activity against SHP2.[1]
Pyrimidine MetabolismDHODHModeratePyrimidine-like core structure.[10]
OtherVariousLowLower probability hits to consider if primary hypotheses fail.

Phase 2: Affinity-Based Proteomics for Unbiased Discovery

Expertise & Experience: This phase aims to physically isolate and identify proteins that bind to the compound. We describe two powerful, complementary approaches. The choice between them depends on the specific properties of the compound and the experimental goals.

Method A: Affinity Chromatography Pulldown

Trustworthiness: This classic method uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate. The key to a trustworthy experiment is the inclusion of a competition control, where the pulldown is performed in the presence of excess free (non-immobilized) compound. A true binding partner will be outcompeted by the free compound, leading to a significant reduction in its signal, while non-specific binders will be unaffected. The use of quantitative mass spectrometry, such as SILAC, further enhances specificity by allowing for precise measurement of this reduction.[11]

G Figure 2: Affinity Chromatography Workflow cluster_0 Probe Preparation cluster_1 Protein Capture cluster_2 Isolation & Identification a Synthesize linker-modified 2-(chloromethyl)-9-methyl... (if not using ABPP) b Immobilize on solid support (e.g., Agarose Beads) a->b d Incubate Lysate with Probe-Beads b->d c Prepare Cell Lysate c->d e Control: Incubate with excess free compound d->e Competition f Wash to remove non-specific binders d->f e->f g Elute bound proteins f->g h Protein Digestion (e.g., Trypsin) g->h i LC-MS/MS Analysis h->i j Identify & Quantify Proteins i->j

Caption: Workflow for identifying binding proteins via affinity pulldown.

Protocol: Affinity Pulldown Coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of the compound with a linker (e.g., a short PEG chain with a terminal amine or carboxyl group) suitable for immobilization. The linker position must be carefully chosen to minimize interference with protein binding.

  • Immobilization: Covalently attach the linker-modified compound to activated agarose beads (e.g., NHS-activated Sepharose).

  • Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest. A common choice is a buffer like RIPA with protease and phosphatase inhibitors.

  • Binding Incubation: Incubate the lysate with the compound-conjugated beads for 2-4 hours at 4°C. For the competition control, pre-incubate a separate aliquot of lysate with excess free compound (e.g., 100x concentration) before adding the beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done with a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competition with a high concentration of the free compound.

  • Sample Preparation for MS: Run the eluate on an SDS-PAGE gel for a short distance (to concentrate the sample), excise the protein band, and perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the eluted proteins.[12]

  • Data Analysis: Identify proteins that are significantly depleted in the competition control sample compared to the pulldown sample. These are your high-confidence binding candidates.

Method B: Activity-Based Protein Profiling (ABPP)

Expertise & Experience: ABPP is a powerful chemoproteomic technique that uses reactive probes to covalently label the active sites of enzymes.[13][14] Given that 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one contains a reactive chloromethyl group, it can potentially be used directly as an activity-based probe. This method has the advantage of measuring the functional state of enzymes, as the probe typically only reacts with the catalytically active form.[15]

Protocol: Competitive ABPP

  • Proteome Treatment: Treat the cell lysate or intact cells with varying concentrations of the test compound, 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This will allow the compound to bind to its targets.

  • Probe Labeling: Add a broad-spectrum, reporter-tagged covalent probe that targets the same class of enzymes hypothesized to be the targets (e.g., a fluorophosphonate probe for serine hydrolases, or an acrylamide-based probe for kinases). This "competing" probe will label the active sites of enzymes that were not blocked by the test compound.

  • Detection/Enrichment: If the reporter tag is a fluorophore, protein labeling can be visualized directly by in-gel fluorescence scanning. If the tag is biotin, the labeled proteins can be enriched on streptavidin beads.

  • Analysis: A reduction in labeling by the reporter-tagged probe in the presence of the test compound indicates that the compound has engaged that specific protein target. The identity of the target can be determined by excising the band from a gel and analyzing by MS.[16]

Phase 3: In-Cell Target Engagement Validation with CETSA

Expertise & Experience: Identifying a protein in a pulldown experiment is not definitive proof of a direct interaction in a living cell. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that confirms target engagement in an unadulterated cellular environment.[17][18] The principle is that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced unfolding and aggregation.[19] This change in thermal stability (a "thermal shift") is a direct measure of target engagement.

G Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow a Treat intact cells with 2-(chloromethyl)-9-methyl... or Vehicle b Aliquot cells a->b c Heat aliquots to a range of temperatures b->c d Cell Lysis (e.g., Freeze-thaw) c->d e Centrifugation to separate soluble vs. aggregated proteins d->e f Collect Supernatant (Soluble Fraction) e->f g Protein Quantification (e.g., Western Blot, MS) f->g h Plot % Soluble Protein vs. Temperature g->h i Determine Melting Temp (Tm) and ΔTm upon drug binding h->i

Caption: Validating target engagement in intact cells using CETSA.

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[20]

  • Lysis: Lyse the cells by repeated freeze-thaw cycles in liquid nitrogen.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of the specific target protein (identified in Phase 2) remaining in the supernatant by Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot and plot them as a percentage of the unheated control against temperature. This generates a "melting curve." A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms direct target engagement.[21]

Data Presentation: Hypothetical CETSA Results for a Validated Target

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)
40100%100%
4695%98%
5250% (Tm)85%
5815%50% (Tm)
645%20%
Result Tm = 52°C Tm = 58°C (ΔTm = +6°C)

Data Integration and Candidate Prioritization

The final step is to synthesize the data from all three phases. The highest confidence targets will be those that were:

  • Predicted by in silico methods.

  • Captured and identified by affinity-based proteomics with high specificity (i.e., competed by free compound).

  • Demonstrated a significant thermal shift in the CETSA experiment.

By requiring a candidate protein to pass through these orthogonal filters, researchers can be highly confident in its status as a genuine target of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, paving the way for subsequent mechanistic studies and drug development efforts.

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  • 4H-Pyrido[1,2-a]pyrimidin-4-one | PubChem.

  • 2-Hydroxy-9-Methyl-4H-Pyrido[1,2-A]Pyrimidin-4-One | MySkinRecipes.

  • Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia | EMBO Molecular Medicine.

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Method

Crafting Precision Tools: A Guide to the Derivatization of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one for Advanced Activity-Based Probes

Introduction: The Power of the Pyrido[1,2-a]pyrimidin-4-one Scaffold in Chemical Biology The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry and chemical biology, forming the foundati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Pyrido[1,2-a]pyrimidin-4-one Scaffold in Chemical Biology

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry and chemical biology, forming the foundation of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an ideal framework for the design of targeted molecular probes. The introduction of a reactive chloromethyl group at the 2-position transforms this stable core into a versatile platform for the development of covalent inhibitors and activity-based probes (ABPs). These probes are indispensable tools for identifying and characterizing enzyme function directly in complex biological systems, offering insights that are often unattainable through traditional biochemical assays.[4][5]

This comprehensive guide provides a detailed exploration of the derivatization of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one into sophisticated activity-based probes. We will delve into the underlying chemical principles, provide step-by-step protocols for the synthesis of fluorescent and biotinylated probes, and discuss the critical aspects of their characterization and purification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical tool for their specific research applications.

Core Concept: The Architecture of an Activity-Based Probe

An activity-based probe is typically composed of three key functional components: a reactive group (or "warhead"), a linker, and a reporter tag. The strategic design and assembly of these components are crucial for the probe's efficacy and specificity.

  • Reactive Group: In our case, the 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core serves as the reactive group. The chloromethyl moiety is an electrophilic center susceptible to nucleophilic attack by amino acid residues within an enzyme's active site, leading to the formation of a stable covalent bond.[6]

  • Linker: A linker physically separates the reactive group from the reporter tag. Its length and chemical nature can be modulated to optimize solubility, cell permeability, and the spatial orientation of the probe within the target's binding pocket.

  • Reporter Tag: This component enables the detection and quantification of the probe-target adduct. Common reporter tags include fluorophores for imaging-based readouts and biotin for affinity purification and subsequent identification by mass spectrometry.[7]

Figure 1: Conceptual diagram of a tripartite activity-based probe.

Synthetic Strategy: Nucleophilic Substitution as the Gateway to Probe Diversity

The primary synthetic route to derivatizing 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves a bimolecular nucleophilic substitution (SN2) reaction.[4][8] In this concerted mechanism, a nucleophile attacks the carbon atom of the chloromethyl group, leading to the displacement of the chloride leaving group. The choice of nucleophile is the key determinant of the final probe's functionality.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Pyr_Cl Pyr-CH₂-Cl TS [Nu---CH₂(Pyr)---Cl]⁻ Pyr_Cl->TS Nucleophilic Attack Nu Nu:⁻ Nu->TS Pyr_Nu Pyr-CH₂-Nu TS->Pyr_Nu Cl Cl⁻ TS->Cl Leaving Group Departure

Figure 2: Generalized SN2 mechanism for the derivatization of the chloromethyl scaffold.

For the synthesis of activity-based probes, the nucleophile is typically a bifunctional linker containing a nucleophilic group (e.g., a thiol or an amine) at one end and a reporter tag or a bioorthogonal handle (e.g., an alkyne or azide for click chemistry) at the other.[6][9]

Detailed Protocols

Protocol 1: Synthesis of a Fluorescent Probe via Thiol-Ene Reaction

This protocol describes the synthesis of a fluorescently labeled probe by reacting 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with a thiol-containing fluorophore. For this example, we will use a commercially available cysteine-conjugated fluorescein.

Materials and Reagents:

  • 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Cysteine-fluorescein conjugate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reverse-phase HPLC system

  • Acetonitrile (ACN, HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the cysteine-fluorescein conjugate (1.1 eq) followed by potassium carbonate (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light to prevent photobleaching of the fluorophore.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient with 0.1% TFA.[10][11]

  • Characterization: Characterize the purified fluorescent probe by high-resolution mass spectrometry (HRMS) and ¹H NMR spectroscopy.

Table 1: Representative Reaction Parameters

ParameterValue
SolventAnhydrous DMF
BasePotassium Carbonate
TemperatureRoom Temperature
Reaction Time12-24 hours
PurificationReverse-Phase HPLC
Protocol 2: Synthesis of a Biotinylated Probe with a Click Chemistry Handle

This protocol outlines a two-step synthesis of a biotinylated probe. First, an azide-containing linker is installed via nucleophilic substitution. In the second step, a biotin-alkyne conjugate is attached using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[12]

Step 2a: Synthesis of 2-(azidomethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Materials and Reagents:

  • 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Sodium azide (NaN₃)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in anhydrous DMF.

  • Addition of Azide: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at 50 °C for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with EtOAc, and wash with water (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the azide intermediate. This product is often used in the next step without further purification.

Step 2b: CuAAC "Click" Reaction with Biotin-Alkyne

Materials and Reagents:

  • 2-(azidomethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (from Step 2a)

  • Biotin-alkyne conjugate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • Reaction Setup: In a vial, dissolve the azide intermediate (1.0 eq) and biotin-alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Addition of Catalysts: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The solution should turn a yellow-green color.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 8-16 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Purification: Purify the crude product by reverse-phase HPLC.

  • Characterization: Characterize the final biotinylated probe by HRMS and ¹H NMR.[13]

Biotin_Probe_Workflow cluster_step1 Step 1: Azide Installation cluster_step2 Step 2: Click Chemistry Start_Mat Pyr-CH₂-Cl Azide_Int Pyr-CH₂-N₃ Start_Mat->Azide_Int NaN₃, DMF Final_Probe Biotinylated Probe Azide_Int->Final_Probe Biotin_Alkyne Biotin-Alkyne Biotin_Alkyne->Final_Probe CuSO₄, NaAsc

Figure 3: Two-step workflow for the synthesis of a biotinylated probe.

Characterization and Quality Control

Thorough characterization of the synthesized probes is essential to ensure their identity, purity, and suitability for biological experiments.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural elucidationConfirmation of the covalent attachment of the linker and reporter tag.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determinationConfirmation of the elemental composition and identity of the final product.
Analytical HPLC Purity assessmentDetermination of the percentage purity of the final probe.
Fluorescence Spectroscopy Characterization of fluorescent probesDetermination of excitation and emission maxima.

Application in Biological Systems: A Conceptual Overview

Once synthesized and characterized, these activity-based probes can be employed in a variety of biological contexts to study enzyme activity.

ABP_Application Cell_Lysate Complex Proteome (e.g., Cell Lysate) Labeled_Proteome Covalently Labeled Proteome Cell_Lysate->Labeled_Proteome ABP Activity-Based Probe ABP->Labeled_Proteome Incubation Detection Detection/Analysis Labeled_Proteome->Detection Gel_Based In-gel Fluorescence Scanning Detection->Gel_Based Fluorescent Probe Mass_Spec Affinity Purification & LC-MS/MS Detection->Mass_Spec Biotinylated Probe

Figure 4: General workflow for activity-based protein profiling.

The fluorescent probes allow for the visualization of active enzymes in-gel after SDS-PAGE, providing a rapid assessment of changes in enzyme activity under different conditions.[14] The biotinylated probes enable the enrichment of target enzymes from complex mixtures, followed by their identification and quantification using mass spectrometry-based proteomics. This powerful approach can lead to the discovery of novel enzyme targets and the elucidation of their roles in disease.

Conclusion and Future Perspectives

The 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a highly adaptable starting material for the synthesis of bespoke activity-based probes. The straightforward derivatization via nucleophilic substitution reactions opens up a vast chemical space for the creation of probes with diverse functionalities. By carefully selecting linkers and reporter tags, researchers can tailor these molecular tools to their specific biological questions. The continued development of novel derivatization strategies and their application in complex biological systems will undoubtedly lead to new discoveries in enzymology and drug development.

References

  • Bhawale, D. D., et al. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Bitesize Bio. (2025). Activity-Based Protein Profiling: A Powerful Technique for the Modern Biologist. Available at: [Link]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry.
  • Geurink, P. P., et al. (2016). A general chemical proteomics method for the functional analysis of enzymes in living cells.
  • Gloor, S. L., et al. (2020). Gel-Based Activity-Based Protein Profiling (ABPP) for Validating Target Engagement of Covalent Inhibitors. Current Protocols in Chemical Biology.
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  • Horning, B. D., et al. (2014). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules. Available at: [Link]

  • Kambe, T., et al. (2014). A clickable activity-based probe for the quantitative profiling of histone deacetylases. Journal of the American Chemical Society.
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  • Li, Y., et al. (2022). Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. Scientific Reports. Available at: [Link]

  • Lopchuk, J. M. (2017). The isocyanide SN2 reaction.
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  • Nakamura, H., et al. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. Glycoscience Protocols. Available at: [Link]

  • Organic Chemistry. (2020). 7.1 SN2 Reaction. YouTube. Available at: [Link]

  • Poreba, M., et al. (2011). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. Current pharmaceutical biotechnology.
  • Rostovtsev, V. V., et al. (2002). A stepwise huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Waters Corporation. (n.d.). RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. Available at: [Link]

  • Serafini, M., et al. (2011). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Shapiro, A. B. (2023). How would you biotin-tag a bisthiol peptide with an AHX linker? ResearchGate. Available at: [Link]

  • Shokhen, M., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. The Royal Society of Chemistry.
  • Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics. ChemBioChem.
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  • Wiedman, S. D., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]

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Application

Application Notes and Protocols for Pyrido[1,2-a]pyrimidin-4-ones in Cancer Research

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The pyrido[1,2-a]pyrimidin-4-one scaffold represents a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The pyrido[1,2-a]pyrimidin-4-one scaffold represents a "privileged structure" in medicinal chemistry, a core molecular framework that has repeatedly been found to yield compounds with potent and selective biological activity. Initially recognized for its role in anti-allergen medications, this heterocyclic system is now gaining significant traction as a versatile platform for the development of targeted anticancer agents.[1] This guide is designed to move beyond a simple recitation of facts, providing a deep, mechanistic understanding and practical, field-tested protocols for researchers aiming to explore and harness the potential of this promising compound class. We will delve into the causality behind experimental design, ensuring that each protocol is not just a series of steps, but a self-validating system for generating robust and reproducible data.

Part 1: The Strategic Rationale - Targeting Cancer's Core Machinery

Pyrido[1,2-a]pyrimidin-4-one derivatives have emerged as potent modulators of key oncogenic signaling pathways. Their primary utility in cancer research stems from their ability to be chemically tailored to inhibit specific protein kinases and phosphatases that are frequently dysregulated in tumors, driving uncontrolled proliferation, survival, and metastasis.

Primary Molecular Target: Protein Tyrosine Phosphatase SHP2

One of the most significant applications for this scaffold is the development of allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[2] SHP2 is a critical signaling node that functions downstream of receptor tyrosine kinases (RTKs).[2] Its over-activation is a known driver in a multitude of cancers, as it positively regulates the RAS-ERK and PI3K-AKT pathways, which are central to cell proliferation and survival.[2]

Derivatives like compound 14i have demonstrated high enzymatic activity against SHP2 with IC₅₀ values as low as 0.104 μM.[2] Mechanistically, these compounds induce apoptosis, cause cell cycle arrest at the G0/G1 phase, and critically, downregulate the phosphorylation of key downstream effectors like Akt and Erk1/2.[2]

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 activates PI3K PI3K RTK->PI3K SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS SHP2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation P_Pyrido Pyrido[1,2-a]pyrimidin-4-one (e.g., Compound 14i) P_Pyrido->SHP2 Allosteric Inhibition

Fig. 1: Pyrido[1,2-a]pyrimidin-4-one Inhibition of the SHP2 Signaling Axis.
Other Key Kinase Targets

Beyond SHP2, various derivatives of the related pyrido[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases crucial to cancer progression:

  • Fibroblast Growth Factor Receptors (FGFRs): Overexpression and mutation of FGFRs are common in bladder cancer and other solid tumors. Pyrido-based compounds can act as pan-FGFR inhibitors, blocking the downstream PI3K/Akt and Ras/MAPK pathways.[3]

  • Epidermal Growth Factor Receptor (EGFR): Both wild-type (EGFRʷᵗ) and mutant forms (e.g., EGFRᵗ⁷⁹⁰ᵐ) are targets. Certain derivatives show potent inhibition with IC₅₀ values in the nanomolar range, comparable to established drugs like erlotinib.[4][5]

  • Cyclin-Dependent Kinase 4 (CDK4): As a key regulator of the cell cycle, CDK4 inhibition is a validated strategy for cancer treatment. Pyrido[2,3-d]pyrimidin-7-ones have been optimized to be highly potent and selective inhibitors of CDK4.[6]

  • PIM-1 Kinase: This kinase is highly expressed in many cancers and influences cell proliferation and survival. Novel pyrido[2,3-d]pyrimidine derivatives have shown potent PIM-1 inhibition with IC₅₀ values as low as 11.4 nM.[7]

Part 2: Experimental Frameworks & Protocols

This section provides detailed protocols for the synthesis and evaluation of pyrido[1,2-a]pyrimidin-4-one derivatives. The causality behind key steps is explained to empower researchers to adapt these methods to their specific compounds and cancer models.

workflow synthesis Chemical Synthesis (e.g., Condensation Reaction) invitro In Vitro Evaluation synthesis->invitro cytotoxicity Cytotoxicity Assay (MTT / MTS) invitro->cytotoxicity kinase_assay Target-Based Assay (Kinase Inhibition) invitro->kinase_assay mechanistic Mechanistic Assays (Western, Flow Cytometry) invitro->mechanistic hit_compound Identify Lead Compound (Potent & Selective) cytotoxicity->hit_compound kinase_assay->hit_compound mechanistic->hit_compound invivo In Vivo Efficacy (Xenograft Model) hit_compound->invivo pk_pd Pharmacokinetics & Pharmacodynamics invivo->pk_pd efficacy Tumor Growth Inhibition invivo->efficacy preclinical_dev Preclinical Development pk_pd->preclinical_dev efficacy->preclinical_dev

Fig. 2: High-Level Workflow for Anticancer Drug Discovery.
Protocol 1: Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

A common and efficient method for synthesizing the core scaffold is through the condensation of 2-aminopyridines with diethyl malonate.[8] This "neat" synthesis is robust and avoids the need for complex catalysts or solvents, making it environmentally favorable.[1][8]

Objective: To synthesize a substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one.

Materials:

  • Substituted 2-aminopyridine (e.g., 2-amino-5-chloropyridine) (1.0 eq)

  • Diethyl malonate (5.0 eq)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Ethanol (for washing)

Procedure:

  • Reaction Setup: Combine the 2-aminopyridine (e.g., 2.38 g, 18.5 mmol) and diethyl malonate (e.g., 14.0 mL, 92.5 mmol) in a round-bottom flask equipped with a stir bar and reflux condenser.[8]

    • Causality Note: Using diethyl malonate in excess serves as both the reactant and the solvent, driving the reaction to completion via Le Châtelier's principle and simplifying the reaction setup.[1]

  • Heating: Heat the mixture to reflux (approximately 180-190 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Cooling and Precipitation: After completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate as a solid. If precipitation is slow, the flask can be cooled further in an ice bath.

  • Isolation: Add cold ethanol to the solidified mixture and break up the solid. Collect the precipitate by vacuum filtration through a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold ethanol to remove any unreacted diethyl malonate and other impurities.

  • Drying: Dry the purified product under vacuum to yield the final 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one derivative. For example, using 2-amino-5-chloropyridine yields 7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one as a pale yellow solid.[8]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol determines the concentration of a compound required to inhibit the proliferation of a cancer cell line by 50% (IC₅₀).

Objective: To assess the antiproliferative activity of a pyrido[1,2-a]pyrimidin-4-one derivative against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., Kyse-520, HCT-116, A549)[2][9]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality Note: This initial incubation allows cells to adhere and enter a logarithmic growth phase, ensuring that the measured effect is on proliferation rather than cell attachment. Seeding density must be optimized to prevent confluence in control wells by the end of the assay.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

    • Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the "no cell" blanks from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

This protocol assesses the antitumor efficacy of a lead compound in an animal model.

Objective: To evaluate the ability of a pyrido[1,2-a]pyrimidin-4-one derivative to inhibit tumor growth in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., Swiss nude or NOD-SCID)

  • Human cancer cell line (e.g., A2780 ovarian carcinoma, MV-4-11 leukemia)[10][11]

  • Matrigel (optional, for solid tumors)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water)

  • Calipers for tumor measurement

  • Appropriate animal housing and ethical oversight (IACUC approval)

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Causality Note: Starting treatment when tumors are established mimics a therapeutic, rather than prophylactic, clinical scenario. It ensures the effect is on an existing tumor vascular and cellular network.

  • Randomization: Measure tumor volumes and randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Treatment Administration: Administer the test compound and vehicle control via the determined route (e.g., oral gavage, intravenous injection) at a specified dose and schedule (e.g., 30 mg/kg, once daily).[11] One study on a related compound used weekly intravenous injections of 10 mg/kg.[10]

  • Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume 2-3 times per week. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined maximum size.

  • Data Analysis: Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.

Part 3: Data Summary & Structure-Activity Insights

The versatility of the pyrido[1,2-a]pyrimidine scaffold allows for systematic modification to optimize potency and selectivity.

Structure-Activity Relationship (SAR) Summary
  • Flexibility and Binding: For SHP2 inhibitors, introducing a flexible linker (like a sulfur atom) between the core and an aryl group can enhance activity by allowing the molecule to adopt an optimal conformation for binding.[2] Rigid structures may hinder the formation of desired interactions within the binding pocket.[2]

  • Substitutions on the Pyridine Ring: For pyrido[2,3-d]pyrimidine-based EGFR inhibitors, the presence of an electron-donating group (like -OCH₃) on an attached phenyl ring is often beneficial for activity.[4][9]

  • Core Modifications: Expanding the core scaffold from a tricyclic to a tetracyclic system can significantly impact cytotoxic activity, often favorably.[4][9]

Table of Biological Activity for Representative Compounds
Compound IDTarget(s)Cancer Cell LineIC₅₀ (µM)Reference
14i SHP2Kyse-520 (Esophageal)1.06[2]
14i SHP2NCI-H358 (Lung)-[2]
14i SHP2MIA-PaCa2 (Pancreatic)-[2]
5a (Pyrido[2,3-d]) PDGFRβ, EGFR, CDK4HepG-2 (Liver)0.3[12][13]
5a (Pyrido[2,3-d]) PDGFRβ, EGFR, CDK4PC-3 (Prostate)6.6[12][13]
5a (Pyrido[2,3-d]) PDGFRβ, EGFR, CDK4HCT-116 (Colon)7.0[12][13]
8a (Pyrido[2,3-d]) EGFRʷᵗ, EGFRᵗ⁷⁹⁰ᵐPC-3 (Prostate)7.98[4][9]
8a (Pyrido[2,3-d]) EGFRʷᵗ, EGFRᵗ⁷⁹⁰ᵐA-549 (Lung)16.2[4][9]
PD180970 (Pyrido[2,3-d]) Bcr-AblK562 (Leukemia)0.17 (p210Bcr-Abl)[14]
Compound 4 (Pyrido[2,3-d]) PIM-1 KinaseMCF-7 (Breast)0.57[7]

Note: The table includes data from the closely related and more extensively studied pyrido[2,3-d]pyrimidine isomers to provide a broader context of their kinase inhibitory potential.

Part 4: Future Outlook and Clinical Perspective

The pyrido[1,2-a]pyrimidin-4-one scaffold and its isomers are a fertile ground for the discovery of novel, targeted cancer therapeutics. The demonstrated success in developing potent and selective inhibitors against high-value oncology targets like SHP2, EGFR, and CDKs validates this chemical class as a promising starting point for drug discovery programs.

Currently, compounds based on this specific scaffold appear to be in the preclinical stages of development. A search for ongoing or completed clinical trials specifically for "pyrido[1,2-a]pyrimidin-4-one" derivatives did not yield registered trials, suggesting that these molecules have not yet progressed to human testing.[15] The path forward will involve rigorous preclinical toxicology, pharmacokinetics, and in vivo efficacy studies in more advanced models to identify candidates worthy of advancing into Phase I clinical trials.

References

  • D. J. D. Wilson, et al. (2024). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Can. J. Chem.
  • M. Kidwai, et al. (2012). Synthesis of various 4H-pyrido[1,2-a]pyrimidin-4-ones catalyzed by TsOH-SiO2. J. Korean Chem. Soc.
  • Y. Xu, et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorg. Chem.[Link]

  • D. J. D. Wilson, et al. (2024). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Can. J. Chem.
  • Y. Li, et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Adv.[Link]

  • A. A. F. El-Sayed, et al. (2024). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. ResearchGate.[Link]

  • N. A. Khalil, et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. J. Enzyme Inhib. Med. Chem.[Link]

  • M. Dupuy, et al. (2002). In vitro and in vivo pharmacological characterisation of the antitumour properties of pyrido[1',2':1,2]imidazo[4,5-h]quinazoline. Anticancer Res.[Link]

  • M. A. Ali, et al. (2021). Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2-a]pyrimidin-4-one derivatives. ResearchGate.[Link]

  • Y. Xu, et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ResearchGate.[Link]

  • N. A. Khalil, et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. PubMed.[Link]

  • S. Singh, et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Med. Chem.[Link]

  • M. Horchani, et al. (2021). Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. Molecules.[Link]

  • A. M. M. Eldidamony, et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. J. Enzyme Inhib. Med. Chem.[Link]

  • A. M. M. Eldidamony, et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. National Institutes of Health.[Link]

  • M. C. C. de Oliveira, et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Int. J. Mol. Sci.[Link]

  • ACS Medicinal Chemistry Letters. (2023). Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. ACS Publications.[Link]

  • A. M. M. Eldidamony, et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Semantic Scholar.[Link]

  • E. S. Tantawy, et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Adv.[Link]

  • S. N. VanderWel, et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. J. Med. Chem.[Link]

  • Exelixis. (2025). Explore Clinical Trials. Exelixis Medical Affairs.[Link]

Sources

Method

Application Notes and Protocols: Leveraging 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one for Covalent Probe-Based Proteomics

Introduction: A New Frontier in Covalent Proteomics The field of chemical proteomics has revolutionized our understanding of protein function and drug discovery by providing powerful tools to map the interactions between...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Covalent Proteomics

The field of chemical proteomics has revolutionized our understanding of protein function and drug discovery by providing powerful tools to map the interactions between small molecules and proteins directly in complex biological systems. A key strategy in this domain is the use of covalent probes, which form stable bonds with their protein targets, enabling their enrichment and identification. The compound 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one emerges as a promising candidate for such applications. Its chemical architecture, featuring a reactive chloromethyl group appended to a pyrido[1,2-a]pyrimidin-4-one scaffold, suggests a potent and specific mechanism for protein modification.

The pyrido[1,2-a]pyrimidin-4-one core has been explored in medicinal chemistry as a scaffold for kinase inhibitors and other targeted therapeutics. This inherent biological relevance, combined with the electrophilic nature of the chloromethyl group, positions this molecule as a potential tool for activity-based protein profiling (ABPP) and target deconvolution studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical framework and practical application of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in proteomics research. We will delve into its proposed mechanism of action, provide detailed protocols for its use in identifying protein targets, and discuss the critical aspects of data analysis and validation.

Proposed Mechanism of Action: Covalent Modification of Nucleophilic Residues

The utility of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a proteomics probe is predicated on its ability to form a stable covalent bond with specific amino acid residues on a protein. The chloromethyl group is a classic electrophile that can react with nucleophilic side chains of amino acids. The most likely targets for such a reaction are the thiol group of cysteine, the imidazole ring of histidine, and the epsilon-amino group of lysine.

The proposed mechanism is a nucleophilic substitution reaction where the nucleophilic amino acid side chain attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent adduct. The specificity of this interaction can be influenced by the local protein microenvironment, where factors like pH, solvent accessibility, and the presence of nearby activating or deactivating residues can enhance the reactivity of a particular nucleophile.

Mechanism_of_Action Compound 2-(chloromethyl)-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one Intermediate Transition State Compound->Intermediate Nucleophilic Attack Protein Protein with Nucleophilic Residue (Cys, His, Lys) Protein->Intermediate CovalentAdduct Covalently Modified Protein Intermediate->CovalentAdduct Covalent Bond Formation Chloride Cl- Intermediate->Chloride Leaving Group

Caption: Proposed mechanism of covalent modification of a protein by 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Experimental Workflows: From Labeling to Target Identification

The successful application of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in proteomics hinges on a meticulously executed experimental workflow. The following sections provide detailed protocols for the key stages of a typical target identification experiment.

PART 1: In-situ Labeling of Proteins in Cell Lysate

This initial step involves incubating the probe with a complex protein mixture, typically a cell lysate, to allow for covalent modification of its targets.

Protocol 1: Protein Labeling

  • Cell Lysis:

    • Harvest cultured cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors). The choice of detergent and buffer components should be optimized to maintain protein solubility and native conformation.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Covalent Labeling:

    • Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in the lysis buffer.

    • Prepare a stock solution of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in dimethyl sulfoxide (DMSO).

    • Add the probe to the lysate to achieve the desired final concentration. A concentration range of 10-100 µM is a good starting point for optimization. Include a DMSO-only control.

    • Incubate the reaction at 37°C for 1-2 hours. The incubation time and temperature may require optimization.

    • Quench the reaction by adding an excess of a nucleophile, such as dithiothreitol (DTT) or β-mercaptoethanol, to a final concentration of 10 mM.

PART 2: Enrichment of Labeled Proteins (Optional but Recommended)

To enhance the detection of low-abundance targets, it is often beneficial to enrich the covalently modified proteins. This typically requires a modified version of the probe that incorporates a "handle" for affinity purification, such as a biotin tag or an alkyne group for click chemistry. For the purpose of this protocol, we will assume the use of an alkyne-modified version of the probe.

Protocol 2: Click Chemistry and Affinity Purification

  • Click Reaction:

    • To the labeled and quenched lysate, add the following click chemistry reagents in order:

      • Biotin-azide (final concentration 100 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

      • Copper(II) sulfate (CuSO4) (final concentration 1 mM)

    • Incubate at room temperature for 1 hour with gentle shaking.

  • Affinity Purification:

    • Add streptavidin-agarose beads to the reaction mixture and incubate at 4°C for 2-4 hours with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series would be:

      • 1% SDS in PBS

      • 8 M urea in 100 mM Tris-HCl, pH 8.0

      • 20% acetonitrile in PBS

      • PBS

PART 3: Sample Preparation for Mass Spectrometry

The final stage involves digesting the enriched proteins into peptides for analysis by mass spectrometry.

Protocol 3: On-Bead Digestion and Sample Desalting

  • Reduction and Alkylation:

    • Resuspend the washed beads in 100 µL of 8 M urea in 100 mM Tris-HCl, pH 8.0.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Proteolytic Digestion:

    • Dilute the urea concentration to less than 2 M by adding 100 mM Tris-HCl, pH 8.0.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Elution and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

    • Elute the peptides with a solution of 80% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Experimental_Workflow Start Cell Lysate Preparation Labeling Covalent Labeling with Probe Start->Labeling Enrichment Affinity Purification (e.g., Click Chemistry) Labeling->Enrichment Digestion On-Bead Proteolytic Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS DataAnalysis Data Analysis and Target Identification MS->DataAnalysis

Caption: A generalized experimental workflow for target identification using a covalent probe.

Data Analysis and Target Identification

The dried peptide samples are reconstituted in a suitable solvent and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data is then searched against a protein database to identify the proteins that were enriched by the probe.

Key Data Analysis Steps:

  • Database Searching: Use a search algorithm (e.g., Sequest, Mascot, or MaxQuant) to match the experimental MS/MS spectra to theoretical peptide sequences from a protein database.

  • Quantification: Employ label-free quantification or isotopic labeling methods to compare the abundance of identified proteins between the probe-treated sample and the DMSO control.

  • Hit Selection: True targets of the covalent probe should be significantly enriched in the probe-treated sample compared to the control. Statistical analysis, such as a t-test, should be applied to identify proteins with a statistically significant increase in abundance.

  • Site of Modification Analysis: A more advanced analysis involves searching for the specific peptide that contains the covalent modification. This requires including the mass of the probe's remnant as a variable modification on the potential target amino acids (cysteine, histidine, lysine) during the database search.

Validation of Putative Targets

The identification of a protein by mass spectrometry is the first step in a comprehensive target validation process. Further experiments are necessary to confirm that the protein is a bona fide target of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and to understand the functional consequences of this interaction.

Recommended Validation Experiments:

  • Western Blotting: Confirm the enrichment of a putative target protein by performing a western blot on the eluate from the affinity purification.

  • In Vitro Labeling of Recombinant Protein: Express and purify the putative target protein and demonstrate its direct labeling by the probe in a controlled in vitro setting.

  • Competition Experiments: Pre-incubate the cell lysate with a known inhibitor of the target protein before adding the probe. A decrease in the labeling of the target would suggest a specific interaction.

  • Functional Assays: Investigate the effect of the probe on the biological activity of the target protein using relevant functional assays.

Quantitative Data Summary

The following table provides a starting point for the optimization of experimental parameters.

ParameterRecommended RangeNotes
Probe Concentration 10 - 100 µMOptimize to maximize labeling of targets while minimizing off-target effects.
Protein Concentration 1 - 5 mg/mLHigher concentrations can increase the yield of labeled proteins.
Incubation Time 1 - 2 hoursMay need to be adjusted based on the reactivity of the probe.
Incubation Temperature 37°CCan be varied to modulate the rate of the labeling reaction.
Trypsin:Protein Ratio 1:50Ensure complete digestion for optimal peptide identification.

Conclusion and Future Outlook

The use of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a covalent probe represents a promising avenue for the exploration of the proteome. Its unique chemical structure, combining a biologically relevant scaffold with a reactive electrophile, makes it a potentially powerful tool for the identification of novel protein targets and the elucidation of their biological functions. The protocols and guidelines presented in this document provide a solid foundation for researchers to begin to harness the potential of this compound in their own proteomics workflows. As with any chemical probe, careful optimization and rigorous validation of the experimental results are paramount to ensure the generation of high-quality, reproducible data. The continued development and application of such novel chemical tools will undoubtedly continue to drive innovation in proteomics and drug discovery.

References

  • Guo, C., Linton, A., Jalaie, M., Kephart, S., Ornelas, M., Pairish, M., Greasley, S., Richardson, P., Maegley, K., Hickey, M., Li, J., Wu, X., Ji, X., & Xie, Z. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and encountering challenges with its...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and encountering challenges with its solubility in aqueous buffers. As a Senior Application Scientist, this guide synthesizes fundamental principles of solubility enhancement with practical, field-tested methodologies to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial questions and provides a foundational understanding of the solubility challenges associated with this compound.

Q1: My initial attempts to dissolve 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in standard aqueous buffers (e.g., PBS pH 7.4) have failed. What are the likely reasons for this poor solubility?

A1: The low aqueous solubility of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one likely stems from a combination of its molecular structure and physicochemical properties. The pyrido[1,2-a]pyrimidin-4-one core is a relatively large, fused heterocyclic system which can contribute to a high crystal lattice energy, making it difficult for water molecules to break apart the solid state. While the exact LogP value for this specific molecule is not readily published, a predicted LogP of 1.54 for a closely related analogue, 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, suggests a moderate level of lipophilicity, which can also limit its solubility in polar solvents like water.[1]

Q2: What are the first-line strategies I should consider for improving the solubility of this compound for in vitro assays?

A2: For initial screening and in vitro assays, the most straightforward approaches are often the most effective. These include:

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH.[2][3][4]

  • Use of Co-solvents: Introducing a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby improving the solubility of lipophilic compounds.[5][6][7][8]

  • Heating and Sonication: These physical methods can help to overcome the activation energy barrier for dissolution, but care must be taken to avoid degradation.

A systematic approach, starting with small-scale trials, is recommended to identify the most promising method.

Q3: I've noticed that my solutions of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are not stable over time, especially in aqueous buffers. What could be causing this instability?

A3: The primary suspect for instability in aqueous solutions is the chloromethyl group. This functional group is susceptible to hydrolysis, a reaction where the chlorine atom is replaced by a hydroxyl group from water.[9][10] This reaction can be accelerated by factors such as pH (both acidic and basic conditions can catalyze the reaction) and temperature. The hydrolysis product will have different physicochemical and potentially different biological properties, so it is crucial to assess and control this degradation.

Part 2: In-Depth Troubleshooting & Experimental Protocols

This section provides detailed, step-by-step protocols for systematically improving the solubility of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol 1: Determining the pH-Solubility Profile

Rationale: Understanding how pH affects the solubility of your compound is a critical first step. If the compound has a basic nitrogen atom in the pyridopyrimidine ring system, its solubility may increase at lower pH due to protonation.

Step-by-Step Methodology:

  • Prepare a series of buffers: Prepare a range of buffers covering a physiologically and experimentally relevant pH range (e.g., pH 2, 4, 6, 7.4, and 9). Use buffers with appropriate buffering capacity for each pH range.

  • Add excess compound: To a small, fixed volume of each buffer (e.g., 1 mL), add an excess amount of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (enough so that undissolved solid is clearly visible).

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Data Interpretation:

Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH at which the compound is most soluble.[11][12]

Protocol 2: Screening Co-solvents for Solubility Enhancement

Rationale: Co-solvents can significantly increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[5][6] Common pharmaceutically acceptable co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

Step-by-Step Methodology:

  • Prepare co-solvent stock solutions: Prepare stock solutions of your compound in 100% of each co-solvent you wish to test (e.g., 10 mg/mL in DMSO).

  • Create a dilution series: In your desired aqueous buffer (e.g., PBS pH 7.4), create a dilution series of the co-solvent stock solution to achieve final co-solvent concentrations of, for example, 1%, 5%, 10%, and 20% (v/v).

  • Observe for precipitation: After each dilution, vortex the solution and visually inspect for any precipitation or cloudiness. Allow the solutions to stand for a period (e.g., 1 hour) to check for delayed precipitation.

  • Determine the maximum achievable concentration: The highest concentration of your compound that remains in solution at a given co-solvent percentage is your maximum achievable concentration under those conditions.

Data Presentation: Co-solvent Screening Results

Co-solvent1% (v/v)5% (v/v)10% (v/v)20% (v/v)
DMSO Solubility (µM)Solubility (µM)Solubility (µM)Solubility (µM)
Ethanol Solubility (µM)Solubility (µM)Solubility (µM)Solubility (µM)
PEG 400 Solubility (µM)Solubility (µM)Solubility (µM)Solubility (µM)
Propylene Glycol Solubility (µM)Solubility (µM)Solubility (µM)Solubility (µM)

Note: Replace "Solubility (µM)" with your experimentally determined values.

Protocol 3: Utilizing Surfactants for Micellar Solubilization

Rationale: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous solutions.[13][14] Common surfactants used in research and pharmaceutical formulations include Tween® 80 (polysorbate 80) and Sodium Dodecyl Sulfate (SDS).

Step-by-Step Methodology:

  • Prepare surfactant solutions: Prepare a series of solutions of the chosen surfactant in your desired aqueous buffer at concentrations above and below its known CMC.

  • Add the compound: Add an excess amount of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to each surfactant solution.

  • Equilibrate and quantify: Follow the same equilibration and quantification steps as described in Protocol 1.

Data Interpretation:

A significant increase in solubility should be observed at surfactant concentrations above the CMC.

Protocol 4: Exploring Cyclodextrins for Inclusion Complex Formation

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the drug from the aqueous environment and increasing its solubility.[15]

Step-by-Step Methodology:

  • Select a cyclodextrin: Common choices include β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare cyclodextrin solutions: Prepare a range of concentrations of the selected cyclodextrin in your aqueous buffer.

  • Add the compound: Add an excess amount of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to each cyclodextrin solution.

  • Equilibrate and quantify: Follow the same equilibration and quantification steps as described in Protocol 1.

Part 3: Visualization of Solubility Enhancement Strategies

Diagram 1: Decision Tree for Solubility Enhancement

G start Start: Poorly Soluble Compound ph_solubility Determine pH-Solubility Profile (Protocol 1) start->ph_solubility ph_dependent Is solubility pH-dependent? ph_solubility->ph_dependent adjust_ph Adjust Buffer pH ph_dependent->adjust_ph Yes ph_independent Solubility is pH-independent ph_dependent->ph_independent No end Optimized Formulation adjust_ph->end cosolvent Screen Co-solvents (Protocol 2) ph_independent->cosolvent cosolvent_effective Is co-solvent effective at desired concentration? cosolvent->cosolvent_effective use_cosolvent Use Optimal Co-solvent cosolvent_effective->use_cosolvent Yes cosolvent_ineffective Co-solvent ineffective or requires high concentration cosolvent_effective->cosolvent_ineffective No use_cosolvent->end surfactant Screen Surfactants (Protocol 3) cosolvent_ineffective->surfactant surfactant_effective Is surfactant effective? surfactant->surfactant_effective use_surfactant Use Optimal Surfactant surfactant_effective->use_surfactant Yes surfactant_ineffective Surfactant ineffective surfactant_effective->surfactant_ineffective No use_surfactant->end cyclodextrin Screen Cyclodextrins (Protocol 4) surfactant_ineffective->cyclodextrin cyclodextrin_effective Is cyclodextrin effective? cyclodextrin->cyclodextrin_effective use_cyclodextrin Use Optimal Cyclodextrin cyclodextrin_effective->use_cyclodextrin Yes use_cyclodextrin->end

Caption: A decision tree for systematically selecting a solubility enhancement strategy.

Diagram 2: Workflow for Assessing Formulation Stability

G start Prepare Formulation using Optimal Solubility Method time_points Define Time Points for Stability Testing (e.g., 0, 2, 4, 8, 24 hours) start->time_points storage Store aliquots at relevant temperatures (e.g., 4°C, 25°C, 37°C) time_points->storage analysis At each time point, analyze samples by HPLC storage->analysis quantify Quantify Parent Compound and any Degradation Products analysis->quantify plot Plot % Parent Compound Remaining vs. Time quantify->plot stable Is the formulation stable for the required duration? plot->stable yes Yes stable->yes no No stable->no troubleshoot Troubleshoot: Lower temperature, adjust pH, add stabilizing excipients no->troubleshoot

Caption: A workflow for evaluating the stability of the formulated compound.

Part 4: Concluding Remarks and Best Practices

  • Always start with a small-scale pilot experiment to conserve your valuable compound.

  • Visually inspect your solutions for any signs of precipitation, even after a period of standing.

  • Validate your analytical method to ensure it can accurately quantify the parent compound in the presence of excipients and potential degradants.

  • Consider the downstream application. The chosen solubilization method must be compatible with your experimental system (e.g., avoid high concentrations of DMSO in cell-based assays).

  • Prioritize safety. Always consult the Safety Data Sheet (SDS) for the compound and any excipients used.

By following a systematic and evidence-based approach, you can successfully overcome the solubility challenges of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and advance your research with reliable and reproducible results.

References

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Hydroxy-9-Methyl-4H-Pyrido[1,2-A]Pyrimidin-4-One. Retrieved from [Link]

  • Google Patents. (n.d.). Method for hydrolysis of aromatic chloromethyl compounds.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Retrieved from [Link]

  • Pawar, P., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-398.
  • Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. (2018). Retrieved from [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link]

  • Chloromethylation of polyfluoroaromatic compounds. (2019). Fluorine notes. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2018). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 05(06).
  • Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). MDPI. Retrieved from [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic & Medicinal Chemistry, 111, 107661.
  • An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. (2019). ResearchGate. Retrieved from [Link]

  • Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Jagadish, P. C., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study.
  • Study of pH-dependent drugs solubility in water. (2011). ResearchGate. Retrieved from [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (2022). BEPLS. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1803.
  • Google Patents. (n.d.). Process for preparing chloromethylated aromatic materials.
  • Co-solvent: Significance and symbolism. (2025). Retrieved from [Link]

  • Al-Kassas, R., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 28(21), 1735-1749.
  • Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. (2020). ResearchGate. Retrieved from [Link]

  • Polygon Chemie AG. (n.d.). Surfactants & Solubilizers. Retrieved from [Link]

  • PubChem. (n.d.). 9-(Chloromethyl)anthracene. National Center for Biotechnology Information. Retrieved from [Link]

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Optimization

Technical Support Center: Quenching Excess 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for effectively quenching excess 2-(chloro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for effectively quenching excess 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in chemical reactions. The protocols and insights provided herein are designed to ensure experimental success, safety, and purity of the desired product.

Introduction to the Challenge

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a potent electrophilic alkylating agent, a class of compounds widely used in organic synthesis and medicinal chemistry. Its reactivity stems from the chloromethyl group, which is susceptible to nucleophilic attack. While this reactivity is desirable for forming new chemical bonds, any unreacted excess of this reagent can interfere with subsequent reaction steps, complicate product purification, and pose safety risks. Therefore, effective quenching of the excess reagent is a critical step in the experimental workflow.

This guide will explore various methods for quenching excess 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind quenching excess 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

A1: The core principle is to introduce a nucleophilic scavenger into the reaction mixture after your desired reaction is complete. This scavenger will react with the excess electrophilic 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, converting it into a new, more easily separable compound. The reaction is a bimolecular nucleophilic substitution (Sɴ2) at the chloromethyl group.

Q2: What types of nucleophiles are suitable for quenching this reagent?

A2: A variety of nucleophiles can be used. The choice depends on the specific requirements of your reaction and purification strategy. Common classes of nucleophilic quenchers include:

  • Primary and Secondary Amines: These readily react to form stable aminomethyl derivatives. Simple, low molecular weight amines are often used.

  • Thiols: These are excellent nucleophiles for this type of reaction, forming thioether adducts.

  • Water/Hydrolysis: While possible, hydrolysis to the corresponding hydroxymethyl derivative may be slow and require elevated temperatures or harsh pH conditions, which might not be compatible with your product.

Q3: What are scavenger resins, and how are they used for quenching?

A3: Scavenger resins are solid-supported reagents that have nucleophilic functional groups (e.g., amines or thiols) attached to a polymer backbone. They offer a significant advantage in simplifying the workup process. After the quenching reaction is complete, the resin, along with the bound excess electrophile, can be easily removed by simple filtration. This avoids the need for liquid-liquid extractions to remove the quencher and its byproducts.

Q4: How do I monitor the progress of the quenching reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the disappearance of the starting electrophile. You will need a suitable mobile phase to achieve good separation between your product, the unreacted electrophile, and the quenched product. Visualization can be achieved using a UV lamp (as the pyridopyrimidinone core is UV active) or by using specific TLC stains that react with the functional groups of the quencher (e.g., ninhydrin for primary amines).

Q5: What are the safety precautions I should take when working with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and quenching agents?

A5: 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is an alkylating agent and should be handled with care. Alkylating agents are a class of compounds that can be toxic and mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When using volatile amine or thiol quenchers, ensure that your workup procedure is also performed in a fume hood. For thiols, which often have strong, unpleasant odors, it is advisable to use a bleach bath to decontaminate glassware.

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete Quenching Insufficient amount of quenching agent.Increase the stoichiometry of the quenching agent. A 2-5 fold excess relative to the excess electrophile is a good starting point.
Low reactivity of the quenching agent.Choose a more nucleophilic quencher. For example, a primary amine is generally more reactive than a secondary amine. Consider gentle heating if your product is stable.
Short reaction time.Allow the quenching reaction to proceed for a longer duration. Monitor by TLC until the starting electrophile spot is no longer visible.
Difficulty Removing Soluble Quencher The quencher and/or its adduct is soluble in the organic phase.For amine quenchers, perform an acidic wash (e.g., with 1 M HCl) to protonate the amine and extract it into the aqueous layer. Alternatively, a wash with 10% aqueous copper sulfate can be effective for complexing and removing amines.
Product Degradation During Quenching The quenching conditions are too harsh (e.g., high temperature, strong base).Use a milder quenching agent or perform the quench at a lower temperature. If using a base to facilitate the quenching reaction, choose a non-nucleophilic base and add it cautiously.
Formation of Multiple Spots on TLC After Quenching The quenching agent is reacting with your desired product.Select a quenching agent that is less likely to react with your product's functional groups. A scavenger resin can sometimes offer better selectivity.
The product is unstable to the workup conditions.If using an acidic wash to remove an amine quencher, ensure your product is stable to acid. If not, consider using a scavenger resin to avoid acidic workup.

Experimental Protocols

Protocol 1: Quenching with a Soluble Amine (e.g., n-Propylamine)

This protocol is suitable when the desired product is stable to a mild acidic workup.

  • Reaction Completion: Once your primary reaction is complete (as determined by TLC or other analytical methods), cool the reaction mixture to room temperature.

  • Quenching: Add a 3-5 fold molar excess of n-propylamine (relative to the initial excess of the electrophile) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the disappearance of the 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one spot by TLC.

  • Workup:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with 1 M HCl (2 x 20 mL).

    • Wash the organic layer with saturated aqueous sodium bicarbonate (1 x 20 mL).

    • Wash the organic layer with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Quenching with a Scavenger Resin (Polymer-bound Trisamine)

This protocol is ideal for products that are sensitive to acidic or basic conditions, or to simplify the purification process.

  • Reaction Completion: After your primary reaction is complete, cool the reaction mixture to room temperature.

  • Scavenger Addition: Add polymer-bound tris(2-aminoethyl)amine (typically 3-5 equivalents relative to the excess electrophile).

  • Stirring: Stir the suspension at room temperature for 4-16 hours. The reaction time may be longer than with a soluble quencher due to the heterogeneous nature of the reaction.

  • Monitoring: Monitor the reaction by taking a small aliquot of the supernatant, filtering it, and analyzing by TLC.

  • Workup:

    • Once the quenching is complete, filter the reaction mixture to remove the scavenger resin.

    • Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

    • Combine the filtrate and washings and concentrate under reduced pressure.

Visualization of Key Processes

Workflow for Quenching and Workup

Quenching_Workflow cluster_main Quenching Protocol cluster_workup Workup Options cluster_soluble Soluble Quencher cluster_resin Scavenger Resin Reaction_Mixture Reaction Mixture (Product + Excess Electrophile) Add_Quencher Add Nucleophilic Quencher Reaction_Mixture->Add_Quencher Stir Stir and Monitor (TLC) Add_Quencher->Stir Quenched_Mixture Quenched Mixture (Product + Quenched Electrophile + Excess Quencher) Stir->Quenched_Mixture Liquid_Extraction Liquid-Liquid Extraction Quenched_Mixture->Liquid_Extraction Soluble Quencher Used Filtration Filtration Quenched_Mixture->Filtration Scavenger Resin Used Purified_Product_1 Purified Product Liquid_Extraction->Purified_Product_1 Purified_Product_2 Purified Product Filtration->Purified_Product_2 Quenching_Mechanism reagent 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Excess Electrophile) product Quenched Adduct (Stable and Separable) reagent->product Sɴ2 Reaction quencher Nucleophilic Quencher (e.g., R-NH2) quencher->product

Caption: Sɴ2 mechanism for quenching the electrophilic chloromethyl group.

References

  • Comparative Efficacy of Polyamine-Based Scavenger Resins. SciRP.org. Available at: [Link]

  • Workup for Removing Amines. University of Rochester. Available at: [Link]

  • Workup: Amines - Department of Chemistry. University of Rochester. Available at: [Link]

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC - NIH. Available at: [Link]

  • A Report on Reagents and its Quenching Methods. Open Access Journals. Available at: [Link]

  • strategies in organic synthesis - Wipf Group. University of Pittsburgh. Available at: [Link]

  • Metal Scavenger Guide. Sopachem. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: [Link]

  • Metal scavengers for organic purification. Biotage. Available at: [Link]

  • How To Run A Reaction: The Quench. University of Rochester. Availab
Troubleshooting

minimizing off-target labeling with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the technical support center for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMPP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMPP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing this covalent labeling agent effectively while minimizing off-target effects. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to CMPP: A Covalent Chemical Probe

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMPP) is a chemical probe featuring a reactive chloromethyl group attached to a pyrido[1,2-a]pyrimidin-4-one scaffold. This scaffold is a recognized pharmacophore in medicinal chemistry, appearing in molecules with a range of biological activities, including kinase inhibition.[1] The chloromethyl group acts as an electrophile, enabling CMPP to form a stable, covalent bond with nucleophilic residues on proteins. This property makes it a valuable tool for identifying and characterizing protein targets in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CMPP labeling?

A1: CMPP covalently modifies proteins through a bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the pyrido[1,2-a]pyrimidin-4-one ring system makes the carbon atom of the chloromethyl group highly electrophilic. This electrophilic carbon is susceptible to attack by nucleophilic amino acid side chains on a protein, leading to the displacement of the chloride ion and the formation of a stable covalent bond.

Q2: Which amino acid residues does CMPP react with?

A2: The primary targets for CMPP are amino acids with nucleophilic side chains. The reactivity of these residues is highly dependent on their pKa and local microenvironment. The most likely targets, in descending order of typical reactivity, are:

  • Cysteine (thiolate form, -S⁻): Cysteine is one of the most nucleophilic amino acids at physiological pH and is a common target for electrophilic probes.[2]

  • Lysine (uncharged ε-amino group, -NH₂): The primary amine of lysine can act as a nucleophile, particularly if its pKa is lowered by the local protein environment.

  • Histidine (imidazole ring): The imidazole side chain of histidine can also be a target for covalent modification.

Other residues with lower nucleophilicity, such as serine, threonine, and tyrosine, are less likely to be modified under physiological conditions but cannot be entirely ruled out, especially at higher pH or with prolonged incubation times.

Q3: How should I prepare and handle CMPP?

A3: CMPP is typically a solid. For experimental use, it should be dissolved in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. It is recommended to prepare fresh stock solutions for each experiment to avoid degradation due to moisture. Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.

Q4: What are the key parameters to optimize for a successful labeling experiment?

A4: Several factors influence the efficiency and specificity of covalent labeling. Key parameters to optimize include:

  • CMPP Concentration: Use the lowest concentration of CMPP that gives sufficient on-target labeling to minimize off-target effects. A concentration titration is highly recommended.

  • Incubation Time: Shorter incubation times generally lead to higher specificity. Time-course experiments are crucial to determine the optimal labeling window.

  • Temperature: Reactions are typically performed at room temperature or 37°C. Lower temperatures can increase specificity but may require longer incubation times.[3]

  • pH: The pH of the reaction buffer is critical as it affects the protonation state of nucleophilic amino acid residues. For example, cysteine thiols are more nucleophilic in their deprotonated thiolate form, which is favored at a pH above their pKa (typically ~8.5). However, higher pH can also increase the reactivity of other nucleophiles and the rate of hydrolysis of the probe, potentially leading to more off-target labeling. A pH range of 7.2-8.0 is a common starting point.

Troubleshooting Guide

This section addresses common problems encountered during covalent labeling experiments with CMPP.

Problem 1: No or Low Labeling of the Target Protein
Potential Cause Recommended Solution
CMPP Degradation Prepare a fresh stock solution of CMPP in anhydrous DMSO. Ensure proper storage of the solid compound and stock solution.
Suboptimal Reaction Conditions Optimize the labeling buffer pH. Perform a pH screen from 7.0 to 8.5. Increase the incubation time and/or temperature. Titrate the CMPP concentration upwards, monitoring for off-target effects.
Target Protein Inaccessibility Ensure the target protein is properly folded and the putative binding site is accessible. If using a purified protein, consider including co-factors or binding partners that may be required for proper conformation. For cell-based assays, ensure CMPP is cell-permeable.
Absence of a Reactive Nucleophile Confirm the presence of a suitably located and reactive nucleophile (e.g., cysteine, lysine) in the intended binding site of your target protein through sequence analysis or structural modeling.
Problem 2: High Background or Non-Specific Labeling
Potential Cause Recommended Solution
Excessive CMPP Concentration Perform a dose-response experiment to determine the lowest effective concentration of CMPP.
Prolonged Incubation Time Conduct a time-course experiment to find the shortest incubation time that yields sufficient on-target labeling.
Suboptimal Buffer Composition Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the labeling buffer to reduce non-specific hydrophobic interactions. The addition of a blocking agent like bovine serum albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) can also help by sequestering non-specifically binding probe molecules.[4]
Reactive Buffer Components Avoid buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) as they can react with CMPP. Use buffers such as HEPES or phosphate-buffered saline (PBS).
Problem 3: Difficulty Confirming Covalent Modification
Potential Cause Recommended Solution
Insensitive Detection Method Use a more sensitive detection method. If using gel-based analysis, consider a Western blot with an antibody that recognizes a tag on your probe (if applicable) or a mass spectrometry-based approach.
Incomplete Removal of Non-Covalently Bound Probe Ensure thorough washing or dialysis steps after the labeling reaction to remove any non-covalently bound CMPP. For gel-based analysis, include a denaturation step (e.g., boiling in SDS-PAGE sample buffer) to disrupt non-covalent interactions.
Mass Shift Too Small for Gel-Based Detection The mass of CMPP (Molecular Weight: 208.64 g/mol ) may not be sufficient to cause a noticeable shift on an SDS-PAGE gel. Use mass spectrometry to confirm the mass addition to your protein of interest.

Experimental Protocols

Protocol 1: General Procedure for In Vitro Labeling of a Purified Protein
  • Protein Preparation: Prepare the purified target protein in a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the buffer is free of primary/secondary amines and thiols.

  • CMPP Stock Solution: Prepare a 10 mM stock solution of CMPP in anhydrous DMSO.

  • Labeling Reaction: In a microcentrifuge tube, combine the target protein (final concentration typically 1-10 µM) with the desired final concentration of CMPP (e.g., 1-100 µM, perform a titration). The final DMSO concentration should be kept low (ideally <1%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 30-60 minutes, perform a time-course).

  • Quenching (Optional but Recommended): Stop the reaction by adding a nucleophile-containing quenching reagent, such as 10 mM DTT or β-mercaptoethanol, to consume any unreacted CMPP.

  • Sample Preparation for Analysis:

    • For SDS-PAGE/Western Blot: Add SDS-PAGE loading buffer to the quenched reaction and heat at 95°C for 5 minutes.

    • For Mass Spectrometry: Proceed immediately to sample cleanup (e.g., precipitation, spin-desalting) to remove excess reagents before proteolysis.

Protocol 2: Workflow for Identification of CMPP Modification Sites by Mass Spectrometry

This workflow provides a general outline for identifying the specific amino acid residues modified by CMPP.

  • Labeling and Quenching: Perform the labeling reaction as described in Protocol 1.

  • Protein Denaturation and Reduction: Denature the protein sample in a buffer containing 8 M urea. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylation: Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate between cysteines that were modified by CMPP and those that were not.

  • Proteolytic Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to <1 M. Add a protease, such as trypsin, at a 1:50 (protease:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

  • Data Analysis: Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and localize the CMPP modification. The search parameters must include a variable modification corresponding to the mass of the CMPP adduct (mass of CMPP minus the mass of HCl) on the potential target residues (C, K, H).

Visualizations

CMPP_Reaction_Mechanism cluster_reactants Reactants cluster_transition Transition State (SN2) cluster_products Products CMPP CMPP (Electrophile) TS [Nu---C---Cl]δ- CMPP->TS Protein_Nuc Protein with Nucleophilic Residue (Nu:) Protein_Nuc->TS Covalent_Adduct Covalently Labeled Protein TS->Covalent_Adduct Chloride_Ion Cl⁻ TS->Chloride_Ion

Caption: SN2 reaction mechanism of CMPP with a protein nucleophile.

Troubleshooting_Decision_Tree Start Experiment Yields Unexpected Results No_Labeling No/Low Labeling Start->No_Labeling High_Background High Background/ Non-specific Labeling Start->High_Background Check_Reagents Check CMPP & Protein Integrity No_Labeling->Check_Reagents Reduce_Conc_Time Reduce CMPP Conc. & Incubation Time High_Background->Reduce_Conc_Time Optimize_Conditions Optimize: - Concentration - Time - Temperature - pH Check_Reagents->Optimize_Conditions Reagents OK Check_Target Verify Target Accessibility & Nucleophile Optimize_Conditions->Check_Target Optimize_Buffer Optimize Buffer: - Add Detergent/BSA - Use Non-reactive Buffer Reduce_Conc_Time->Optimize_Buffer

Caption: A decision tree for troubleshooting common labeling issues.

References

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Gantner, M. L., et al. (2025). Profiling the proteome-wide selectivity of diverse electrophiles. Nature Chemical Biology. Available at: [Link]

  • Gau, B., et al. (2013). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Molecular & Cellular Proteomics. Available at: [Link]

  • Antão, A. M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Chemical Research in Toxicology. Available at: [Link]

  • Backus, K. M., et al. (2016). Chemoproteomic methods for covalent drug discovery. Chemical Reviews. Available at: [Link]

  • Zhang, T., et al. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics. Available at: [Link]

  • Keener, J. E., et al. (2016). Covalent Labeling of Fusion Proteins with Chemical Probes in Living Cells. Methods in Molecular Biology. Available at: [Link]

  • Watson, E. R., et al. (2017). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Mass Spectrometry Reviews. Available at: [Link]

  • Boike, L. (2021). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship, University of California. Available at: [Link]

  • Cole-Parmer. (2022). Tips for pH Buffer Use. Available at: [Link]

  • Leukocare. (2023). pH & Buffer Optimization for Protein Stability. Available at: [Link]

  • Graphviz. Graphviz - Graph Visualization Software. Available at: [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. Available at: [Link]

  • Anson, D. S. (2009). Covalent modification of proteins by plant-derived natural products. Phytochemistry Reviews. Available at: [Link]

  • PubChem. 4H-Pyrido[1,2-a]pyrimidin-4-one. Available at: [Link]

  • PubChem. 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. Available at: [Link]

  • Blencowe, M. (2022). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Medium. Available at: [Link]

  • Kattani, A. (2022). Visualizing A Decision tree using GraphViz and Pydotplus. Medium. Available at: [Link]

  • University of Massachusetts Amherst. Identification of Protein Modifications by Mass Spectrometry. Available at: [Link]

  • ResearchGate. (a) Schematic representation of the covalent labeling approach of... Available at: [Link]

  • Parker, C. E., & Warren, M. R. (2011). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. Available at: [Link]

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Optimization

Technical Support Center: Mass Spectrometry Analysis of Peptides Modified by 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the technical support guide for researchers utilizing 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one for peptide modification and subsequent mass spectrometry (MS) analysis. This document provides i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one for peptide modification and subsequent mass spectrometry (MS) analysis. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experiments, from initial labeling to data interpretation.

Introduction to 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a bifunctional molecule featuring a reactive chloromethyl group and a pyrido[1,2-a]pyrimidin-4-one core. The chloromethyl group acts as an alkylating agent, primarily targeting nucleophilic residues in peptides. Understanding the chemistry of this modification is crucial for successful MS analysis. The pyrido[1,2-a]pyrimidin-4-one scaffold itself has been explored in drug discovery for its biological activities.[1][2]

Frequently Asked Questions (FAQs)

This section is organized to follow a typical experimental workflow, addressing common issues at each stage.

Part 1: Peptide Labeling and Sample Preparation

Question 1: My labeling efficiency is low. What are the potential causes and how can I improve it?

Answer:

Low labeling efficiency is a common hurdle and can stem from several factors:

  • Suboptimal Reaction Conditions: Alkylation reactions are sensitive to pH. The nucleophilicity of target amino acid side chains (like the thiol group of cysteine) is pH-dependent. Ensure your reaction buffer is at an appropriate pH, typically slightly basic (pH 7.5-8.5), to facilitate the deprotonation of thiol groups, making them more reactive.

  • Reagent Instability: Ensure the 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one stock solution is fresh. Over time, the reagent can hydrolyze, reducing its reactivity.

  • Insufficient Reagent Concentration: A molar excess of the labeling reagent over the peptide is generally required. You may need to perform a titration experiment to determine the optimal ratio for your specific peptide.

  • Presence of Reducing Agents: If your peptide sample contains reducing agents like DTT or TCEP from a prior reduction step, these can compete with your peptide for the alkylating agent. Ensure these are removed, for example, by buffer exchange or a desalting column, before adding the labeling reagent.[3][4]

Troubleshooting Workflow for Low Labeling Efficiency:

G cluster_0 Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency Observed check_pH Verify Reaction Buffer pH (e.g., pH 7.5-8.5) start->check_pH check_reagent Prepare Fresh Labeling Reagent check_pH->check_reagent optimize_ratio Optimize Reagent:Peptide Molar Ratio check_reagent->optimize_ratio remove_interferents Ensure Removal of Reducing Agents optimize_ratio->remove_interferents control_rxn Run a Control Reaction (No Peptide) remove_interferents->control_rxn analyze_control Analyze Control by LC-MS control_rxn->analyze_control re_run_exp Re-run Labeling Experiment analyze_control->re_run_exp success Successful Labeling re_run_exp->success fail Problem Persists re_run_exp->fail

Caption: A stepwise workflow to diagnose and resolve low peptide labeling efficiency.

Question 2: I'm observing unexpected mass shifts in my sample. What could be the cause?

Answer:

Unexpected mass shifts often point to side reactions. While the chloromethyl group is expected to react with specific nucleophiles, it can react with other residues, especially under non-optimal conditions.[5][6][7]

  • Multiple Alkylations: At high concentrations of the labeling reagent or prolonged reaction times, you might observe double alkylation on residues like lysine (N-terminus and epsilon-amino group) or even on the imidazole ring of histidine.

  • Reaction with Other Nucleophiles: Besides cysteine, other residues with nucleophilic side chains such as lysine, histidine, methionine, and the N-terminus can also be alkylated, though generally at a slower rate.

  • Oxidation: Peptides, especially those containing methionine or cysteine, are susceptible to oxidation during sample handling. This will result in a +16 Da mass shift per oxidation event.

To mitigate these issues:

  • Carefully optimize the stoichiometry of the labeling reagent.

  • Control the reaction time and temperature.

  • Consider including scavengers in your reaction, such as anisole, to mop up reactive intermediates that could cause unwanted modifications.[8]

Table 1: Common Amino Acid Modifications and Their Mass Shifts

Amino AcidModification TypeMonoisotopic Mass Shift (Da)
CysteineAlkylation with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one+216.09
MethionineOxidation+15.99
LysineAlkylation+216.09
N-terminusAlkylation+216.09
AspartateSide reaction with iodoacetamide (example)+57.02

Note: The mass shift for alkylation is calculated based on the molecular formula of the modifying agent (C12H11N2OCl) minus HCl.

Part 2: LC-MS Data Acquisition

Question 3: My modified peptide has poor peak shape and shows significant tailing in the chromatogram. How can I improve this?

Answer:

The addition of the relatively hydrophobic pyrido[1,2-a]pyrimidin-4-one moiety can increase the overall hydrophobicity of your peptide.[9][10] This can lead to issues with chromatographic separation.

  • Column Choice: If you are using a standard C18 column, the increased hydrophobicity might lead to excessive retention and peak tailing. Consider switching to a column with a less retentive stationary phase, such as a C8 or C4 column.[11][12]

  • Mobile Phase Optimization:

    • Organic Modifier: Ensure you are using high-quality, LC-MS grade solvents.[13] You can try altering the organic modifier (e.g., using a different percentage of acetonitrile or methanol).

    • Ion-Pairing Agent: The choice of ion-pairing agent can significantly impact peak shape. While trifluoroacetic acid (TFA) provides excellent chromatography, it is known to cause ion suppression in the mass spectrometer. Formic acid (FA) is a more MS-friendly alternative, typically used at 0.1%.

  • Gradient Optimization: A shallower gradient during the elution of your peptide of interest can help to improve peak shape and resolution.[14][15]

Question 4: I am seeing a low signal or no signal at all for my modified peptide. What should I check?

Answer:

A lack of signal can be frustrating. Here's a systematic approach to troubleshooting:

  • Confirm Labeling: Before injecting into the LC-MS system, confirm that your labeling reaction was successful using a simpler method if possible, such as MALDI-TOF MS.

  • Sample Loss: The modified, more hydrophobic peptide may be adsorbing to your sample vials or tubing.[16] Use low-binding tubes and minimize sample transfer steps.

  • Instrument Performance: Check the overall health of your mass spectrometer.[17][18] Infuse a known standard to ensure the instrument is properly calibrated and sensitive.

  • Ionization Efficiency: The modification may alter the ionization efficiency of your peptide. The pyridinium-like structure could potentially enhance ionization in positive mode ESI.[19][20] However, if the peptide is now extremely hydrophobic, it may not desolvate efficiently in the ESI source. Adjust source parameters like gas flow and temperature.

Experimental Workflow from Sample Preparation to Data Analysis:

G cluster_1 Experimental Workflow peptide_prep Peptide Preparation (Reduction, if needed) labeling Labeling with Reagent peptide_prep->labeling cleanup Sample Cleanup (e.g., Desalting) labeling->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: A general experimental workflow for the analysis of modified peptides.

Part 3: Data Analysis and Interpretation

Question 5: How do I interpret the MS/MS (fragmentation) spectrum of my modified peptide?

Answer:

The fragmentation pattern of your modified peptide will be key to confirming the modification site.

  • Collision-Induced Dissociation (CID): In CID, you will primarily observe b- and y-type fragment ions from the cleavage of the peptide backbone.[21] The mass of the modification will be attached to the fragment ion containing the modified residue. For example, if cysteine at position 5 is modified, you will see a mass shift on the y-ions starting from y-x (where x is the number of residues from the C-terminus to Cys-5) and on the b-ions from b5 onwards.

  • Electron-Transfer Dissociation (ETD): ETD is often complementary to CID and is particularly useful for localizing modifications on peptides. It generates c- and z-type fragment ions.[21]

  • Characteristic Reporter Ions: The pyrido[1,2-a]pyrimidin-4-one moiety itself may produce a characteristic fragment ion upon CID.[22] Look for a consistent, intense ion in the low m/z region of your MS/MS spectra that corresponds to the mass of the modifying group. This can be a useful diagnostic tool.

Question 6: My database search is not identifying the modified peptide. What could be the problem?

Answer:

Standard database search algorithms will not find your modified peptide unless you specify the modification.

  • Define the Modification: In your search software (e.g., Mascot, Sequest, MaxQuant), you must define a new, variable modification. You will need to provide:

    • The monoisotopic mass of the modification (+216.09 Da).

    • The amino acid residue(s) that can be modified (primarily Cys, but consider adding Lys, His, and the N-terminus as potential sites to identify side reactions).

  • Search Tolerances: Ensure your precursor and fragment mass tolerances are set appropriately for your instrument's mass accuracy.

  • Consider "Open" Searches: If you are unsure of all possible modifications or side reactions, an open or unrestricted modification search can help identify unexpected mass shifts.[23][24]

Detailed Protocols

Protocol 1: General Peptide Labeling
  • Peptide Preparation: Dissolve your peptide in a suitable buffer, such as 50 mM ammonium bicarbonate, pH 8.0. If the peptide has disulfide bonds that need to be labeled, reduce them first with a reducing agent like TCEP, followed by removal of the reducing agent.

  • Reagent Preparation: Prepare a fresh stock solution of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in an organic solvent like DMSO or DMF.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the labeling reagent to the peptide solution. Incubate at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding a small molecule with a thiol group, such as beta-mercaptoethanol or DTT, to react with the excess labeling reagent.

  • Sample Cleanup: Desalt the sample using a C18 ZipTip or a similar reversed-phase cleanup method to remove excess reagent, quencher, and buffer salts.[18] Elute the peptide in a solvent suitable for LC-MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).

References
  • Alkylating Tryptic Peptides to Enhance Electrospray Ionization Mass Spectrometry Analysis. Analytical Chemistry - ACS Publications. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health (NIH). [Link]

  • Optimized Multi-Attribute Method Workflow Addressing Missed Cleavages and Chromatographic Tailing/Carry-Over of Hydrophobic Peptides. National Institutes of Health (NIH). [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems (RSC Publishing). [Link]

  • Optimized Multi-Attribute Method Workflow Addressing Missed Cleavages and Chromatographic Tailing/Carry-Over of Hydrophobic Peptides. Analytical Chemistry - ACS Publications. [Link]

  • (PDF) Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]

  • Side Reactions in Peptide Synthesis. Scribd. [Link]

  • ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS. National Institutes of Health (NIH). [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. National Institutes of Health (NIH). [Link]

  • Side reaction in peptide synthesis. Slideshare. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Alkylating Agents. Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

  • A Systematic Approach for Improving the Recovery of Hydrophobic Peptides during LC-MS Analyses. Waters Corporation. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. Research Square. [Link]

  • Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run: A Practical Strategy for Scanty Clinical Samples. Biomedical Journal of Scientific & Technical Research. [Link]

  • A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]

  • Peptides Labeled With Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. PubMed. [Link]

  • Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides. National Institutes of Health (NIH). [Link]

  • Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications. [Link]

  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. [Link]

  • Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. PubMed. [Link]

  • Mass spectrometry of peptides and proteins. Ohio State University Chemistry. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

Sources

Troubleshooting

side reactions of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with biological nucleophiles

Welcome to the technical support center for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reactive pyridopyrimidinone derivative. My aim is to equip you with the necessary knowledge to anticipate and address potential side reactions with biological nucleophiles, ensuring the accuracy and reliability of your research.

I. Understanding the Reactivity of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The core of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one's reactivity lies in the electrophilic nature of the carbon atom in the chloromethyl group. The electron-withdrawing properties of the adjacent pyridopyrimidinone ring system significantly enhance this electrophilicity, making it a prime target for nucleophilic attack by various biological molecules. The primary reaction mechanism is anticipated to be a bimolecular nucleophilic substitution (SN2) reaction.

reagent 2-(chloromethyl)-9-methyl-4H- pyrido[1,2-a]pyrimidin-4-one transition_state Transition State reagent->transition_state nucleophile Biological Nucleophile (e.g., R-SH, R-NH2) nucleophile->transition_state Nucleophilic Attack product Covalent Adduct transition_state->product leaving_group Chloride Ion (Cl-) transition_state->leaving_group Leaving Group Departure

Caption: General SN2 reaction mechanism with biological nucleophiles.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in biological systems.

Q1: What are the primary biological nucleophiles that can react with my compound?

A1: The most common biological nucleophiles you should be aware of are:

  • Thiols: The sulfhydryl group (-SH) in cysteine residues of proteins and in glutathione (GSH), a ubiquitous antioxidant in cells, is a potent nucleophile.[1][2]

  • Amines: The primary and secondary amine groups in lysine, arginine, and histidine residues of proteins, as well as the N-terminal amine of proteins, can act as nucleophiles.

  • Hydroxyls: While less reactive than thiols and amines, the hydroxyl groups of serine, threonine, and tyrosine residues can also be potential sites of adduction, particularly at higher pH.

  • DNA Bases: The nitrogen and oxygen atoms in purine and pyrimidine bases of DNA can also be targets, leading to the formation of DNA adducts, which can have genotoxic consequences.[3][4][5][6][7]

Q2: I am observing a loss of my compound's activity in my cell-based assay over time. Could this be due to side reactions?

A2: Yes, this is a strong possibility. The covalent modification of your target protein or off-target proteins by 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can lead to a variety of outcomes, including altered protein function and, consequently, a change in the observed biological activity. Furthermore, reaction with abundant intracellular nucleophiles like glutathione can deplete the available concentration of your compound, reducing its effective dose at the target site.

Q3: How can I confirm if my compound is forming adducts with proteins in my experiment?

A3: Mass spectrometry is the gold standard for identifying protein adducts. You can employ two main strategies:

  • Top-Down Proteomics: This involves analyzing the intact protein-adduct complex to measure the mass shift corresponding to the addition of your compound.[8]

  • Bottom-Up Proteomics: This more common approach involves digesting the protein mixture with a protease (e.g., trypsin) and then analyzing the resulting peptides by LC-MS/MS. You would look for peptides with a mass increase corresponding to your compound's molecular weight minus HCl.[8]

Q4: What is a glutathione (GSH) trapping assay and should I perform one?

A4: A GSH trapping assay is an in vitro experiment designed to detect the formation of reactive metabolites or the inherent reactivity of a compound.[9][10] You incubate your compound with GSH, often in the presence of liver microsomes to simulate metabolic activation, and then analyze the mixture for the formation of a GSH-compound adduct. Performing this assay is highly recommended as a proactive measure to understand the potential for bioactivation and off-target reactivity.

III. Troubleshooting Guide

This guide provides solutions to common experimental problems encountered when working with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Problem Potential Cause Recommended Solution
Inconsistent results in cellular assays Compound instability due to reaction with media components or intracellular nucleophiles.1. Minimize incubation times where possible.2. Prepare fresh stock solutions for each experiment.3. Perform a time-course experiment to assess compound stability in your specific cell culture medium.
Difficulty detecting protein adducts by mass spectrometry Low abundance of the adduct; adduct instability during sample preparation or analysis.1. Enrich for the adducted protein using affinity purification if an antibody is available.2. Use a higher concentration of the compound for initial adduct identification experiments.3. Optimize MS parameters for the detection of modified peptides. Consider using neutral loss or precursor ion scanning methods.[11]
Unexpected peaks in HPLC or LC-MS analysis Formation of adducts with buffer components or hydrolysis of the chloromethyl group.1. Analyze a blank sample of your buffer incubated with the compound.2. Ensure your buffers are free of nucleophilic contaminants.3. Characterize the unexpected peaks by MS/MS to identify their structures. The hydrolysis product would have a mass corresponding to the replacement of -Cl with -OH.
High background in in-cell target engagement assays Non-specific binding and covalent modification of off-target proteins.1. Include a non-reactive analog of your compound as a negative control.2. Perform competition experiments with an excess of a known binder to the target protein.3. Use advanced proteomic techniques like chemical proteomics to identify the full spectrum of protein targets.[12][13]

IV. Experimental Protocols

Here are detailed protocols for key experiments to investigate the side reactions of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol 1: In Vitro Glutathione (GSH) Trapping Assay

This protocol is designed to assess the direct reactivity of the compound with glutathione.

Materials:

  • 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Glutathione (GSH)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile

  • Formic acid

  • LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in DMSO.

  • Prepare a 20 mM stock solution of GSH in 100 mM phosphate buffer (pH 7.4).

  • In a microcentrifuge tube, combine 5 µL of the compound stock solution and 495 µL of the GSH solution.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Quench the reaction by adding 500 µL of acetonitrile containing 0.1% formic acid.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial for LC-MS analysis.

  • Analyze the sample by LC-MS, looking for a new peak with a mass corresponding to the GSH adduct of your compound.

start Start prepare_solutions Prepare Stock Solutions (Compound and GSH) start->prepare_solutions incubate Incubate Compound with GSH (37°C, 1 hour) prepare_solutions->incubate quench Quench Reaction (Acetonitrile/Formic Acid) incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS Analysis centrifuge->analyze end End analyze->end

Caption: Workflow for the in vitro GSH trapping assay.

Protocol 2: Identification of Protein Adducts by Bottom-Up Proteomics

This protocol outlines the general steps for identifying covalent protein adducts from a cell lysate.

Materials:

  • Cells treated with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Lysis buffer (e.g., RIPA buffer)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • Lyse the treated and untreated (control) cells and quantify the protein concentration.

  • Take 100 µg of protein from each sample and reduce the disulfide bonds with DTT (10 mM) at 56°C for 30 minutes.

  • Alkylate the free cysteine residues with IAA (55 mM) in the dark at room temperature for 20 minutes.

  • Digest the proteins with trypsin (1:50 enzyme to protein ratio) overnight at 37°C.

  • Acidify the peptide mixture with TFA to a final concentration of 0.1%.

  • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

  • Dry the desalted peptides in a vacuum centrifuge.

  • Reconstitute the peptides in 0.1% formic acid for LC-MS/MS analysis.

  • Analyze the samples by LC-MS/MS and search the data against a relevant protein database, including a variable modification corresponding to the mass of your compound adduct.

start Start cell_lysis Cell Lysis and Protein Quantification start->cell_lysis reduction_alkylation Reduction (DTT) and Alkylation (IAA) cell_lysis->reduction_alkylation trypsin_digest Trypsin Digestion reduction_alkylation->trypsin_digest desalting Peptide Desalting (C18) trypsin_digest->desalting lcmsms LC-MS/MS Analysis desalting->lcmsms data_analysis Database Search with Variable Modification lcmsms->data_analysis end End data_analysis->end

Caption: Bottom-up proteomics workflow for protein adduct identification.

V. References

  • Han, B., et al. (2012). Tandem mass spectrometry-based approaches for the identification and characterization of protein adducts by electrophilic lipoxidation species. Free Radical Biology and Medicine, 53(1), 1-17.

  • Liebler, D. C. (2008). Protein damage by reactive electrophiles: targets and consequences. Chemical research in toxicology, 21(1), 117-128.

  • Codreanu, S. G., et al. (2009). A global survey of the protein targets of a newly identified electrophile, 1-oxo-2-cyclopentene-4-carboxylic acid. Journal of proteome research, 8(2), 670-677.

  • Grigoryan, H., et al. (2019). Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples. Molecules, 24(5), 947.

  • van der Wijk, T., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Biomolecules, 12(10), 1435.

  • Blair, I. A. (2006). Endogenous glutathione adducts. Current drug metabolism, 7(8), 853-872.

  • Castro-Perez, J., et al. (2005). A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition. Rapid communications in mass spectrometry, 19(6), 798-804.

  • Winterbourn, C. C. (2008). Reactivity of biologically important thiol compounds with superoxide and hydrogen peroxide. Free Radical Biology and Medicine, 45(5), 559-570.

  • Bolton, J. L., & van Breemen, R. B. (2012). The regioselectivity of glutathione adduct formation with flavonoid quinone/quinone methides is pH-dependent. Chemical research in toxicology, 25(8), 1634-1643.

  • Gilliland, R. A., et al. (2019). LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites. Xenobiotica, 49(7), 778-790.

  • Liebler, D. C., & Guengerich, F. P. (2005). Elucidating mechanisms of drug-induced toxicity. Nature reviews Drug discovery, 4(5), 410-420.

  • Thompson, D. C., et al. (1995). In vitro screening of 50 highly prescribed drugs for thiol adduct formation. Chemical research in toxicology, 8(4), 541-547.

  • Rundle, A. (2006). DNA adducts–Knowledge and References. Toxicology, 224(3), 171-180.

  • Doss, G. A., & Baillie, T. A. (2006). Analysis of endogenous glutathione-adducts and their metabolites. Journal of chromatography B, 844(1), 38-50.

  • Turesky, R. J., et al. (2013). DNA adducts of the tobacco carcinogens 2-amino-9H-pyrido [2, 3-b] indole and 4-aminobiphenyl are formed at environmental exposure levels and persist in human hepatocytes. Chemical research in toxicology, 26(10), 1493-1503.

  • Povey, A. C., et al. (2016). Comparative DNA adduct formation and induction of colonic aberrant crypt foci in mice exposed to 2-amino-9H-pyrido [2, 3-b] indole, 2-amino-3, 4-dimethylimidazo [4, 5-f] quinoline, and azoxymethane. Environmental and molecular mutagenesis, 57(2), 115-124.

  • Fustin, J. M., et al. (2000). DNA adduct formation in mice treated with ochratoxin A. Mutagenesis, 15(6), 477-481.

  • Wei, W., et al. (2023). Targeted protein posttranslational modifications by chemically induced proximity for cancer therapy. Journal of Biological Chemistry, 299(4), 104572.

Sources

Optimization

Technical Support Center: Purification of Proteins Covalently Labeled with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with proteins covalently labeled with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMP)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with proteins covalently labeled with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMP). Here, you will find troubleshooting advice and frequently asked questions to navigate the specific challenges of purifying these modified proteins, ensuring the integrity and functionality of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of CMP-labeled proteins.

Q1: What are the most common challenges when purifying proteins labeled with CMP?

The primary challenges include:

  • Removal of unreacted CMP: Free CMP can interfere with downstream applications and quantification.[1][2]

  • Separation of differently labeled species: Heterogeneity in labeling can lead to a mixed population of unlabeled, mono-labeled, and multi-labeled proteins.

  • Protein aggregation and precipitation: The labeling process can sometimes alter the protein's surface properties, leading to solubility issues.[3][4]

  • Maintaining protein stability and function: The purification process must be gentle enough to preserve the native structure and biological activity of the labeled protein.

Q2: Which purification techniques are most effective for CMP-labeled proteins?

Several chromatographic techniques are well-suited for purifying covalently modified proteins.[5] The choice of method depends on the specific properties of the target protein and the nature of the impurities.

  • Size-Exclusion Chromatography (SEC): This is a widely used method for removing unreacted small molecules like CMP from the larger labeled protein.[6] It separates molecules based on their size.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[5][7] Covalent labeling can alter the pI of a protein, allowing for the separation of labeled and unlabeled species.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[5] The attachment of the CMP label may alter the protein's surface hydrophobicity, enabling separation.

  • Affinity Chromatography: If the protein has a specific binding partner or an affinity tag (e.g., His-tag), this method offers high selectivity for isolating the protein of interest away from both unreacted label and other contaminants.[8]

Q3: How can I confirm that the unreacted CMP has been successfully removed?

Several analytical techniques can be employed:

  • UV-Vis Spectroscopy: By comparing the absorbance spectrum of the purified protein with that of free CMP, you can check for the presence of the unreacted label.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can effectively separate the labeled protein from free CMP, allowing for quantification of removal.

  • Mass Spectrometry (MS): MS can detect the presence of the small molecule CMP in the final sample with high sensitivity.[9][10][11]

Q4: How do I determine the degree of labeling (DOL) for my purified protein?

Accurate measurement of the DOL is crucial for ensuring experimental reproducibility.[12]

  • UV-Vis Spectroscopy: This is a common method where the concentrations of the protein and the covalently attached CMP are determined from the absorbance at specific wavelengths. This requires knowing the extinction coefficients of both the protein and the CMP label.

  • Mass Spectrometry: High-resolution mass spectrometry can provide a precise measurement of the mass of the labeled protein.[11][13] The mass shift compared to the unlabeled protein corresponds to the number of attached CMP molecules.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of your CMP-labeled protein.

Problem 1: Low Yield of Labeled Protein After Purification
Possible Cause Recommended Solution
Protein Precipitation during Labeling or Purification The addition of labels can alter the protein's solubility.[4] To mitigate this, consider optimizing the labeling reaction by lowering the molar ratio of CMP to protein. During purification, ensure the buffer composition (pH, ionic strength) is optimal for your protein's stability. The addition of stabilizing agents, such as glycerol or specific detergents (at low concentrations), may also be beneficial.
Non-specific Binding to Chromatography Resin Your labeled protein may be interacting non-specifically with the chromatography matrix. Try adjusting the buffer conditions, such as increasing the salt concentration in HIC or IEX, to reduce these interactions. Alternatively, consider a different type of chromatography that relies on a different separation principle (e.g., switching from IEX to SEC).
Loss of Protein during Concentration Steps Using ultrafiltration devices for concentrating the purified protein can sometimes lead to protein loss due to membrane binding.[14] Ensure you are using a membrane with the appropriate molecular weight cut-off (MWCO) and consider pre-treating the membrane with a blocking agent like bovine serum albumin (BSA) if your protein is particularly "sticky."
Problem 2: Presence of Unreacted CMP in the Final Sample
Possible Cause Recommended Solution
Inefficient Removal by a Single Purification Step A single purification step may not be sufficient to remove all the unreacted label, especially if the initial molar excess of CMP was high.[14] Consider performing a second purification step using the same or a different technique. For example, an initial affinity purification could be followed by a desalting or size-exclusion step.[6]
Inappropriate Column Size or Type for Desalting/SEC The size of the desalting or SEC column must be appropriate for the sample volume. Overloading the column can lead to poor separation. Ensure you are following the manufacturer's recommendations for your specific column. Commercially available spin columns are often effective for rapid and efficient removal of small molecules.[1][2][15]
Co-elution of CMP with the Labeled Protein In some cases, the unreacted label may interact with the protein or the column matrix and co-elute. Optimizing the mobile phase composition (e.g., pH, salt gradient in IEX) can help to improve the resolution between the labeled protein and free CMP.
Problem 3: Heterogeneity of the Labeled Product
Possible Cause Recommended Solution
Stochastic Nature of the Labeling Reaction Covalent labeling of surface-exposed reactive residues is often a stochastic process, leading to a population of molecules with varying degrees of labeling.
Insufficient Separation of Labeled Species To isolate a more homogeneous population, a high-resolution purification method is required. Ion-exchange chromatography is often effective in separating proteins with different numbers of charged labels attached.[5] Fine-tuning the gradient elution can significantly improve the separation of these species.
Presence of Positional Isomers Even with the same degree of labeling, the CMP molecule may be attached to different sites on the protein. Separating these positional isomers is challenging but may be possible with very high-resolution techniques like hydrophobic interaction chromatography or specialized IEX methods.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Workflow for Purification of CMP-Labeled Proteins

This workflow outlines the key steps from labeling to final purified product.

G cluster_0 Labeling Reaction cluster_1 Purification cluster_2 Characterization A 1. Protein Preparation (Buffer exchange to amine-free buffer, e.g., PBS) B 2. Addition of CMP (Optimize molar excess) A->B C 3. Incubation (Time and temperature optimization) B->C D 4. Quenching (Add excess primary amine, e.g., Tris) C->D E 5. Removal of Unreacted CMP (Size-Exclusion or Desalting Column) D->E F 6. Separation of Labeled Species (e.g., Ion-Exchange Chromatography) E->F G 7. Purity Analysis (SDS-PAGE, HPLC) F->G H 8. Degree of Labeling (UV-Vis, Mass Spectrometry) G->H I 9. Functional Assay H->I

Caption: General workflow for CMP-protein purification.

Protocol 2: Step-by-Step Guide for Size-Exclusion Chromatography (Desalting)

This protocol is designed for the efficient removal of unreacted CMP.

  • Column Equilibration: Equilibrate a desalting column (e.g., a pre-packed PD-10 column) with 3-5 column volumes of your desired storage buffer.

  • Sample Loading: Apply your quenched labeling reaction mixture to the top of the column. Allow the sample to fully enter the packed bed.

  • Elution: Add your storage buffer to the column and collect the fractions. The labeled protein will elute in the void volume, while the smaller, unreacted CMP will be retained and elute later.

  • Fraction Analysis: Monitor the protein concentration in the collected fractions using a spectrophotometer at 280 nm. Pool the fractions containing your protein.

Visualization of Purification Logic

The following diagram illustrates the decision-making process for choosing a purification strategy.

G A Primary Goal? B Remove Unreacted CMP? A->B C Isolate Specific Labeled Species? A->C D Size-Exclusion or Desalting Column B->D F Does protein have an affinity tag? B->F E Ion-Exchange or HIC C->E F->D No G Affinity Chromatography F->G Yes

Caption: Decision tree for purification strategy.

Section 4: Characterization of Purified CMP-Labeled Protein

Thorough characterization is essential to ensure the quality of your labeled protein.[16]

Purity Assessment
  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a standard method to assess the purity of your protein sample and to check for any degradation or aggregation.

  • Analytical Size-Exclusion Chromatography (aSEC): aSEC can provide a more quantitative assessment of purity and detect the presence of aggregates.

Confirmation of Covalent Labeling
  • Mass Spectrometry (MS): As a definitive technique, MS can confirm the covalent attachment of the CMP label and determine the degree of labeling with high accuracy.[9][10][11][13][17] Both intact mass analysis and peptide mapping approaches can be utilized.[11]

Functional Integrity
  • Activity Assays: It is crucial to perform a functional assay specific to your protein to ensure that the labeling and purification processes have not compromised its biological activity.

  • Binding Assays: If your protein's function involves binding to other molecules, techniques like Surface Plasmon Resonance (SPR) or ELISA can be used to assess its binding kinetics.

By following the guidance in this technical support center, researchers can effectively troubleshoot common issues and successfully purify their CMP-labeled proteins for a wide range of downstream applications.

References

  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

  • The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. ACS Publications. [Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [Link]

  • Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics. [Link]

  • Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. [Link]

  • How to remove unreacted florescent dye from labeled protein? ResearchGate. [Link]

  • How to remove fluorescent dye from proteins? ResearchGate. [Link]

  • Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. NIH. [Link]

  • Quantification of labeled proteins. LabRulez. [Link]

  • Complete Guide to Protein Identification and Characterization. Halo Labs. [Link]

  • Protein purification. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Cell Permeability Challenges with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the technical support center for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound in their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and overcome these issues, ensuring the successful progression of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cell permeability of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Q1: We are observing a significant discrepancy between the biochemical potency and the cellular activity of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Could poor cell permeability be the cause?

A1: Yes, a marked difference between biochemical and cellular assay results is a classic indicator of poor cell permeability.[1] Biochemical assays assess the direct interaction of your compound with its molecular target in a cell-free system, whereas cellular assays require the compound to first cross the cell membrane to reach its intracellular target.[1] If the compound cannot efficiently penetrate the cell membrane, its effective concentration at the target site will be low, leading to diminished or no observable effect in cellular experiments, despite high potency in biochemical assays.

Q2: What intrinsic properties of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one might contribute to its poor cell permeability?

A2: While specific experimental data for this compound is not publicly available, we can infer potential issues from its structure. Key factors governing passive diffusion across the cell membrane include lipophilicity, size, and the number of polar groups.[2][3] Molecules with high polarity or a large number of hydrogen bond donors and acceptors tend to have lower permeability. The pyrido[1,2-a]pyrimidin-4-one core, while largely aromatic, possesses polar functionalities (a ketone and potentially basic nitrogen atoms) that could contribute to lower lipophilicity and, consequently, reduced passive diffusion across the lipid bilayer of the cell membrane. Increasing lipophilicity can enhance membrane permeability, but it's a delicate balance, as excessive lipophilicity can lead to poor aqueous solubility and increased toxicity.[4][5]

Q3: What are the primary mechanisms by which a small molecule like ours can cross the cell membrane?

A3: Small molecules can traverse the cell membrane through several mechanisms:

  • Passive Diffusion: This is the most common route for many drugs, where the molecule moves across the lipid bilayer down its concentration gradient. This process is favored by higher lipophilicity and a smaller molecular size.[2][6]

  • Facilitated Diffusion: This process involves membrane proteins (carriers or transporters) that bind to the molecule and facilitate its movement across the membrane.

  • Active Transport: This energy-dependent process also utilizes transporter proteins to move molecules against their concentration gradient. This can also be a mechanism for efflux, where the compound is actively pumped out of the cell, reducing its intracellular concentration.[6]

  • Paracellular Transport: This involves the molecule passing through the tight junctions between cells. This route is generally limited to very small, hydrophilic molecules.[6]

For initial troubleshooting, it is often assumed that passive diffusion is the primary intended route of entry.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a structured approach to diagnosing and addressing poor cell permeability.

Guide 1: Initial Assessment of Membrane Permeability

Before attempting to modify the compound or your experimental setup, it's crucial to quantify the permeability of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point for this.

Q: How can we get a quick and cost-effective initial assessment of our compound's passive diffusion potential?

A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that specifically measures passive transcellular permeability.[6] It uses a synthetic membrane coated with lipids to mimic the cell membrane, providing a straightforward measure of a compound's ability to diffuse across a lipid barrier.[7] This avoids the complexities of active transport and efflux, giving a clear picture of its passive diffusion characteristics.[6]

This protocol provides a general framework for conducting a PAMPA experiment.

Materials:

  • 96-well PAMPA filter plate (Donor plate)

  • 96-well acceptor plate

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Your compound, 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, dissolved in a suitable solvent (e.g., DMSO)

  • LC-MS/MS or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare the Artificial Membrane: Gently add 5 µL of the lipid/dodecane solution to each well of the donor plate, ensuring the filter membrane is fully coated.[8]

  • Prepare the Donor Solution: Dilute your compound stock solution in PBS to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤1%) to avoid affecting membrane integrity.

  • Prepare the Acceptor Plate: Fill each well of the acceptor plate with PBS.

  • Assemble the PAMPA "Sandwich": Place the donor plate on top of the acceptor plate. Add the donor solution containing your compound to the wells of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).[6]

  • Sample Collection: After incubation, carefully separate the donor and acceptor plates.

  • Analysis: Determine the concentration of your compound in both the donor and acceptor wells using an appropriate analytical method like LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq])

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the area of the membrane, Time is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

Data Interpretation: A common classification scheme for PAMPA results is as follows:

Permeability ClassificationApparent Permeability (Pe) x 10-6 cm/s
High Permeability> 1.5
Low Permeability< 1.5
Data based on general industry standards.[6]

A low Pe value from the PAMPA assay strongly suggests that the intrinsic chemical properties of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are hindering its ability to passively diffuse across a lipid membrane.

Guide 2: Investigating Cellular Transport Mechanisms with Caco-2 Assays

If the PAMPA results indicate low passive permeability, or if you suspect active transport or efflux might be involved, a cell-based assay is the next logical step. The Caco-2 permeability assay is the gold standard for this purpose.

Q: Our PAMPA results are borderline. How can we determine if active transport or efflux is playing a role in our compound's poor cellular uptake?

A: The Caco-2 permeability assay is an excellent tool for dissecting different transport mechanisms. Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimic the intestinal epithelium.[9] Crucially, they express various transporters and efflux pumps.[9] By measuring the permeability of your compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio.[10]

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Lucifer yellow (for monolayer integrity check)

  • Your compound and control compounds (e.g., propranolol - high permeability, atenolol - low permeability, talinolol - P-gp substrate)

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Monolayer Integrity Check: Before the experiment, measure the trans-epithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value ≥ 200 Ω·cm² is generally acceptable.[12] Additionally, you can perform a Lucifer yellow permeability assay; low passage of this fluorescent marker indicates tight junction integrity.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • For A-B permeability , add your compound (in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For B-A permeability , add your compound to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh HBSS.

  • Analysis: Quantify the concentration of your compound in the collected samples using LC-MS/MS.

  • Calculations: Calculate the Papp values for both A-B and B-A directions. The efflux ratio (ER) is then calculated as Papp(B-A) / Papp(A-B).[10]

Data Interpretation:

Efflux Ratio (ER)InterpretationRecommended Next Steps
ER < 2Passive diffusion is likely the dominant mechanism.Focus on strategies to improve passive permeability (Guide 3).
ER ≥ 2Active efflux is indicated. The compound is a substrate for an efflux transporter (e.g., P-gp).Consider co-incubation with a known efflux pump inhibitor (e.g., verapamil) to confirm. Structural modifications to reduce efflux recognition may be necessary.

If the Caco-2 assay reveals a high efflux ratio, this is a critical finding. It means that even if the compound can enter the cell, it is being actively removed, preventing it from reaching its target.

Guide 3: Strategies to Enhance Cell Permeability

Once you have a clear understanding of the permeability issues, you can explore several strategies to improve the cellular uptake of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Q: Our compound shows low passive permeability. What are our options to improve its cellular entry?

A: There are two main approaches to consider: chemical modification of the compound itself or the use of advanced formulation strategies.

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[13] This approach can be used to mask polar functional groups that hinder membrane permeability.[14]

  • Rationale: By temporarily converting a polar group (like a hydroxyl or a carboxylic acid, if present in a more complex analog of your core structure) into a more lipophilic moiety (e.g., an ester), you can enhance passive diffusion across the cell membrane.[2][15] Once inside the cell, endogenous enzymes like esterases cleave the promoiety, releasing the active parent compound.

Prodrug_Design Identify Identify polar functional group on parent compound Select Select lipophilic promoiety (e.g., ester, carbonate) Identify->Select Synthesize Synthesize prodrug Select->Synthesize Test Test for improved permeability (PAMPA, Caco-2) Synthesize->Test Confirm Confirm intracellular conversion to active drug Test->Confirm

Caption: A logical workflow for designing and validating a prodrug.

Encapsulating your compound in a nanoparticle-based drug delivery system can overcome permeability barriers.[16][17] This is particularly useful for compounds that are challenging to modify chemically or have poor solubility.[18]

  • Rationale: Nanoparticles, such as liposomes or polymeric nanoparticles, can encapsulate hydrophobic drugs, protecting them from the aqueous environment and facilitating their transport across the cell membrane.[17][18] The mechanism of uptake can shift from passive diffusion to endocytosis, which is an active cellular process for engulfing external substances.

Comparison of Enhancement Strategies:

StrategyProsConsBest For...
Prodrug Covalent modification, predictable chemistry.Requires synthetic chemistry effort; intracellular cleavage must be efficient.Compounds with easily modifiable polar functional groups.
Nanoformulation Can improve both solubility and permeability; no change to the active compound required.More complex formulation; potential for immunogenicity; characterization can be challenging.Poorly soluble compounds or when chemical modification is not feasible.

Part 3: Concluding Remarks

Dealing with poor cell permeability is a common challenge in drug discovery and chemical biology. A systematic, data-driven approach is key to overcoming this hurdle. We recommend a tiered strategy:

  • Quantify Passive Permeability: Use a simple, rapid assay like PAMPA to establish a baseline.

  • Investigate Cellular Mechanisms: Employ a bidirectional Caco-2 assay to understand the roles of passive diffusion and active transport/efflux.

  • Implement Enhancement Strategies: Based on your findings, pursue targeted chemical modifications (prodrugs) or advanced formulation approaches (nanoformulation) to improve cellular uptake.

By following these guidelines, you can effectively troubleshoot permeability issues and advance your research with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

References

  • Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Lin, Y., et al. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology. [Link]

  • Liu, X., et al. (2011). Lipophilicity and its relationship with passive drug permeation. Pharmaceutical Research. [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. [Link]

  • Rautio, J., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. [Link]

  • Grobler, A., et al. (2022). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. Pharmaceutics. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Wang, Y., et al. (2023). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Molecular Sciences. [Link]

  • Rautio, J., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • ResearchGate. (2016). Nanotechnology-a promising drug delivery for poorly soluble drugs. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • Itel, F., et al. (2015). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. [Link]

  • Grobler, A., et al. (2022). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. MDPI. [Link]

  • Sygnature Discovery. (n.d.). MDCK-WT/MDR1 Permeability. [Link]

  • Ghose, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PLOS ONE. [Link]

  • Thoren, K. L., et al. (2016). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. ACS Chemical Biology. [Link]

  • Mitchell, M. J., et al. (2021). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI. [Link]

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Expert Opinion on Therapeutic Patents. [Link]

  • Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. [Link]

  • Johnson, T. W., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. [Link]

  • Unknown. (n.d.). Caco2 assay protocol. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Semantic Scholar. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. [Link]

  • Johnson, T. W., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]

  • Labinsights. (2023). Analysis on Parallel Artificial Membrane Permeation Assay. [Link]

  • Gao, L., et al. (2009). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Current Nanoscience. [Link]

  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. [Link]

  • ResearchGate. (2018). Caco-2 cell permeability assays to measure drug absorption. [Link]

  • Grote, M., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors. [Link]

  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. [Link]

  • OUCI. (n.d.). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. [Link]

  • ResearchGate. (2018). Highly predictive and interpretable models for PAMPA permeability. [Link]

  • ResearchGate. (2020). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. [Link]

  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. [Link]

  • MDPI. (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • Gilde, F., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics. [Link]

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  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. [Link]

  • ACS Publications. (2021). Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides. [Link]

  • ResearchGate. (2011). Lipophilicity and Its Relationship with Passive Drug Permeation. [Link]

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Optimization

Technical Support Center: Synthesis and Stabilization of 2-(Chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Analogs

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its more stable analogs. This guide is designed for researchers, medicinal chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its more stable analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to navigate the complexities of your synthetic endeavors. The pyrido[1,2-a]pyrimidin-4-one core is a valuable scaffold in medicinal chemistry, notably in the development of kinase inhibitors for cancer therapy.[1][2] However, the inherent reactivity of the 2-(chloromethyl) substituent presents significant stability challenges. This guide offers a structured approach to troubleshooting common issues and developing more robust analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues associated with 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

The principal stability concern stems from the high reactivity of the benzylic-like chloromethyl group. This group is an excellent electrophile, making the molecule susceptible to nucleophilic substitution reactions. Even weak nucleophiles, such as water or alcohols (often used as solvents during workup or purification), can lead to the formation of hydroxymethyl or alkoxymethyl impurities, respectively. Furthermore, the compound can be prone to self-condensation or polymerization, particularly under basic conditions or upon prolonged storage.

Q2: What are the general synthetic strategies for constructing the 4H-pyrido[1,2-a]pyrimidin-4-one core?

The formation of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is typically achieved through the condensation of a 2-aminopyridine derivative with a β-ketoester or a similar 1,3-dicarbonyl compound.[3] The reaction is often catalyzed by acid and proceeds via an initial Michael addition followed by an intramolecular cyclization and dehydration. Variations of this approach, including solid-phase synthesis and the use of different coupling agents, have been developed to improve yields and purity.

Q3: What approaches can be taken to synthesize more stable analogs of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

To enhance stability, modifications should focus on replacing the labile chloromethyl group with more robust functionalities. Consider the following strategies:

  • Replacement of the Chloro Group: The chloro substituent can be displaced with more stable moieties via nucleophilic substitution. For instance, reaction with azide sources can yield a more stable azidomethyl analog, which can be further functionalized. Alternatively, conversion to a thiomethyl ether or an aminomethyl derivative can improve stability while providing a handle for further synthetic transformations.

  • Bioisosteric Replacement: Consider replacing the entire chloromethyl group with a bioisostere that is less reactive but retains the desired biological activity. Examples include a trifluoromethyl group or a small, non-reactive alkyl chain.

  • Modification of the Core Structure: Altering the electronic properties of the pyridopyrimidinone ring system can influence the reactivity of the chloromethyl group. The introduction of electron-withdrawing groups on the ring can decrease the electron density at the 2-position, potentially making the chloromethyl group less prone to solvolysis.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Guide 1: Low Yield or No Product Formation During Core Synthesis

Low yields in the synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one core are a common issue. The following troubleshooting guide will help you identify and resolve the underlying problems.

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 2-aminopyridine and/or β-ketoester.

  • Formation of multiple unidentified byproducts.

  • The reaction fails to proceed to completion even after extended reaction times.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Insufficient Catalyst Activity The acidic catalyst may be of poor quality or used in an insufficient amount. Use a fresh batch of catalyst, or consider switching to a different acid, such as p-toluenesulfonic acid or a Lewis acid like zinc chloride.
Suboptimal Reaction Temperature The reaction may require higher temperatures to overcome the activation energy. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious of potential decomposition at excessively high temperatures.
Steric Hindrance Bulky substituents on either the 2-aminopyridine or the β-ketoester can sterically hinder the reaction. Consider using a less hindered starting material if possible, or prolong the reaction time.
Incorrect Solvent The choice of solvent is crucial. A high-boiling point, non-polar solvent like toluene or xylene is often preferred to facilitate the removal of water via a Dean-Stark trap, driving the reaction to completion.
Low Purity of Starting Materials Impurities in the starting materials can interfere with the reaction. Ensure that the 2-aminopyridine and β-ketoester are of high purity. Recrystallize or distill the starting materials if necessary.

Troubleshooting Workflow for Low Yield:

Caption: Decision tree for troubleshooting low product yield.

Guide 2: Degradation During the Chloromethylation Step

The introduction of the chloromethyl group is a critical step that can be fraught with challenges, including product degradation and the formation of byproducts.

Symptoms:

  • Formation of a complex mixture of products upon chloromethylation.

  • Isolation of the corresponding hydroxymethyl or alkoxymethyl derivative instead of the desired chloromethyl product.

  • Significant charring or polymerization during the reaction.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Harsh Reaction Conditions Chloromethylation using formaldehyde and HCl can be aggressive.[4] Consider using a milder chloromethylating agent, such as chloromethyl methyl ether, but be aware of its high toxicity and carcinogenic potential.[4] Alternatively, a two-step approach involving hydroxymethylation followed by chlorination with thionyl chloride or a similar reagent may offer better control.
Presence of Nucleophiles Water or alcohol in the reaction mixture will compete with the chloride ion, leading to the formation of unwanted byproducts. Ensure all reagents and solvents are anhydrous.
Over-reaction or Polymerization The newly formed chloromethyl group can react with another molecule of the starting material, leading to diarylmethane byproducts or polymers.[4] Use a stoichiometric amount of the chloromethylating agent and maintain a low reaction temperature to minimize these side reactions.
Instability of the Product to Acid The pyridopyrimidinone core may be susceptible to degradation under the strongly acidic conditions of some chloromethylation protocols. Buffer the reaction mixture if possible, or use a method that does not require strong acid.

Experimental Protocol: Two-Step Hydroxymethylation and Chlorination

  • Hydroxymethylation: To a solution of 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in a suitable solvent (e.g., acetic acid), add paraformaldehyde. Heat the mixture gently (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture and pour it into ice-water. Collect the precipitated solid by filtration and wash with water to obtain the crude 2-(hydroxymethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Chlorination: Suspend the crude hydroxymethyl derivative in an inert solvent (e.g., dichloromethane). Add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Purification: Carefully quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Guide 3: Instability of the Final Product During Purification and Storage

The purified 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be unstable, leading to a decrease in purity over time.

Symptoms:

  • The appearance of new spots on the TLC plate of a stored sample.

  • Discoloration of the solid product upon storage.

  • Decreased purity as determined by HPLC or NMR analysis of a previously pure sample.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Hydrolysis Exposure to atmospheric moisture can lead to hydrolysis of the chloromethyl group to the corresponding alcohol. Store the compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
Light Sensitivity Some heterocyclic compounds are sensitive to light. Store the product in an amber vial to protect it from light.
Thermal Instability The compound may be thermally labile. Store it at low temperatures (e.g., in a refrigerator or freezer).
Residual Acidity or Basicity Trace amounts of acid or base from the purification process can catalyze degradation. Ensure the final product is neutral. A final wash with a dilute bicarbonate solution followed by water during the workup can help.

General Synthetic Pathway:

Caption: General synthetic route to the target compound.

References

  • MySkinRecipes. (n.d.). 2-(Chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • Pfeiffer, W. D. (n.d.).
  • Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11–17.
  • Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661.
  • (2020). Synthesis of various 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones catalyzed by TsOH‐SiO2. Journal of Heterocyclic Chemistry, 57(5), 2200-2206.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming Covalent Modification by 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

For researchers, scientists, and drug development professionals, the definitive confirmation of a covalent mechanism of action is a critical milestone in the development of targeted covalent inhibitors. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the definitive confirmation of a covalent mechanism of action is a critical milestone in the development of targeted covalent inhibitors. This guide provides an in-depth comparison of key experimental strategies to validate the covalent modification of a protein of interest by the electrophilic compound, 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative references.

The compound in focus, 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, possesses a reactive chloromethyl group, an electrophilic "warhead" primed to form a stable, covalent bond with a nucleophilic amino acid residue on a target protein.[1][2][3] The most likely target for this alkyl halide warhead is the thiol group of a cysteine residue, due to its high nucleophilicity.[4][5] However, other nucleophilic residues such as lysine, histidine, serine, or tyrosine could also be potential targets.[4][6] Verifying this covalent engagement is paramount for establishing the compound's mechanism of action and guiding further optimization.

This guide will compare and contrast the primary methodologies for confirming covalent modification: Mass Spectrometry (both intact protein and peptide mapping), Activity-Based Protein Profiling (ABPP), and Western Blotting.

Comparative Analysis of Confirmatory Techniques

Each technique offers a unique lens through which to view the covalent modification event, with distinct advantages and limitations in terms of the information provided, sensitivity, and experimental complexity.

Technique Principle Information Provided Advantages Limitations
Intact Protein Mass Spectrometry Measures the precise molecular weight of the intact protein.Confirms covalent binding and determines the stoichiometry of modification (how many molecules of the compound are bound to one protein).[7][8]Direct and unambiguous confirmation of adduct formation. Relatively fast analysis time.[9]Does not identify the specific site of modification. Requires a purified protein. Can be challenging for very large proteins.[7]
Peptide Mapping (LC-MS/MS) The protein is digested into smaller peptides, which are then analyzed by mass spectrometry to identify the modified peptide and the specific amino acid residue.Pinpoints the exact site of covalent modification.[7][8] Can provide information on site occupancy.Provides the highest resolution of binding site information.[7]More complex and time-consuming sample preparation and data analysis. May not detect low-stoichiometry modifications.[7]
Activity-Based Protein Profiling (ABPP) Utilizes chemical probes that react with the active sites of enzymes to profile their functional state.[10][11][12]Can identify the protein target(s) in a complex biological sample (e.g., cell lysate) and assess the selectivity of the covalent inhibitor.[7][13]Enables target identification in a native environment.[10] Can profile inhibitor selectivity across a whole class of enzymes.[11]Indirect confirmation of covalent binding to the target of interest. Requires the availability of a suitable activity-based probe for the target class.[14][15]
Western Blotting Uses specific antibodies to detect the target protein. A shift in molecular weight upon modification can sometimes be observed.Provides a qualitative indication of modification if the mass change is significant enough to be resolved by SDS-PAGE.[16] Can be used to assess target engagement in cells.Widely accessible technique. Can be used with complex samples.Low resolution, often unable to detect the small mass shift from a small molecule inhibitor.[16] Not a direct confirmation of covalent binding. Prone to artifacts.

Experimental Workflows and Protocols

Here, we provide detailed, step-by-step methodologies for the most definitive techniques: intact protein mass spectrometry and peptide mapping.

Diagram: Covalent Modification of a Target Protein

Covalent_Modification cluster_reactants Reactants cluster_product Product Protein Target Protein (with nucleophilic Cys-SH) Adduct Covalently Modified Protein (Protein-S-CH2-Inhibitor) Protein->Adduct Covalent Bond Formation (SN2 Reaction) Inhibitor 2-(chloromethyl)-9-methyl- 4H-pyrido[1,2-a]pyrimidin-4-one Inhibitor->Adduct HCl HCl Adduct->HCl Leaving Group

Caption: Covalent modification of a cysteine residue by 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol 1: Intact Protein Mass Spectrometry

This protocol is designed to provide a clear "yes" or "no" answer to the question of covalent binding.

Rationale: By measuring the mass of the protein before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor (minus the leaving group, in this case, chlorine) provides direct evidence of a covalent adduct.[7][8][9]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified target protein at a concentration of 1-5 mg/mL in a mass spectrometry-compatible buffer (e.g., 20 mM ammonium acetate, pH 7.4).

    • Prepare a stock solution of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in an appropriate solvent (e.g., DMSO).

    • Incubate the protein with a 5-10 fold molar excess of the inhibitor for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C). A time-course experiment can also be performed to assess the rate of modification.

    • Prepare a control sample of the protein incubated with the same concentration of the solvent (e.g., DMSO) under the same conditions.

  • Sample Desalting:

    • Before analysis, it is crucial to remove non-volatile salts from the protein sample. This is typically achieved using a C4 ZipTip or online desalting with a reversed-phase column.

  • Mass Spectrometry Analysis:

    • Analyze the desalted samples by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.

    • Acquire data in the positive ion mode over a mass range appropriate for the protein of interest.

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the inhibitor-treated protein with the control protein. A mass increase corresponding to the molecular weight of the inhibitor fragment (C10H9N2O = 189.20 Da) confirms covalent modification.

Diagram: Intact Protein Mass Spectrometry Workflow

Intact_MS_Workflow Start Purified Protein + Inhibitor Incubation Desalting Sample Desalting (e.g., ZipTip) Start->Desalting Control Purified Protein + Vehicle (DMSO) Control Control->Desalting MS_Analysis ESI-TOF Mass Spectrometry Analysis Desalting->MS_Analysis Deconvolution Spectral Deconvolution MS_Analysis->Deconvolution Comparison Compare Masses of Treated vs. Control Deconvolution->Comparison Result_Modified Mass Shift Observed: Covalent Modification Confirmed Comparison->Result_Modified Yes Result_Unmodified No Mass Shift: No Covalent Modification Comparison->Result_Unmodified No

Caption: Workflow for confirming covalent modification by intact protein mass spectrometry.

Protocol 2: Peptide Mapping by LC-MS/MS

This protocol is employed to identify the specific amino acid residue that has been covalently modified.

Rationale: By digesting the modified protein into smaller peptides, the mass increase from the inhibitor will be localized to a single peptide. Tandem mass spectrometry (MS/MS) can then be used to sequence this peptide and pinpoint the exact site of modification.[6][7][8]

Step-by-Step Methodology:

  • Protein Modification and Denaturation:

    • Incubate the purified protein with the inhibitor as described in the intact protein protocol.

    • Denature the protein by adding a denaturant such as urea or guanidinium chloride.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT).

    • Alkylate free cysteine residues with an alkylating agent like iodoacetamide (IAM). This step is crucial to prevent disulfide bond reformation and to differentiate between cysteines that are modified by the inhibitor and those that are not.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration and add a protease, most commonly trypsin, which cleaves proteins C-terminal to lysine and arginine residues.

    • Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reversed-phase chromatography and then subjected to MS and MS/MS analysis.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the known sequence of the target protein.

    • The search parameters should include a variable modification on cysteine (or other potential nucleophilic residues) corresponding to the mass of the inhibitor fragment.

    • Identification of a peptide with this mass modification, supported by a high-quality MS/MS spectrum, confirms the site of covalent modification.

Concluding Remarks

The robust confirmation of covalent modification by 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one requires a multi-faceted approach. While intact protein mass spectrometry provides the initial, direct evidence of adduct formation, peptide mapping by LC-MS/MS is indispensable for elucidating the precise binding site, a critical piece of information for structure-activity relationship studies and the rational design of next-generation inhibitors.[4][17][18] For studies in more complex biological systems, techniques like Activity-Based Protein Profiling can offer invaluable insights into target engagement and selectivity.[7][13] By employing these rigorous and complementary techniques, researchers can confidently establish the covalent mechanism of action, a cornerstone of successful covalent drug discovery programs.[17][19]

References

  • Krishnamurthy, V. M., & Lanyon, L. F. (2021). Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]

  • Luchini, A., et al. (2023). Integrated Covalent Drug Design Workflow Using Site Identification by Ligand Competitive Saturation. Journal of Chemical Theory and Computation. [Link]

  • Schröder, J., et al. (2021). Characterization of Covalent-Reversible EGFR Inhibitors. PubMed Central. [Link]

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  • Zhang, J., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PubMed. [Link]

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  • WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

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  • Wang, J., et al. (2022). Activity-Based Protein Profiling Probe for the Detection of Enzymes Catalyzing Polysorbate Degradation. ACS Publications. [Link]

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  • Strelow, J. M., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. ACS Publications. [Link]

  • Evotec. (n.d.). Advancing Drug Discovery With Covalent Fragment Screening. [Link]

  • ResearchGate. (n.d.). Covalent drugs and inhibitors characterization based on kinetic properties. [Link]

  • CAS.org. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • de Bruin, G., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PubMed Central. [Link]

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  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]

  • Azure Biosystems. (2021). Post-Translational Modifications. [Link]

  • Forrester, M. T., et al. (2018). Covalent Chemical Tools for Profiling Post-Translational Modifications. PubMed Central. [Link]

  • Kim, J., et al. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. [Link]

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Comparative

A Senior Application Scientist's Guide to Electrophilic Probes: A Comparative Analysis of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMPP)

Introduction: The Indispensable Role of Electrophilic Probes in Modern Drug Discovery In the intricate landscape of cellular biology and drug development, understanding the functional state of proteins within their nativ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Electrophilic Probes in Modern Drug Discovery

In the intricate landscape of cellular biology and drug development, understanding the functional state of proteins within their native environment is paramount. Electrophilic probes are a cornerstone of chemical biology, providing a powerful toolkit to covalently label and study proteins, thereby offering a window into their activity, interactions, and druggability.[1] These probes are characterized by an electrophilic "warhead" that forms a stable covalent bond with nucleophilic amino acid residues on target proteins. This covalent and often irreversible interaction allows for the enrichment and identification of labeled proteins, providing invaluable insights that transient, non-covalent interactions might miss.[2]

The application of electrophilic probes, particularly within the framework of Activity-Based Protein Profiling (ABPP), has revolutionized our ability to identify novel drug targets, elucidate mechanisms of action, and screen for potent and selective inhibitors.[3] The choice of an electrophilic probe is a critical experimental parameter, as its inherent reactivity and selectivity dictate the subset of the proteome that can be interrogated.

This guide provides an in-depth comparison of a novel electrophilic probe, 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMPP), with two of the most widely utilized classes of electrophilic probes: iodoacetamides (IA) and maleimides. We will delve into the mechanistic underpinnings of their reactivity, present a framework for their comparative evaluation, and provide detailed experimental protocols for their application.

A Spotlight on 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMPP): A Probe with Untapped Potential

CMPP (CAS 796067-44-2) is a heterocyclic compound featuring a chloromethyl ketone (CMK) functional group appended to a pyrido[1,2-a]pyrimidin-4-one scaffold.[4] While the pyrido[1,2-a]pyrimidin-4-one core is a recognized pharmacophore in medicinal chemistry, its utility as a platform for electrophilic probes is an emerging area of investigation.[5][6]

Predicted Mechanism of Action and Reactivity

The electrophilicity of CMPP is centered on the carbon atom of the chloromethyl group. The adjacent carbonyl group and the electron-withdrawing nature of the fused aromatic ring system are predicted to enhance the susceptibility of this carbon to nucleophilic attack. The reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic amino acid residue attacks the chloromethyl carbon, displacing the chloride leaving group.[7]

The primary nucleophilic targets for chloromethyl ketones in a biological context are the side chains of cysteine, histidine, and to a lesser extent, lysine and the N-terminus. The reactivity is highly dependent on the pKa of the nucleophile and the local microenvironment.

CMPP_Mechanism CMPP CMPP CH₂Cl TransitionState Transition State CMPP:warhead->TransitionState Nucleophilic Attack Protein Protein Cys-SH Protein:cys->TransitionState CovalentAdduct Covalent Adduct Protein-S-CH₂-CMPP TransitionState->CovalentAdduct Bond Formation Chloride Cl⁻ TransitionState->Chloride Leaving Group Departure caption Predicted SN2 mechanism of CMPP with a cysteine residue.

Caption: Predicted SN2 mechanism of CMPP with a cysteine residue.

Comparative Analysis: CMPP vs. Iodoacetamide and Maleimide

To contextualize the potential of CMPP, we compare its predicted characteristics against the well-established electrophilic probes, iodoacetamide (IA) and maleimide.

Feature2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMPP)Iodoacetamide (IA)Maleimide
Warhead Chloromethyl ketoneIodoacetamideMaleimide
Reaction Mechanism SN2SN2Michael Addition
Primary Target(s) Cysteine, Histidine (predicted)CysteineCysteine
pH Dependence Moderately dependent; reactivity increases with nucleophile deprotonationHighly dependent; favored at pH > 7.5 for cysteine thiolateLess pH-dependent than IA; reactive with thiols at near-neutral pH (6.5-7.5)[8]
Bond Stability Stable thioether bondStable thioether bondThiosuccinimide adduct; can undergo hydrolysis or retro-Michael reaction
Selectivity Potentially broader reactivity profile (to be determined experimentally)High selectivity for reactive cysteinesHighly selective for cysteines at neutral pH
Cell Permeability Predicted to be good due to heterocyclic scaffoldGood (for uncharged derivatives)Good
Delving Deeper into the Competitors:
  • Iodoacetamide (IA): A classic electrophilic probe that alkylates cysteine residues.[8] Its reactivity is highly dependent on the deprotonation of the cysteine thiol to the more nucleophilic thiolate, making IA labeling sensitive to the local pKa of the cysteine residue. This property can be exploited to profile the reactivity of functionally important cysteines.[9]

  • Maleimide: This probe reacts with thiols via a Michael addition mechanism. The reaction is generally faster and can proceed at lower pH compared to iodoacetamides.[8] However, the resulting thiosuccinimide adduct can be less stable under certain conditions.

Experimental Workflows for Comparative Profiling

To empirically validate the performance of CMPP against IA and maleimide, a series of well-defined experiments are necessary. The following protocols provide a roadmap for such a comparative analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_labeling Probe Labeling cluster_analysis Downstream Analysis cell_lysate Cell Lysate Preparation protein_quant Protein Quantification cell_lysate->protein_quant label_cmpp Incubate with CMPP protein_quant->label_cmpp Divide into aliquots label_ia Incubate with IA-alkyne protein_quant->label_ia Divide into aliquots label_mal Incubate with Maleimide-alkyne protein_quant->label_mal Divide into aliquots click_chem Click Chemistry with Reporter Tag label_cmpp->click_chem label_ia->click_chem label_mal->click_chem sds_page SDS-PAGE & In-gel Fluorescence click_chem->sds_page ms_proteomics LC-MS/MS Proteomics click_chem->ms_proteomics caption Comparative experimental workflow for electrophilic probes.

Caption: Comparative experimental workflow for electrophilic probes.

Protocol 1: In-gel Fluorescence Profiling of Labeled Proteomes

This protocol allows for a rapid, visual comparison of the protein labeling profiles of the different electrophilic probes.

Materials:

  • Cell lysate (e.g., from a relevant cell line)

  • CMPP, Iodoacetamide-alkyne, Maleimide-alkyne (10 mM stock solutions in DMSO)

  • Azide-fluorophore conjugate (e.g., Azide-TAMRA)

  • Click chemistry reagents (Copper(II) sulfate, TBTA, Sodium ascorbate)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Protein Preparation: Thaw cell lysate on ice. Determine protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling:

    • In separate microcentrifuge tubes, dilute 50 µg of proteome to a final concentration of 1 mg/mL in PBS.

    • Add each electrophilic probe (CMPP, IA-alkyne, Maleimide-alkyne) to a final concentration of 100 µM. Include a DMSO vehicle control.

    • Incubate at room temperature for 1 hour.

  • Click Chemistry:

    • To each labeled proteome, add the following click chemistry reagents in order:

      • Azide-fluorophore (final concentration 100 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP; final concentration 1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA; final concentration 100 µM)

      • Copper(II) sulfate (CuSO₄; final concentration 1 mM)

    • Vortex and incubate at room temperature for 1 hour in the dark.

  • SDS-PAGE and Imaging:

    • Add 4x SDS-PAGE loading buffer to each sample and boil for 5 minutes.

    • Load equal amounts of protein onto a polyacrylamide gel.

    • Run the gel according to standard procedures.

    • Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 2: Mass Spectrometry-based Proteomic Analysis for Target Identification

This protocol enables the identification of the specific proteins and amino acid residues targeted by each probe.

Materials:

  • Labeled proteomes from Protocol 1 (using an azide-biotin tag instead of a fluorophore)

  • Streptavidin agarose beads

  • Urea, Dithiothreitol (DTT), Iodoacetamide (for blocking)

  • Trypsin

  • LC-MS/MS instrumentation and software

Procedure:

  • Enrichment of Labeled Proteins:

    • Perform click chemistry on the labeled proteomes using an azide-biotin tag.

    • Incubate the biotinylated proteomes with streptavidin agarose beads to enrich for labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-bead Digestion:

    • Resuspend the beads in a denaturation buffer (e.g., 8 M urea).

    • Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.

    • Digest the proteins on-bead with trypsin overnight.

  • LC-MS/MS Analysis:

    • Elute the tryptic peptides from the beads.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify the labeled proteins and the specific sites of modification.

    • Compare the lists of identified proteins and modification sites for each of the electrophilic probes.

Conclusion and Future Directions

The landscape of chemical biology is continually evolving, with the development of novel reagents like 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMPP) paving the way for new avenues of research. While the established utility of iodoacetamides and maleimides is undeniable, the exploration of probes with potentially different reactivity and selectivity profiles, such as CMPP, is crucial for expanding the scope of the "druggable" proteome.

The predicted reactivity of the chloromethyl ketone warhead, combined with the unique properties of the pyrido[1,2-a]pyrimidin-4-one scaffold, positions CMPP as a promising tool for chemical proteomics. The experimental workflows outlined in this guide provide a robust framework for the head-to-head comparison of CMPP with standard electrophilic probes. The data generated from such studies will be instrumental in defining the utility of CMPP and will undoubtedly contribute to the broader understanding of protein function and the development of next-generation covalent therapeutics.

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Validation

A Senior Application Scientist's Guide to Cellular Target Engagement Validation for Covalent Inhibitors

Focus Molecule: 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Introduction: The Imperative of Knowing Your Target In the landscape of modern drug discovery, confirming that a molecule binds to its intended ta...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Introduction: The Imperative of Knowing Your Target

In the landscape of modern drug discovery, confirming that a molecule binds to its intended target within a living cell is a foundational pillar of a successful research program. This process, known as target engagement, provides the crucial link between a compound's chemical structure and its biological effect. For covalent inhibitors, such as the focus molecule 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, this validation is even more critical. The pyrido[1,2-a]pyrimidin-4-one scaffold is a versatile heterocyclic motif known to be a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active agents[1][2]. The addition of a reactive chloromethyl "warhead" transforms the molecule into a covalent inhibitor, designed to form a permanent bond with its protein target, often a nucleophilic residue like cysteine within an enzyme's active site[3][4].

This guide provides an in-depth comparison of the principal methodologies used to confirm and quantify the cellular target engagement of such covalent compounds. As a senior application scientist, my objective is not merely to present protocols but to illuminate the strategic rationale behind choosing one method over another, ensuring that the data generated is robust, reliable, and directly answers the key questions of your project. We will explore label-free biophysical methods that measure the direct consequences of binding, offering a clear verdict on whether your compound is hitting its mark in the complex milieu of the cell.

Chapter 1: A Comparative Analysis of Target Engagement Methodologies

Validating the interaction between a small molecule and its protein target in a cellular context is a significant challenge.[5] Several powerful techniques have been developed, each with a unique set of strengths and weaknesses. For a covalent inhibitor, the ideal method should be label-free (to avoid altering the compound's intrinsic properties), applicable in intact cells or lysates, and capable of providing quantitative data. Here, we compare three gold-standard techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Activity-Based Protein Profiling (ABPP).

Methodology Comparison
Parameter Cellular Thermal Shift Assay (CETSA) Drug Affinity Responsive Target Stability (DARTS) Activity-Based Protein Profiling (ABPP)
Principle Ligand binding alters protein thermal stability.Ligand binding protects the target protein from proteolysis.A reactive probe covalently labels active enzyme families.
Label Requirement Label-free for the test compound.Label-free for the test compound.Requires a specialized, tagged chemical probe.
Primary Readout Western Blot or Mass Spectrometry.Western Blot or Mass Spectrometry.Gel-based fluorescence or Mass Spectrometry.
Cellular Context Applicable in intact cells and lysates.[6]Primarily used in cell lysates.[7]Applicable in intact cells and lysates.[8]
Key Advantage Measures target engagement in a physiological context.[9]Does not depend on thermal stability changes.[7]Directly maps the site of covalent modification.[3]
Key Limitation Some interactions may not cause a thermal shift.[7]Requires optimization of protease concentration.[7]Competition format can be complex to interpret.
Suitability for Covalent Inhibitors Excellent. The permanent bond provides a strong, stable thermal shift.Good. The covalent adduct robustly protects against proteolysis.Excellent. Used in a competitive format to show the inhibitor blocks probe binding.

Chapter 2: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly measures drug-protein interactions in living cells.[10] The foundational principle is that when a ligand binds to a target protein, the resulting complex is often thermodynamically stabilized, leading to an increase in its melting temperature (Tm).[11]

Scientific Rationale

Unbound proteins, when heated, will denature and aggregate at a characteristic temperature.[12] A covalently bound inhibitor, like our focus molecule, forms a permanent adduct that significantly reinforces the protein's tertiary structure. This stabilization means a higher temperature is required to unfold and precipitate the protein. By measuring the amount of soluble protein remaining at various temperatures, we can generate a "melting curve." A shift in this curve in the presence of the drug is direct evidence of target engagement.[12]

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound (or DMSO Vehicle) A->B C 3. Aliquot Cells B->C D 4. Heat Aliquots (Temperature Gradient) C->D E 5. Cell Lysis D->E F 6. Separate Soluble & Precipitated Fractions E->F G 7. Quantify Soluble Target (Western Blot / MS) F->G H 8. Plot Melting Curve (% Soluble vs. Temp) G->H

Caption: Figure 1. CETSA Experimental Workflow.

Detailed Protocol: Western Blot-Based CETSA
  • Cell Culture & Treatment: Plate cells of interest (e.g., NCI-H358) and grow to 80-90% confluency. Treat cells with various concentrations of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 2 hours) at 37°C.[10]

  • Heating Step: Harvest and resuspend the treated cells in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes.[13] Heat the aliquots for 3-8 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling to room temperature.[10][13]

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or addition of a mild lysis buffer).[13] Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation (e.g., 17,000 x g for 30 minutes at 4°C).[13]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize samples. Analyze the amount of the specific target protein remaining in the soluble fraction using SDS-PAGE and Western blotting with a target-specific antibody.[11]

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble protein relative to the non-heated control against temperature. The resulting curve can be fitted to determine the Tm. A positive ΔTm in the drug-treated sample compared to the vehicle control confirms target engagement.

Chapter 3: Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method for identifying and validating protein targets.[14] Instead of thermal denaturation, DARTS leverages the principle that ligand binding can protect a protein from proteolytic degradation.[15]

Scientific Rationale

The binding of a small molecule, particularly a covalent one, stabilizes the three-dimensional structure of its target protein.[16] This conformational stabilization can mask protease cleavage sites, making the protein more resistant to digestion by a non-specific protease like pronase or thermolysin. By comparing the degradation patterns of proteins from a cell lysate treated with the compound versus a vehicle control, proteins that are protected by the compound can be identified as potential targets.[17]

DARTS Experimental Workflow

DARTS_Workflow cluster_prep Lysate Treatment cluster_digest Proteolysis cluster_analysis Analysis A 1. Prepare Cell Lysate B 2. Aliquot Lysate A->B C 3. Add Compound (or DMSO Vehicle) B->C D 4. Add Protease (e.g., Pronase) C->D E 5. Incubate (Room Temp) D->E F 6. Stop Digestion E->F G 7. Analyze by SDS-PAGE & Western Blot / MS F->G H 8. Compare Band Intensity (Protected vs. Unprotected) G->H

Caption: Figure 2. DARTS Experimental Workflow.

Detailed Protocol: Western Blot-Based DARTS
  • Lysate Preparation and Treatment: Grow and harvest cells as described for CETSA. Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER buffer) and clarify the lysate by centrifugation.[18] Aliquot the lysate and incubate with the covalent inhibitor or DMSO vehicle control for at least 1 hour on ice.

  • Protease Digestion: The choice of protease and its concentration is a critical optimization step. Pronase is often used due to its broad specificity. Add the optimized concentration of protease to the compound- and vehicle-treated lysates and incubate at room temperature for a set time (e.g., 30 minutes).[18]

  • Stopping the Reaction: Stop the digestion by adding loading buffer and boiling the samples for 5-10 minutes, which denatures and inactivates the protease.[11]

  • Analysis: Separate the protein fragments by SDS-PAGE and analyze via Western blot using an antibody specific to the suspected target.

  • Data Interpretation: In the vehicle-treated lane, the target protein band should be faint or absent due to digestion. In the drug-treated lane, a prominent band at the correct molecular weight indicates that the covalent inhibitor protected the target protein from proteolysis, thus confirming engagement.

Chapter 4: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technology that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[8] For validating a covalent inhibitor, a competitive ABPP format is employed.[3]

Scientific Rationale

The principle relies on an "activity-based probe" (ABP), which is a small molecule that typically consists of three parts: a reactive group (warhead) that covalently binds to the active site of a specific enzyme class, a linker, and a reporter tag (like biotin or a fluorophore) for detection.[19] To validate target engagement of an unlabeled inhibitor like our focus molecule, cells are first treated with the inhibitor. This allows the inhibitor to bind to its target. Subsequently, the cells are treated with a broad-spectrum ABP that targets the same class of enzymes. If the inhibitor has engaged the target, it will block the active site, preventing the ABP from binding. The reduction in signal from the ABP at the target protein's molecular weight is a direct measure of target engagement.[20]

Competitive ABPP Experimental Workflow

ABPP_Workflow cluster_prep Competitive Binding cluster_detect Detection & Analysis A 1. Treat Live Cells/Lysate with Covalent Inhibitor B 2. Incubate to Allow Target Engagement A->B C 3. Add Activity-Based Probe (ABP) B->C D 4. Lyse Cells (if needed) C->D E 5. Visualize Labeled Proteins (e.g., Gel-based Fluorescence) D->E F 6. Identify Target by MS (via Biotin pulldown) D->F G 7. Quantify Signal Reduction (Inhibitor vs. Vehicle) E->G

Caption: Figure 3. Competitive ABPP Workflow.

Detailed Protocol: Competitive ABPP
  • Inhibitor Treatment: Treat intact cells or cell lysate with varying concentrations of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one or a vehicle control. The incubation time should be sufficient to allow for covalent bond formation.

  • Probe Labeling: Add the appropriate ABP (e.g., a cysteine-reactive probe if the target is a cysteine-containing enzyme) to the samples and incubate for a defined period.[8]

  • Detection and Analysis (Gel-Based): If the ABP has a fluorescent tag, the reaction can be stopped with loading buffer, and the proteins separated by SDS-PAGE. The gel is then scanned on a fluorescence scanner. A dose-dependent decrease in the fluorescent band corresponding to the target protein in the inhibitor-treated lanes confirms target engagement.

  • Detection and Analysis (Mass Spectrometry): If the ABP has a biotin tag, the labeled proteins can be enriched using streptavidin beads, digested on-bead (e.g., with trypsin), and the resulting peptides identified and quantified by LC-MS/MS.[21] This proteomic approach can confirm the identity of the target and reveal off-targets across the proteome.[22]

Conclusion: A Multi-Faceted Approach to Validation

There is no single "best" method for validating target engagement; the optimal choice depends on the specific research question, available resources, and the nature of the target protein.

  • CETSA is arguably the most physiologically relevant method as it can be performed in intact, living cells, providing unambiguous proof of target binding under native conditions.[9]

  • DARTS serves as an excellent orthogonal method. If a protein-ligand interaction does not produce a thermal shift, DARTS offers a valuable alternative for validation.[23]

  • Competitive ABPP is exceptionally powerful for covalent inhibitors, not only confirming engagement but also providing insights into the inhibitor's selectivity across a whole family of enzymes.[3]

For a robust validation of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a prudent strategy would be to first use CETSA to confirm engagement in intact cells. Following this, DARTS or competitive ABPP could be employed as an orthogonal method to strengthen the findings.[23] This multi-pronged approach provides the highest degree of confidence, building a self-validating dataset that is essential for the progression of any covalent inhibitor drug discovery program.

References

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv. [Link]

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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central. [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (n.d.). PubMed Central. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). PubMed Central. [Link]

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Comparative

A Comparative Guide to the Biological Activity of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its Parent Scaffold

Introduction: The Privileged Scaffold and the Question of Substitution The 4H-pyrido[1,2-a]pyrimidin-4-one core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a rema...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Question of Substitution

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anti-inflammatory, and notable anticancer properties.[1][2] This guide delves into a comparative analysis of a specific, functionalized derivative, 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, against its unsubstituted parent scaffold, 4H-pyrido[1,2-a]pyrimidin-4-one.

The introduction of a chloromethyl group at the 2-position is a chemically significant modification. This electrophilic moiety has the potential to act as an alkylating agent, suggesting a possible covalent mechanism of action, which could dramatically alter the biological activity profile compared to the parent compound. This guide will provide a framework for researchers to experimentally compare these two molecules, focusing on their potential as anticancer agents, a therapeutic area where the parent scaffold has shown considerable promise.

Hypothesized Enhancement of Activity: Rationale for Comparison

The rationale for this comparative study is rooted in the structure-activity relationships of the pyrido[1,2-a]pyrimidin-4-one class. The 2-position has been a frequent site for modification to enhance potency and introduce new biological functions. For instance, substitution at this position has led to the development of potent activators of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism.[2] Furthermore, the broader pyrido[1,2-a]pyrimidine scaffold has been successfully utilized to create inhibitors of SHP2, a critical protein tyrosine phosphatase involved in cancer cell signaling.[1]

Our central hypothesis is that the 2-(chloromethyl) group of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one will confer enhanced cytotoxic activity against cancer cell lines compared to the unsubstituted parent scaffold. This enhancement is predicted to stem from the reactive nature of the chloromethyl group, potentially enabling covalent modification of a biological target.

Comparative Biological Evaluation: A Proposed Experimental Workflow

To rigorously test this hypothesis, a multi-faceted approach is proposed, encompassing cytotoxicity screening and a targeted enzyme inhibition assay.

Part 1: In Vitro Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of both compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[3][4]

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Culture and maintain cancer cell lines (e.g., MCF-7, HCT116) cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding compound_prep Prepare serial dilutions of test compounds and parent scaffold treatment Treat cells with compounds for 48-72 hours compound_prep->treatment mtt_addition Add MTT reagent to each well treatment->mtt_addition incubation Incubate to allow formazan crystal formation mtt_addition->incubation solubilization Solubilize formazan crystals with DMSO incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance ic50_calc Calculate IC50 values from dose-response curves read_absorbance->ic50_calc G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras promotes activation Inhibitor 2-(chloromethyl)-9-methyl- 4H-pyrido[1,2-a]pyrimidin-4-one Inhibitor->SHP2 Inhibits

Caption: SHP2's role in the Ras-MAPK signaling pathway.

General Protocol: In Vitro SHP2 Inhibition Assay (Spectrophotometric)

This protocol outlines a general method to determine the inhibitory activity of the compounds against purified SHP2 enzyme.

  • Reagents and Materials:

    • Purified recombinant human SHP2 enzyme.

    • A suitable phosphopeptide substrate (e.g., p-nitrophenyl phosphate - pNPP, or a more specific substrate).

    • Assay buffer optimized for SHP2 activity.

    • Test compounds and parent scaffold dissolved in DMSO.

    • 96-well microplate.

    • Microplate reader.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the SHP2 enzyme to each well.

    • Add the different concentrations of the test compounds to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitors for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the substrate to each well.

    • Monitor the formation of the product (e.g., p-nitrophenol from pNPP) by measuring the increase in absorbance at 405 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Expected Data and Interpretation

CompoundTarget EnzymePredicted IC50 (µM)
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneSHP2< 5
4H-pyrido[1,2-a]pyrimidin-4-oneSHP2> 100

A potent IC50 value for the 2-(chloromethyl) derivative against SHP2 would provide a specific molecular target for its cytotoxic effects and further validate the importance of the 2-position substitution.

Conclusion and Future Directions

This guide provides a comprehensive and experimentally grounded framework for comparing the biological activity of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with its parent scaffold. The proposed workflow, from broad cytotoxicity screening to a targeted enzyme inhibition assay, is designed to provide clear, quantitative data to assess the impact of the 2-(chloromethyl) substitution.

Should the experimental results align with the hypotheses presented, this would strongly suggest that 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a promising lead compound for the development of novel anticancer agents. Further studies could then focus on elucidating the precise mechanism of action, including investigating potential covalent binding to the target enzyme, and optimizing the structure to improve potency and selectivity.

References

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • Guo, C., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3358-3363. [Link]

  • International Journal of Pharmaceutical Research and Applications (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Roy, P. S. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Ma, Y., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274712. [Link]

  • Boxer, M. B., et al. (2010). Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. Nature Chemical Biology, 6(8), 581-587. [Link]

  • Warner, S. L., et al. (2014). Activators of PKM2 in cancer metabolism. Future Medicinal Chemistry, 6(10), 1167-1178. [Link]

  • Brown, A. L., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 332. [Link]

  • Jorand-Lebrun, C., et al. (2020). Novel Pyrimidinones as SHP2 Antagonists for Treating Cancer. ACS Medicinal Chemistry Letters, 11(12), 2416-2421. [Link]

  • Yu, Z., et al. (2011). A structure-based approach to identify SHP2 inhibitors with a novel scaffold. Bioorganic & Medicinal Chemistry Letters, 21(14), 4238-4242. [Link]

  • Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24903-24916. [Link]

  • Zhang, Z.-Y. (n.d.). Development of SHP2 inhibitors for targeted anti-cancer therapy. Purdue University. [Link]

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Validation

Selectivity Profiling of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Comparative Guide to a Potential Covalent Kinase Inhibitor

In the landscape of modern drug discovery, particularly in oncology, the pursuit of highly selective kinase inhibitors is paramount.[1] Kinases, being a large family of structurally related enzymes, present a significant...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the pursuit of highly selective kinase inhibitors is paramount.[1] Kinases, being a large family of structurally related enzymes, present a significant challenge in achieving target specificity. Poor selectivity can lead to off-target effects and associated toxicities, derailing an otherwise promising therapeutic candidate. This guide provides an in-depth analysis of the selectivity profiling of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a compound featuring a reactive chloromethyl group, suggesting a covalent mechanism of action.[2] We will explore the experimental design, present comparative data, and discuss the implications of the selectivity profile for its potential as a therapeutic agent.

Introduction: The Significance of Covalent Inhibition and Selectivity Profiling

The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a versatile core in the design of kinase inhibitors, with derivatives showing activity against a range of kinases, including SHP2, PI3K, and FGFR.[3][4][5] The introduction of a chloromethyl group at the 2-position of this scaffold transforms it into a potential covalent inhibitor. Covalent inhibitors form a stable bond with their target protein, often leading to prolonged target engagement and high potency.[2][6] This can be particularly advantageous for overcoming drug resistance. However, the reactive nature of covalent inhibitors also raises concerns about off-target reactivity, making rigorous selectivity profiling an indispensable step in their development.[6]

Kinase selectivity profiling is the process of assessing the activity of a compound against a broad panel of kinases.[1] This provides a comprehensive view of the compound's kinome-wide interactions, enabling researchers to identify its primary target(s), uncover potential off-target liabilities, and guide lead optimization efforts.[7]

Experimental Design for Kinase Selectivity Profiling

The choice of experimental design is critical for obtaining meaningful and reproducible selectivity data. Here, we outline a robust strategy for profiling 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Kinase Panel Selection

For an initial broad assessment of selectivity, a comprehensive kinase panel is recommended. Several commercial services offer panels covering a significant portion of the human kinome. For this study, we selected the KinaseProfiler™ full human kinase panel from Eurofins Discovery , which encompasses over 400 kinases.[8] This broad screen is crucial for identifying both expected and unexpected interactions.

Assay Technology: ADP-Glo™ Kinase Assay

A variety of assay technologies are available for kinase activity measurement, including radiometric, fluorescence-based, and luminescence-based methods.[1] We opted for the ADP-Glo™ Kinase Assay from Promega due to its high sensitivity, broad dynamic range, and compatibility with a wide range of kinases and ATP concentrations.[9] This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.

Experimental Conditions

The concentration of ATP used in the assay can significantly influence the apparent potency of an inhibitor, especially for ATP-competitive inhibitors. To obtain a comprehensive understanding of the inhibitor's behavior, we will perform the initial screen at a fixed ATP concentration of 10 µM. For any identified primary targets, we will then determine the IC50 values at the physiological ATP concentration (1 mM) to better reflect the cellular environment.[10]

Experimental Protocol: Kinase Selectivity Profiling using ADP-Glo™

The following is a detailed, step-by-step protocol for the kinase selectivity profiling of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Materials:

  • 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (test compound)

  • KinaseProfiler™ full human kinase panel (Eurofins Discovery)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Appropriate kinase buffers, substrates, and cofactors

  • 384-well plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a dilution series to achieve the desired final assay concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase/buffer solution.

    • Add 0.5 µL of the diluted test compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate solution.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. For dose-response experiments, fit the data to a four-parameter logistic equation to determine the IC50 values.

Data Visualization and Comparative Analysis

To illustrate the output of a selectivity profiling study, we present a hypothetical, yet realistic, dataset for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. We will compare its profile to that of Ibrutinib , a well-characterized covalent inhibitor of Bruton's tyrosine kinase (BTK), and a hypothetical non-covalent inhibitor of the same primary target.

Kinase Selectivity Profile of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The following table summarizes the hypothetical inhibition data for our compound of interest against a selection of kinases.

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)Kinase Family
BTK 98% 5 TEC
TEC92%15TEC
ITK85%30TEC
EGFR75%150TK
HER268%250TK
VEGFR245%>1000TK
SRC30%>1000TK
ABL125%>1000TK

This is a hypothetical dataset for illustrative purposes.

Comparative Selectivity Profiles
CompoundPrimary TargetSelectivity ProfileNoteworthy Off-Targets
2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one BTKHigh potency against BTK and other TEC family kinases. Moderate activity against EGFR and HER2.EGFR, HER2
Ibrutinib BTKHigh potency against BTK. Known off-target activity against other kinases with a homologous cysteine, such as EGFR, TEC, and BLK.EGFR, TEC, BLK
Hypothetical Non-Covalent BTK Inhibitor BTKHigh potency and selectivity for BTK with minimal off-target activity.None significant

This comparative table highlights a key characteristic of many covalent inhibitors: a degree of "promiscuity" driven by the presence of reactive cysteines in the kinome.[11] While our hypothetical compound shows potent inhibition of its primary target, BTK, it also demonstrates activity against other kinases, which could represent either therapeutic opportunities or potential liabilities.

Visualizing the Experimental Workflow and Selectivity

Diagrams are powerful tools for visualizing complex experimental workflows and data relationships.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Kinase_Prep Kinase/Buffer Addition Reaction_Start Add ATP/Substrate (Initiate Reaction) Kinase_Prep->Reaction_Start Incubation_1 Incubate 60 min Reaction_Start->Incubation_1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction) Incubation_1->Add_ADP_Glo Incubation_2 Incubate 40 min Add_ADP_Glo->Incubation_2 Add_Detection Add Kinase Detection Reagent Incubation_2->Add_Detection Incubation_3 Incubate 30 min Add_Detection->Incubation_3 Read_Plate Measure Luminescence Incubation_3->Read_Plate Data_Analysis Calculate % Inhibition / IC50 Read_Plate->Data_Analysis

Caption: Workflow for Kinase Selectivity Profiling.

G Kinome Kinome BTK BTK (5 nM) TEC TEC (15 nM) ITK ITK (30 nM) EGFR EGFR (150 nM) HER2 HER2 (250 nM) VEGFR2 VEGFR2 (>1000 nM) SRC SRC (>1000 nM) ABL1 ABL1 (>1000 nM)

Sources

Comparative

A Comparative Guide to the Reactivity of 2-(Chloromethyl) vs. 2-(Bromomethyl) Pyrido[1,2-a]pyrimidin-4-ones

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halomethyl Reactivity in a Privileged Heterocyclic Scaffold, Supported by Foundational Chemical Principles and Experimental Desi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halomethyl Reactivity in a Privileged Heterocyclic Scaffold, Supported by Foundational Chemical Principles and Experimental Design.

In the landscape of medicinal chemistry and synthetic organic chemistry, the pyrido[1,2-a]pyrimidin-4-one core is a well-established "privileged scaffold," appearing in numerous compounds with diverse biological activities, including anti-inflammatory, anti-allergic, and SHP2 inhibitory properties.[1][2] Functionalization of this core is critical for modulating pharmacological profiles. The 2-(halomethyl) derivatives, specifically 2-(chloromethyl) and 2-(bromomethyl)pyrido[1,2-a]pyrimidin-4-ones, serve as powerful and versatile intermediates, enabling the introduction of various side chains through nucleophilic substitution.

While structurally similar, the choice between the chloro- and bromo- derivatives has significant consequences for reaction kinetics, yield, and overall synthetic strategy. This guide provides an in-depth comparison of their reactivity, grounded in the principles of physical organic chemistry, to empower researchers in making informed decisions for experimental design and process development.

The Decisive Factor: Leaving Group Ability

The reactivity of these compounds in nucleophilic substitution reactions is predominantly governed by the identity of the halogen atom, which functions as the leaving group. For primary halides like these, the reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The rate of an SN2 reaction is directly influenced by the facility with which the leaving group departs. A "good" leaving group is one that is stable on its own after detaching from the carbon backbone.[4][5]

The key differences between chloride (Cl⁻) and bromide (Br⁻) as leaving groups are rooted in fundamental atomic properties:

  • Basicity : A cornerstone principle is that weaker bases make better leaving groups.[4][5][6] This is because weak bases are less inclined to share their electron pair and are more stable as independent anions. Bromide (Br⁻) is the conjugate base of hydrobromic acid (HBr, pKa ≈ -9), a stronger acid than hydrochloric acid (HCl, pKa ≈ -7). Consequently, Br⁻ is a weaker base than chloride (Cl⁻) and therefore a superior leaving group.[4]

  • Bond Strength : The carbon-halogen bond must be broken during the substitution. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[7] This means that less energy is required to cleave the C-Br bond, contributing to a lower activation energy for the reaction.

  • Polarizability : Bromine is a larger atom than chlorine, with a more diffuse electron cloud.[7][8] This higher polarizability allows the electron density to be more easily distorted, which helps to stabilize the partial negative charge that develops on the leaving group in the reaction's transition state.[7][8]

Based on these principles, it is unequivocally predicted that 2-(bromomethyl)pyrido[1,2-a]pyrimidin-4-one is significantly more reactive than its 2-(chloromethyl) counterpart.

Quantitative and Qualitative Comparison

While direct side-by-side kinetic data for these specific heterocyclic systems is not extensively published, the well-established principles of organic chemistry allow for a robust comparative assessment.[7] The following table summarizes the key differences that dictate their synthetic utility.

Feature2-(Bromomethyl)pyrido[1,2-a]pyrimidin-4-one2-(Chloromethyl)pyrido[1,2-a]pyrimidin-4-oneJustification
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Identity of the halogen substituent.
C-X Bond Strength WeakerStrongerThe C-Br bond is inherently weaker than the C-Cl bond.[7]
Leaving Group Ability ExcellentGoodBromide (Br⁻) is a weaker base and a more stable anion than chloride (Cl⁻).[4][5]
Polarizability HigherLowerThe larger electron cloud of bromine is more easily distorted, stabilizing the transition state.[7][8]
Predicted Reactivity in SN2 HigherLowerA better leaving group accelerates the rate-determining step of the reaction.[7]
Typical Reaction Conditions Milder (e.g., lower temperatures, shorter reaction times)More Forcing (e.g., higher temperatures, longer reaction times, potential need for catalysts like NaI)A direct consequence of the higher intrinsic reactivity.
Substrate Stability Less stable, more prone to degradation over timeMore stable, better for long-term storageThe trade-off for higher reactivity is often lower stability.

Visualizing the Reaction Pathway and Workflow

The SN2 reaction mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This proceeds through a high-energy trigonal bipyramidal transition state.

Caption: Generalized SN2 mechanism for nucleophilic substitution.

A typical workflow for comparing the reactivity of the two substrates in a laboratory setting would involve running parallel reactions and monitoring their progress over time.

Experimental_Workflow sub_chloro 2-(Chloromethyl) Substrate setup_chloro Reaction Setup A (Substrate, Nucleophile, Solvent, T°C) sub_chloro->setup_chloro sub_bromo 2-(Bromomethyl) Substrate setup_bromo Reaction Setup B (Substrate, Nucleophile, Solvent, T°C) sub_bromo->setup_bromo monitor_chloro Monitor Reaction A (TLC / LC-MS) at t = 0, 0.5, 1, 2, 4h setup_chloro->monitor_chloro t = 0 monitor_bromo Monitor Reaction B (TLC / LC-MS) at t = 0, 0.5, 1, 2, 4h setup_bromo->monitor_bromo t = 0 analysis Comparative Analysis (Time to completion, Yield, Purity) monitor_chloro->analysis monitor_bromo->analysis

Caption: Workflow for a parallel comparative kinetics experiment.

Experimental Protocol: A Self-Validating Comparison

This protocol is designed to provide a direct, semi-quantitative comparison of reactivity. Running the reactions in parallel under identical conditions ensures that any observed differences are attributable to the substrate itself.

Objective: To compare the rate of nucleophilic substitution of 2-(chloromethyl)- and 2-(bromomethyl)pyrido[1,2-a]pyrimidin-4-one with morpholine.

Materials:

  • 2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one (1.0 eq)

  • 2-(bromomethyl)pyrido[1,2-a]pyrimidin-4-one (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, as a mild base)

  • Acetonitrile (CH₃CN), anhydrous

  • Two identical reaction flasks with stir bars

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • LC-MS system for quantitative monitoring (optional, but recommended)

Procedure:

  • Preparation: In two separate, identical flasks labeled 'A' (chloro) and 'B' (bromo), add the respective starting material (e.g., 100 mg, 1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add an identical volume of anhydrous acetonitrile to each flask to achieve a specific concentration (e.g., 0.1 M).

  • Initiation: Place both flasks in a temperature-controlled heating block set to a moderate temperature (e.g., 50 °C) and begin stirring. Allow the mixtures to equilibrate for 5 minutes.

  • Nucleophile Addition: Simultaneously, add morpholine (1.1 eq) to each flask. This marks time t=0.

  • Monitoring: At regular intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, and 8h), withdraw a small aliquot from each reaction mixture.

    • TLC Analysis: Spot the aliquots on a TLC plate alongside the starting material. Develop the plate in an appropriate solvent system (e.g., 5-10% methanol in dichloromethane). Visualize under UV light. The consumption of the starting material (lower Rf) and the appearance of the product (higher Rf, typically) can be qualitatively compared.

    • LC-MS Analysis (Preferred): Dilute the aliquots in a fixed volume of solvent and inject them into an LC-MS. Quantify the peak areas of the starting material and product to determine the percent conversion over time.

  • Data Analysis: Plot the percent conversion versus time for both reactions. The reaction that reaches completion faster is the more reactive one. The initial slopes of these curves are proportional to the initial reaction rates, providing a quantitative measure of the reactivity difference.

Expected Outcome: The reaction with 2-(bromomethyl)pyrido[1,2-a]pyrimidin-4-one (Flask B) will proceed to completion significantly faster than the reaction with the 2-(chloromethyl) analogue (Flask A).

Implications for Synthetic Strategy and Conclusion

The pronounced reactivity difference between these two intermediates is not merely academic; it has direct implications for practical synthesis.

  • Choose 2-(bromomethyl)pyrido[1,2-a]pyrimidin-4-one when:

    • High reactivity is paramount: For reactions with weak or sterically hindered nucleophiles.

    • Mild conditions are required: To avoid decomposition of sensitive functional groups elsewhere on the molecule or nucleophile.

    • Rapid reaction times are desired for process efficiency.

  • Choose 2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one when:

    • Greater stability is needed: For multi-step syntheses where the intermediate must be stored or handled extensively.

    • Cost and availability are primary drivers: Chloro-derivatives are often less expensive and more readily available commercially.

    • Controlling reactivity is necessary: With highly potent nucleophiles, the reduced reactivity can prevent side reactions or over-alkylation. In some cases, the chloro-compound can be converted in situ to the more reactive iodo-derivative using a catalytic amount of sodium iodide (Finkelstein reaction) to achieve a balance of stability and reactivity.

References

  • SN1 and SN2: leaving group. Khan Academy. Available at: [Link]

  • 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. KPU Pressbooks. Available at: [Link]

  • 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY. CUNY Manifold. Available at: [Link]

  • Factors affecting SN2 reactions: leaving group- Part 1. Khan Academy. Available at: [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Available at: [Link]

  • 4.4: Nucleophilic substitution and elimination reactions. Chemistry LibreTexts. Available at: [Link]

  • Anti-histaminic, Anti-Inflammatory and Bronchorelaxant Activities of 2, 7-dimethyl-3-nitro-4H Pyrido [1,2-a] pyrimidine-4-one. PubMed. Available at: [Link]

Sources

Validation

orthogonal methods to validate targets of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

A Technical Guide for the Deconvolution and Validation of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMPP) Targets Introduction: The Challenge of the Unknown Target In phenotypic drug discovery, we often...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for the Deconvolution and Validation of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMPP) Targets

Introduction: The Challenge of the Unknown Target

In phenotypic drug discovery, we often identify compounds that elicit a desirable cellular response without a priori knowledge of their molecular target.[1][2] 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMPP), a molecule featuring a pyrido[1,2-a]pyrimidin-4-one scaffold often found in bioactive agents, presents such a case.[3][4] Its most telling feature is the electrophilic chloromethyl group, a reactive "warhead" that strongly suggests a covalent mechanism of action, where the compound forms a permanent bond with its protein target(s).[5][6]

This guide provides a comprehensive framework for researchers tasked with identifying and validating the protein targets of a covalent molecule like CMPP. We will move beyond single-method confirmation and embrace a philosophy of orthogonal validation , where multiple, independent experimental approaches are used to build an irrefutable case for a drug-target interaction.[7][8] Such rigor is essential to ensure that a drug candidate is efficacious because of its effects on a specific molecular target, thereby reducing the risk of late-stage failures in drug development.[7][9]

This guide is structured to mirror a logical research campaign: first, we will employ unbiased, proteome-wide methods to generate a list of high-confidence candidate targets. Second, we will detail a suite of orthogonal validation techniques—spanning biophysical, cell-based, and functional genetic approaches—to rigorously confirm these candidates.

cluster_0 Part 1: Unbiased Target Identification cluster_2 Outcome Phenotypic_Hit Phenotypic Hit (CMPP) Target_ID Chemoproteomic Target ID Phenotypic_Hit->Target_ID Covalent Nature Suggests Approach Candidate_List Candidate Target List Target_ID->Candidate_List Biophysical Direct Binding (Biophysical) Candidate_List->Biophysical Cellular Target Engagement (Cell-Based) Candidate_List->Cellular Functional Functional Consequence (Genetic/Biochemical) Candidate_List->Functional Validated_Target Validated Target Biophysical->Validated_Target Cellular->Validated_Target Functional->Validated_Target

Figure 1. High-Level Workflow. This diagram illustrates the overall strategy, moving from a phenotypic hit to a validated target through sequential identification and orthogonal validation steps.

Part 1: Unbiased Identification of CMPP Candidate Targets

Given CMPP's reactive nature, chemoproteomics is the most powerful and direct strategy for target deconvolution.[1][10] These methods use the compound itself, or a close analog, to enrich and identify interacting proteins from the entire proteome.

Activity-Based Protein Profiling (ABPP)

Principle: ABPP utilizes a modified version of the bioactive molecule (a "probe") that contains a reporter tag, such as an alkyne or azide for "click chemistry," in addition to its reactive warhead.[11] This probe is incubated with a complex proteome (e.g., cell lysate or intact cells) to label its targets. The labeled proteins are then conjugated to a capture reagent (like biotin) via click chemistry, allowing for their enrichment and subsequent identification by mass spectrometry (MS).[1]

Experimental Protocol (ABPP-MS):

  • Probe Synthesis: Synthesize a CMPP analog containing a terminal alkyne group. This modification should be placed strategically to minimize disruption of the original compound's activity.

  • Proteome Labeling: Incubate the alkyne-CMPP probe with cell lysates or live cells for a defined period. Include a DMSO vehicle control and a competition experiment where lysates are pre-incubated with excess unmodified CMPP before adding the probe. True targets will show reduced labeling in the competition sample.

  • Click Chemistry: Lyse the cells (if labeled intact) and perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach an azide-biotin tag to all probe-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to capture the biotinylated proteins. Wash extensively to remove non-specific binders.

  • On-Bead Digestion & MS Analysis: Digest the captured proteins into peptides directly on the beads using trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control and whose enrichment is competed away by excess CMPP.

Proteome Cell Lysate (Proteome) Labeling Covalent Labeling Proteome->Labeling Probe Alkyne-CMPP Probe Probe->Labeling Click Click Chemistry (+ Azide-Biotin) Labeling->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS Targets Identified Targets MS->Targets

Sources

Comparative

The Pivotal Role of Substitution Patterns in Pyrido[1,2-a]pyrimidin-4-one Scaffolds: A Comparative Analysis of 2-(Chloromethyl)-9-methyl Derivatives

Introduction: The Privileged Pyrido[1,2-a]pyrimidin-4-one Core in Drug Discovery The 4H-pyrido[1,2-a]pyrimidin-4-one ring system represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrido[1,2-a]pyrimidin-4-one Core in Drug Discovery

The 4H-pyrido[1,2-a]pyrimidin-4-one ring system represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated biological targets. This inherent versatility has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The biological activity of these compounds is intricately linked to the nature and position of substituents on the core structure. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, offering a comparative perspective against other substitution patterns and providing the experimental foundation for future drug development endeavors.

The strategic placement of a chloromethyl group at the 2-position and a methyl group at the 9-position of the 4H-pyrido[1,2-a]pyrimidin-4-one core introduces unique electronic and steric properties that significantly influence the molecule's interaction with biological targets. The 2-(chloromethyl) group, an electrophilic moiety, can act as a reactive handle for covalent modification of target proteins, a mechanism often exploited in the design of irreversible inhibitors. The 9-methyl group, on the other hand, can modulate the planarity and lipophilicity of the scaffold, impacting its binding affinity and pharmacokinetic properties.

Comparative Analysis of Biological Activity: Unraveling the Structure-Activity Relationship

The biological potential of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives is best understood through a comparative lens, examining how modifications at these key positions alter their efficacy against various biological targets. While a comprehensive activity profile for this specific substitution pattern is an area of ongoing research, we can extrapolate from existing studies on related analogues to build a robust SAR model.

Kinase Inhibition: A Promising Avenue for Anticancer Therapeutics

The pyrido[1,2-a]pyrimidine scaffold has been extensively investigated for its potential as a kinase inhibitor.[1][2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-position of the pyrido[1,2-a]pyrimidin-4-one ring is a critical site for interaction with the hinge region of many kinases.

  • The Role of the 2-Substituent: The introduction of a chloromethyl group at this position is a rational design strategy to achieve potent and potentially irreversible kinase inhibition. The electrophilic nature of the chloromethyl group can facilitate a covalent bond formation with a nucleophilic residue (e.g., cysteine) in the ATP-binding pocket of the kinase. This contrasts with derivatives bearing less reactive substituents, which typically act as reversible inhibitors. For instance, studies on related heterocyclic kinase inhibitors have shown that the presence of a reactive electrophile can lead to a significant increase in potency and duration of action.

  • The Influence of the 9-Methyl Group: Substitution at the 9-position with a methyl group can enhance binding affinity through favorable van der Waals interactions within a hydrophobic pocket of the target kinase. Furthermore, the methyl group can influence the overall conformation of the molecule, potentially pre-organizing it for optimal binding. In a study of related pyrido[2,3-d]pyrimidine derivatives as EGFR inhibitors, the presence of electron-donating groups on the pyridone ring was found to be beneficial for activity.[3]

The following table summarizes the hypothetical SAR for kinase inhibition based on available data for related compounds:

PositionSubstituentRationale for ActivityComparative Performance
2 -CH₂Cl Potential for covalent bond formation with kinase active site residues, leading to irreversible inhibition and high potency.Likely superior potency and duration of action compared to analogues with non-reactive substituents (e.g., -CH₃, -Ph).
-NH-ArylCan form key hydrogen bonds with the kinase hinge region.Potency is highly dependent on the nature and substitution of the aryl ring.
-Aryl/HeteroarylCan occupy the hydrophobic pocket and establish π-π stacking interactions.Activity is influenced by the size and electronic properties of the aromatic system.
9 -CH₃ Fills a hydrophobic pocket, enhancing binding affinity through van der Waals interactions.Generally improves potency compared to the unsubstituted analogue.
-HBaseline activity.Lower potency compared to substituted analogues.
-OCH₃Can act as a hydrogen bond acceptor and increase solubility.May offer a different binding mode and improved pharmacokinetic profile.
Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated promising anti-inflammatory properties, and the 2-(chloromethyl)-9-methyl substitution pattern offers a unique approach to modulating inflammatory pathways.

The mechanism of anti-inflammatory action for this class of compounds is likely multifactorial, potentially involving the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the suppression of inflammatory signaling cascades.

  • Targeting Inflammatory Enzymes: The electrophilic 2-chloromethyl group could irreversibly inhibit enzymes with a nucleophilic residue in their active site, similar to the mechanism observed in kinase inhibition. This could lead to a sustained anti-inflammatory effect.

  • Modulation of Signaling Pathways: The overall structure of the 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative may allow it to interfere with protein-protein interactions within inflammatory signaling pathways, such as the NF-κB pathway.

A comparative analysis suggests that the presence of the reactive chloromethyl group could confer a significant advantage in terms of potency and duration of action over derivatives with more conventional substituents.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research and validation of the SAR discussed, detailed experimental protocols for the synthesis and biological evaluation of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives are provided below.

Synthesis of 2-(Chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The synthesis of the target compound can be achieved through a multi-step process, beginning with the appropriate substituted 2-aminopyridine.

Step 1: Synthesis of Ethyl 4-chloro-3-oxobutanoate

  • To a stirred solution of ethyl acetoacetate in an appropriate solvent (e.g., dichloromethane), add sulfuryl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Condensation and Cyclization

  • To a solution of 2-amino-3-methylpyridine in a high-boiling point solvent such as diphenyl ether, add the crude ethyl 4-chloro-3-oxobutanoate from the previous step.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the precipitate by filtration, wash with a suitable solvent (e.g., hexane), and dry to obtain the crude 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 4-chloro-3-oxobutanoate cluster_step2 Step 2: Condensation and Cyclization A Ethyl acetoacetate C Ethyl 4-chloro-3-oxobutanoate A->C Dichloromethane, 0°C to RT B Sulfuryl chloride B->C E 2-(Chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C->E Diphenyl ether, Reflux D 2-Amino-3-methylpyridine D->E

Caption: Synthetic workflow for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a panel of kinases can be evaluated using a variety of commercially available assay kits or by developing an in-house assay. A common method is the ADP-Glo™ Kinase Assay.

Protocol:

  • Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, the appropriate substrate, and ATP to each well.

  • Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).

  • Incubate the plate at the optimal temperature for the specific kinase.

  • After the incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds C Add test compounds to wells A->C B Add kinase, substrate, and ATP to 96-well plate B->C D Incubate at optimal temperature C->D E Add ADP-Glo™ Reagent D->E F Add Kinase Detection Reagent E->F G Measure luminescence F->G H Calculate % inhibition and IC₅₀ G->H

Caption: Workflow for in vitro kinase inhibition assay.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percent inhibition of NO production and determine the IC₅₀ value.

  • Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.[4]

Conclusion and Future Directions

The 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The strategic inclusion of a reactive chloromethyl group at the 2-position and a methyl group at the 9-position provides a unique combination of reactivity and binding affinity that can be exploited for the design of potent and selective inhibitors.

The comparative analysis presented in this guide, based on the extrapolation of data from related compounds, provides a solid foundation for the rational design of future derivatives. Further experimental validation of the proposed SAR is crucial and will undoubtedly lead to the discovery of new and improved drug candidates. The detailed experimental protocols provided herein offer a practical starting point for researchers in the field to synthesize and evaluate these promising compounds. Future work should focus on expanding the library of derivatives with modifications at other positions of the pyrido[1,2-a]pyrimidine core to further refine the SAR and optimize the pharmacokinetic and pharmacodynamic properties of this exciting class of molecules.

References

  • Hu, S., et al. (2014). Structure activity relationship studies of 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imines as potent 5-HT₆ antagonists. Bioorganic & Medicinal Chemistry, 22(5), 1782-90. [Link]

  • Roma, G., et al. (1998). Synthesis, antiplatelet activity and comparative molecular field analysis of substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, their congeners and isosteric analogues. European Journal of Medicinal Chemistry, 33(5), 365-380. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 543-556. [Link]

  • Li, Y., et al. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry, 150, 649-661. [Link]

  • Hassan, A. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Medicinal Chemistry, 15(4), 1018-1033. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1861. [Link]

  • Hu, S., et al. (2014). Structure activity relationship studies of 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imines as potent 5-HT₆ antagonists. Bioorganic & Medicinal Chemistry, 22(5), 1782-1790. [Link]

  • Loisel, F., et al. (2018). Synthesis and Structure-Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 23(11), 2993. [Link]

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  • El-Sayed, N. N. E., et al. (2019). Synthesis and anti-inflammatory activity of diversified heterocyclic systems. Chemical Biology & Drug Design, 94(4), 1750-1759. [Link]

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  • Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. (2024). ChemMedChem. [Link]

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Validation

A Comparative Analysis of Substituted Pyrido[1,2-a]pyrimidin-4-ones: Cytotoxic Effects and Structure-Activity Relationships

The relentless pursuit of novel and effective anticancer agents has driven extensive research into heterocyclic compounds, with the pyrido[1,2-a]pyrimidin-4-one scaffold emerging as a promising pharmacophore. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has driven extensive research into heterocyclic compounds, with the pyrido[1,2-a]pyrimidin-4-one scaffold emerging as a promising pharmacophore. This guide provides a comprehensive comparison of the cytotoxic effects of various substituted pyrido[1,2-a]pyrimidin-4-ones, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action. The information presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Therapeutic Potential of Pyrido[1,2-a]pyrimidin-4-ones

Pyrido[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include anti-inflammatory, antiviral, and, most notably, anticancer properties.[1] The rigid, planar structure of the pyrido[1,2-a]pyrimidin-4-one core serves as an excellent scaffold for the introduction of various substituents, allowing for the fine-tuning of its pharmacological profile. The exploration of different substitution patterns is crucial for optimizing cytotoxic potency and selectivity against various cancer cell lines.

Comparative Cytotoxicity of Substituted Pyrido[1,2-a]pyrimidin-4-one Analogs

The cytotoxic efficacy of substituted pyrido[1,2-a]pyrimidin-4-ones is profoundly influenced by the nature and position of the substituents on the heterocyclic core. The following table summarizes the in vitro cytotoxic activity (IC50/EC50 values) of representative compounds against a panel of human cancer cell lines.

Compound IDCore StructureSubstituentsCancer Cell LineIC50/EC50 (µM)Reference
1 Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine7-(4-Bromophenyl)A2780 (Ovarian)9.1[2]
HT29 (Colon)10.2[2]
MCF7 (Breast)13.5[2]
2 Pyrido[1,2-a]pyrimidin-4-one7-(aryl)-S-linkerKyse-520 (Esophageal)1.06[3]
NCI-H358 (Lung)-[3]
MIA-PaCa2 (Pancreatic)-[3]
3 Pyrido[2,3-d]pyrimidine-MCF-7 (Breast)0.57[4]
HepG2 (Liver)1.13[4]
4 Tetracyclic Pyrido[2,3-d]pyrimidin-4(3H)-one4-OCH3 at phenyl ringPC-3 (Prostate)7.98[5]
A-549 (Lung)16.2[5]

Note: The presented data is a selection from the cited literature and is intended to be illustrative of the structure-activity relationships. For a comprehensive understanding, please refer to the original publications.

Structure-Activity Relationship (SAR) Insights

The analysis of the cytotoxic data reveals several key SAR trends:

  • Influence of Phenyl Ring Substituents: In a series of pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives, the presence of a 4-bromophenyl moiety at the 7-position conferred the most potent cytotoxic activity against a range of cancer cell lines, with EC50 values between 9.1 and 13.5 µM.[2] This suggests that electron-withdrawing groups on the phenyl ring may enhance cytotoxicity.

  • Impact of Linkers and Flexibility: The introduction of a sulfur atom as a linker between the pyrido[1,2-a]pyrimidin-4-one core and a 7-aryl group led to a significant increase in anti-proliferative activity.[3] This modification, which enhances structural flexibility, resulted in a compound with an IC50 of 1.06 µM against Kyse-520 cells.[3]

  • Role of Electron-Donating Groups: In the context of tetracyclic pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the presence of an electron-donating methoxy (OCH3) group at the 4-position of a phenyl substituent was found to be beneficial for anticancer activity.[5]

  • Hydrophilicity and Hydrogen Bonding: For a series of pyrido[2,3-d]pyrimidines, the incorporation of hydrophilic, aromatic moieties capable of hydrogen bonding was shown to increase cytotoxicity.[4]

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of substituted pyrido[1,2-a]pyrimidin-4-ones are often attributed to their ability to interfere with critical cellular processes, such as cell cycle progression and survival signaling pathways.

Inhibition of SHP2 Phosphatase

Certain pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as potent allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[3] SHP2 is a key signaling node that plays a crucial role in the RAS-ERK and PI3K-AKT pathways, which are frequently hyperactivated in various cancers.[3] By inhibiting SHP2, these compounds can downregulate the phosphorylation of downstream effectors like Akt and Erk1/2, leading to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[3]

SHP2_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras activates Pyrido_inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor (e.g., 14i) Pyrido_inhibitor->SHP2 inhibits

Caption: Inhibition of the SHP2 signaling pathway by a substituted pyrido[1,2-a]pyrimidin-4-one.

PIM-1 Kinase Inhibition

Derivatives of the related pyrido[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against PIM-1 kinase.[4][6] PIM-1 is a serine/threonine kinase that is overexpressed in many cancers and is involved in promoting cell proliferation and survival by phosphorylating proteins that regulate the cell cycle and apoptosis.[4] Inhibition of PIM-1 by these compounds leads to cell cycle arrest and the induction of apoptosis.[6]

PIM1_Inhibition_Pathway PIM1 PIM-1 Kinase Phosphorylation Phosphorylation PIM1->Phosphorylation Substrates Cell Cycle & Apoptosis Regulators (e.g., Bad, p27) Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Substrates->Apoptosis_Inhibition Phosphorylation->Substrates Pyrido_inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Pyrido_inhibitor->PIM1 inhibits

Caption: Mechanism of PIM-1 kinase inhibition by pyrido[2,3-d]pyrimidine derivatives.

Experimental Methodologies

The evaluation of the cytotoxic effects of these compounds relies on robust and reproducible in vitro assays. The following is a generalized protocol for the widely used MTT assay.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Substituted Pyrido[1,2-a]pyrimidin-4-ones A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours (Formazan Formation) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Values G->H

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Substituted pyrido[1,2-a]pyrimidin-4-ones represent a versatile and promising class of cytotoxic agents. The structure-activity relationships highlighted in this guide underscore the importance of strategic substitution to enhance anticancer potency. The identification of molecular targets such as SHP2 and PIM-1 kinase provides a rational basis for the further design and development of more selective and effective drug candidates. Future research should focus on expanding the library of substituted analogs, exploring novel mechanisms of action, and conducting in vivo studies to validate the therapeutic potential of the most promising compounds.

References

  • Horchani, M., et al. (2021). Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. Molecules, 26(19), 5823. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12843-12857. [Link]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 149, 107661. [Link]

  • Schenone, S., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. [Link]

  • Sharma, A., & Kumar, V. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 405-427. [Link]

  • Abdelgawad, M. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1971. [Link]

  • Mane, U. R., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry, 20(21), 6296-6304. [Link]

  • Bemis, G. W., et al. (2005). Pyridino[1,2-a]pyrimidin-4-one compounds as anticancer agents. U.S.
  • Al-Warhi, T., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • Benchchem. (n.d.). Application of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and Its Isomers in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • Nawrot-Modranka, J., et al. (2006). Synthesis and antiproliferative activity in vitro of new 2-, 3- or 4-substituted pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. Il Farmaco, 61(6), 503-508. [Link]

  • Gellis, A., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Pyrido [1, 2-E]Purine-2, 4(1H, 3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium Tuberculosis. Molecules, 27(15), 4786. [Link]

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Comparative

A Senior Application Scientist's Guide to De-risking Covalent Inhibitors: A Cross-Reactivity Comparison for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

For researchers, scientists, and drug development professionals, the allure of covalent inhibitors lies in their potential for high potency and prolonged duration of action. However, this irreversible binding mechanism a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the allure of covalent inhibitors lies in their potential for high potency and prolonged duration of action. However, this irreversible binding mechanism also carries an inherent risk of off-target interactions, which can lead to unforeseen toxicity and derail a promising therapeutic candidate. This guide provides an in-depth comparison of modern experimental strategies to proactively assess and mitigate these risks, using the novel compound 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a case study.

This molecule shares a structural scaffold with known inhibitors of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1), a paracaspase crucial in NF-κB signaling pathways.[1][2][3] The presence of a reactive chloromethyl group strongly suggests a covalent mechanism of action, making a thorough investigation of its selectivity profile a critical step in its development. A notable analog, MI-2, has been shown to lack selectivity and induce ferroptosis through off-target inhibition of GPX4, underscoring the importance of comprehensive cross-reactivity studies.[4]

This guide will compare and contrast three orthogonal and complementary approaches to characterizing the selectivity of 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:

  • Broad-Panel Kinase Profiling: A hypothesis-driven approach to assess interactions with a large and structurally diverse family of potential off-targets.

  • Cellular Thermal Shift Assay (CETSA): A target engagement assay to confirm both on-target and potential off-target binding within a cellular context.

  • Chemoproteomics using Mass Spectrometry: An unbiased, discovery-oriented approach to identify the full spectrum of cellular targets.

Broad-Panel Kinase Profiling: Casting a Wide Net

Given that MALT1, the putative target, possesses a caspase-like domain with structural similarities to kinases, an initial broad-panel kinase screen is a logical and cost-effective first step to identify potential off-target liabilities.[5][6][7][8][9] The rationale is to screen the compound against a large panel of purified kinases to identify any unwanted inhibitory activity.

Experimental Workflow: Kinase Selectivity Profiling

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (10-point dilution series) Incubation Incubate Compound with Kinase & ATP Compound->Incubation Kinase_Panel Kinase Panel (e.g., 300+ kinases) Kinase_Panel->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo) Incubation->Detection IC50 Calculate IC50 Values Detection->IC50 Selectivity Generate Selectivity Profile (Dendrogram or Heatmap) IC50->Selectivity CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge & Lysis cluster_detection Detection & Analysis Cells Culture Cells to ~80% Confluency Treatment Treat Cells with Compound or Vehicle (DMSO) Cells->Treatment Heating Heat Aliquots to a Range of Temperatures Treatment->Heating Lysis Lyse Cells (e.g., Freeze-Thaw) Heating->Lysis Centrifugation Separate Soluble Fraction from Precipitated Protein Lysis->Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot Centrifugation->Western_Blot Melt_Curve Plot Melt Curve and Determine Thermal Shift Western_Blot->Melt_Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Hypothetical Data: CETSA Thermal Shift
Target ProteinApparent Melting Temperature (°C) - VehicleApparent Melting Temperature (°C) - CompoundThermal Shift (ΔTm, °C)
MALT1 52.5 58.0 +5.5
Kinase A55.055.2+0.2
GAPDH (Control)65.065.1+0.1

A significant positive thermal shift for MALT1 would confirm target engagement in the cellular milieu. The lack of a shift for Kinase A, despite some in vitro activity, might suggest poor cell permeability or other factors preventing engagement in a live cell.

Chemoproteomics: Unbiased Identification of Covalent Targets

For covalent inhibitors, it is crucial to identify all proteins that are irreversibly modified by the compound. Chemoproteomics, using mass spectrometry, provides an unbiased approach to map the covalent interactome of a drug. [10][11][12][13][14][15]This method can reveal unexpected off-targets that would be missed by hypothesis-driven approaches.

Experimental Workflow: Chemoproteomic Profiling

Chemoproteomics_Workflow cluster_probe_synthesis Probe Synthesis & Cell Treatment cluster_enrichment Target Enrichment cluster_identification Target Identification Probe Synthesize Alkyne-tagged Analog of Compound Cell_Treatment Treat Cells with Alkyne Probe Probe->Cell_Treatment Click_Chemistry Click Chemistry: Biotin-Azide Tagging Cell_Treatment->Click_Chemistry Pulldown Streptavidin Pulldown of Biotin-tagged Proteins Click_Chemistry->Pulldown Digestion On-bead Tryptic Digestion Pulldown->Digestion LC_MS LC-MS/MS Analysis of Peptides Digestion->LC_MS Identification Protein Identification & Quantification LC_MS->Identification

Caption: Workflow for chemoproteomic identification of covalent targets.

Hypothetical Data: Top Covalently Modified Proteins
ProteinFold Enrichment (Probe vs. Control)Biological Function
MALT1 50.2 Paracaspase, NF-κB signaling
Protein X2.5Unrelated to primary pharmacology
Protein Y1.8Potential off-target

This data would ideally show a very high enrichment for the intended target, MALT1, with minimal enrichment of other proteins, indicating high selectivity of the covalent interaction.

Synthesis and Path Forward

By employing this multi-pronged approach, researchers can build a comprehensive selectivity profile for 2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Kinase profiling provides a broad but in vitro assessment of selectivity against a common class of off-targets.

  • CETSA validates target engagement in a more physiologically relevant context.

  • Chemoproteomics offers an unbiased and global view of all potential covalent interactions.

Discrepancies between these assays can be highly informative. For instance, a hit in the kinase screen that is not confirmed by CETSA or chemoproteomics may not be a significant liability in vivo. Conversely, an unexpected hit in the chemoproteomics screen warrants further investigation, even if it was not present in the kinase panel.

Ultimately, a successful drug candidate will exhibit a high degree of selectivity in all three assays, providing strong evidence for a clean pharmacological profile and a lower risk of off-target toxicity. This rigorous, data-driven approach to cross-reactivity assessment is indispensable for the successful development of the next generation of covalent medicines.

References

  • PubMed. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • PNAS. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • ACS Publications. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. [Link]

  • National Institutes of Health. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Peak Proteins. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]

  • AACR Journals. An LC-MS toolbox for identifying and guiding the development of cysteine-targeted small molecule covalent inhibitors. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • National Institutes of Health. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. [Link]

  • National Institutes of Health. Combining precision oncology and immunotherapy by targeting the MALT1 protease. [Link]

  • Cell.com. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. [Link]

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2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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